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  • Product: Lanthanum;nickel
  • CAS: 12196-72-4

Core Science & Biosynthesis

Foundational

Structural Crystallography and Analytical Workflows of LaNi5 Intermetallic Compounds: A Technical Guide

Executive Summary In the realm of solid-state chemistry and materials science—paralleling the rigorous polymorph screening protocols utilized by drug development professionals for active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of solid-state chemistry and materials science—paralleling the rigorous polymorph screening protocols utilized by drug development professionals for active pharmaceutical ingredients (APIs)—the functional efficacy of intermetallic hydrogen storage materials is entirely dictated by their crystallographic architecture. LaNi5 is a benchmark AB5-type alloy capable of reversible hydrogen absorption at ambient temperatures. This whitepaper provides an in-depth analysis of the LaNi5 crystal structure, the mechanistic causality behind its hydrogen storage capabilities, and the self-validating, multi-modal analytical workflows required to resolve its complex hydride phases.

The CaCu5 Prototype and Mechanistic Causality

At ambient conditions, the LaNi5 intermetallic compound crystallizes in a highly symmetric hexagonal CaCu5-type structure, assigned to the P6/mmm space group 1[1]. Within this lattice, Lanthanum (La) atoms occupy the 1a crystallographic sites, while Nickel (Ni) atoms are distributed across the 2c and 3g positions.

Causality of Absorption: Why does this specific atomic arrangement facilitate exceptional hydrogen uptake? The spatial distribution of the La and Ni atoms creates a dense network of interstitial voids—specifically, tetrahedral and octahedral sites. The thermodynamic stability of the resulting hydride is dictated by the density of states (DOS) at the alloy's surface. First-principles calculations reveal that on the surface of a LaNi5 crystal, La atoms protrude while Ni atoms cave in; this uneven topography significantly increases the effective gas-solid contact area, creating a highly favorable energetic landscape for hydrogen dissociation and absorption2[2].

Structural Evolution and Anisotropic Strain

Upon hydrogenation, the material undergoes a profound phase transition. Hydrogen atoms diffuse into the interstitial sites, forming the β-phase hydride (e.g., LaNi5H6 or LaNi5H7). This insertion forces a massive volumetric expansion of approximately 24-25%3[3],4[4].

Crucially, the ordered occupation of these interstitial sites breaks the c-axis mirror plane of the original lattice, causing a symmetry reduction from the P6/mmm space group to the non-centrosymmetric P63mc space group1[1]. This rapid volume expansion induces severe internal microstrain, leading to the decrepitation (pulverization) of the alloy into a fine powder. While this pulverization beneficially increases the reactive surface area, it introduces strongly anisotropic peak broadening in diffraction data, complicating structural refinement5[5].

Quantitative Data Synthesis

The crystallographic shifts between the pristine alloy and its saturated hydride phase are summarized below:

Propertyα-Phase (LaNi5)β-Phase (LaNi5H6 / D6.7)
Space Group P6/mmmP63mc
Lattice Parameter a (Å) 5.019~5.40
Lattice Parameter c (Å) 3.982~4.29
Unit Cell Volume (ų) 86.91~108.3
Volume Expansion N/A~24.6%
Primary Analytical Tool X-ray Diffraction (XRD)Neutron Diffraction (ND)

(Data synthesized from references[3],[1],[4])

Multi-Modal Analytical Workflow

To accurately resolve the structure of LaNi5 hydrides, a self-validating, multi-modal approach is required. X-ray Diffraction (XRD) is highly sensitive to the electron-dense La and Ni atoms but is virtually blind to Hydrogen. Therefore, Neutron Diffraction (ND) must be employed to localize the interstitial light atoms, creating a complete and verifiable structural model.

G A Alloy Synthesis (Arc Melting) B Annealing (1223 K) Homogenization A->B Thermal Treatment C Activation via D2 Cycling (Avoids 1H Incoherent Scattering) B->C Pulverization D In-situ Neutron Diffraction (Localizes Deuterium) C->D Isotope Contrast E In-situ X-ray Diffraction (Localizes La/Ni Heavy Atoms) C->E Lattice Expansion F Rietveld Refinement (Strain/Size Separation) D->F D-site Occupancy E->F Metal Coordinates G Structure Solution (P6/mmm to P63mc) F->G Final Model

Figure 1: Multi-modal diffraction workflow for structural resolution of LaNi5 deuterides.

Step-by-Step Protocol: In-Situ Neutron Diffraction of LaNi5 Deuterides

This protocol outlines the precise methodology required to map the interstitial sites of the β-phase without signal degradation.

Step 1: Synthesis & Homogenization

  • Action: Arc-melt elemental La and Ni (1:5 stoichiometric ratio) under a purified argon atmosphere. Anneal the resulting ingot at 1223 K for 5 days.

  • Causality: This extended thermal treatment ensures strict crystallographic homogeneity and eliminates secondary phases that could artificially skew the pressure-composition isotherms (PCI) 1[1].

Step 2: Isotopic Substitution (Deuteration) & Activation

  • Action: Pulverize the annealed ingot and load it into a vanadium sample cell. Activate the sample by cycling it with Deuterium (D2) gas instead of Protium (H2) at pressures up to 5 MPa.

  • Causality: Vanadium has a near-zero coherent neutron scattering length, rendering the container "invisible" to the neutron beam. Furthermore, Protium possesses a massive incoherent neutron scattering cross-section that generates an overwhelming background signal. Deuterium provides a strong coherent scattering length, allowing precise localization of the interstitial atoms without background noise 6[6].

Step 3: In-Situ Data Acquisition

  • Action: Mount the cell in the neutron diffractometer. Collect diffractograms at varying D2 equilibrium pressures to capture the transient α-to-β phase transitions in real-time.

Step 4: Modified Rietveld Refinement

  • Action: Process the raw diffractograms using Rietveld refinement software (e.g., FullProf or GSAS). Apply a Fourier analysis of line profiles based on the Warren-Averbach method.

  • Causality: Because the hydride exhibits strongly anisotropic broadening due to lattice strain from the 25% volume expansion, standard pseudo-Voigt peak shapes are insufficient. The modified method separates crystallite size effects from strain effects, yielding highly accurate atomic coordinates for the P63mc space group5[5].

Conclusion

The structural characterization of LaNi5 intermetallic compounds requires an uncompromising approach to crystallography. By understanding the causality between the P6/mmm CaCu5-type lattice and its thermodynamic affinity for hydrogen, researchers can better engineer substituted derivatives (e.g., substituting Ni with Co, Mn, or Al) to tune plateau pressures. Utilizing a self-validating workflow that combines X-ray diffraction for heavy-atom scaffolding with isotopic-contrast Neutron Diffraction for light-atom localization ensures absolute scientific integrity in structural models.

References

  • Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi5 under High Pressure, mdpi.com,
  • EXAFS characterization of LaNi5, LaCo5 and their hydrides, kek.jp,
  • A NEW STUDY OF THE STRUCTURE OF LANI5D6.
  • Physical properties and electronic structure of LaNi5 compound before and after hydrogenation, researchg
  • In-situ neutron diffr - IRIS-AperTO, unito.it,
  • Experimental study of the microstructures and hydrogen storage properties of the LaNi4Mn0.5Co0.5 alloys, nih.gov,
  • CRYSTAL STRUCTURES, MAGNETIC PROPERTIES AND ELECTRONIC STRUCTURES OF RARE-EARTH-NICKEL INTERMETALLIC COMPOUNDS, nipne.ro,

Sources

Exploratory

Phase diagram thermodynamics of the Lanthanum-Nickel binary system

Phase Diagram Thermodynamics of the Lanthanum-Nickel Binary System: A Comprehensive Guide to CALPHAD Modeling and Experimental Validation Executive Summary The Lanthanum-Nickel (La-Ni) binary system is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

Phase Diagram Thermodynamics of the Lanthanum-Nickel Binary System: A Comprehensive Guide to CALPHAD Modeling and Experimental Validation

Executive Summary

The Lanthanum-Nickel (La-Ni) binary system is a cornerstone of modern materials science. While historically celebrated for the hydrogen-absorbing capabilities of the LaNi5​ intermetallic phase, its thermodynamic properties have become increasingly critical for researchers in pharmaceutical manufacturing and green chemistry. La-Ni intermetallics serve as highly specific catalyst precursors; through controlled in situ decomposition, these alloys self-activate into highly dispersed metal-oxide interfaces (e.g., Ni/La2​O3​ ) that drive selective hydrogenation and reforming reactions[1]. Designing these advanced materials requires absolute control over phase purity, which is governed entirely by the thermodynamics of the La-Ni phase diagram.

This whitepaper provides an in-depth technical roadmap for modeling, synthesizing, and validating the thermodynamic equilibria of the La-Ni system.

Thermodynamic Foundations: The CALPHAD Approach

The CALPHAD (CALculation of PHAse Diagrams) method is the definitive computational framework for modeling the thermodynamics of the La-Ni system[2]. By defining the Gibbs free energy of each phase as a function of temperature and composition, researchers can predict phase boundaries and invariant reactions, drastically reducing empirical trial-and-error.

  • Solution Phases: The liquid phase and terminal solid solutions (dhcp-La, bcc-La, fcc-Ni) are modeled using a substitutional solution model. The excess Gibbs free energy is mathematically described by Redlich-Kister polynomials, which account for the non-ideal, strongly attractive interactions between La and Ni atoms[2].

  • Intermetallic Compounds: The La-Ni system contains multiple intermediate phases. While some are stoichiometric line compounds, critical phases like LaNi5​ and La2​Ni7​ exhibit significant homogeneity ranges at elevated temperatures[3]. These are modeled using a two-sublattice model (e.g., (La, Ni)a​(Ni, La)b​ ) to accurately capture the thermodynamics of anti-site defects and off-stoichiometry[2].

Table 1: Crystallographic and Thermodynamic Data of Key La-Ni Phases

Data synthesized from established crystallographic databases and CALPHAD optimizations[3],[4].

PhasePearson SymbolSpace GroupFormation TypeHomogeneity Range (High Temp)
La3​Ni oP16PnmaCongruentNegligible
La7​Ni3​ hP20 P63​/mc PeritecticNegligible
LaNi oC8CmcmCongruentNegligible
La2​Ni3​ oC20CmcaPeritecticNegligible
La7​Ni16​ tI46 I4ˉ2m PeritecticNegligible
LaNi3​ hR24 R3ˉm PeritecticNegligible
La2​Ni7​ hP36 P63​/mmc PeritecticModerate (~1 at.%)
LaNi5​ hP6 P6/mmm CongruentBroad (up to ~2 at.%)

Self-Validating Experimental Methodologies

To validate the CALPHAD models, empirical data must be gathered through a tightly controlled experimental loop. The following protocols are designed with built-in self-validating mechanisms to ensure absolute scientific integrity.

Protocol A: Alloy Synthesis via Arc-Melting

Causality: Lanthanum is highly susceptible to oxidation. Oxygen contamination shifts the thermodynamic equilibrium by forming stable La2​O3​ , effectively depleting La from the metallic matrix and altering the global La:Ni ratio.

  • Preparation: Weigh high-purity La (99.9%) and Ni (99.99%) to the exact desired stoichiometric ratio.

  • Chamber Evacuation: Place the metals on a water-cooled copper hearth inside an arc-melting furnace. Evacuate the chamber to 10−5 Torr and backfill with ultra-high-purity Argon. Repeat this purge cycle three times.

  • Oxygen Gettering: Melt a Titanium getter button first. The molten Ti absorbs any residual oxygen or nitrogen in the chamber atmosphere.

  • Melting: Arc-melt the La-Ni sample.

  • Homogenization: Flip the resulting ingot and remelt a minimum of four times to ensure macroscopic elemental homogeneity.

  • Self-Validating Mechanism: Weigh the ingot post-melting. If the mass loss exceeds 0.5%, the sample is discarded. Preferential volatilization of La invalidates the targeted composition, rendering downstream thermodynamic data useless.

Protocol B: Differential Thermal Analysis (DTA)

Causality: DTA identifies the temperatures of invariant reactions (eutectics, peritectics, melting points) by measuring the latent heat absorbed or released during phase transitions.

  • Loading: Load 50-100 mg of the annealed alloy into an alumina crucible. Place an empty alumina crucible in the adjacent sensor as the reference.

  • Atmosphere Control: Purge the DTA system with ultra-high purity Argon to prevent high-temperature oxidation.

  • Thermal Cycling: Execute a heating/cooling profile at a controlled rate (e.g., 5∘C/min ) up to 1400∘C .

  • Self-Validating Mechanism: The protocol mandates three consecutive heating and cooling cycles. The first cycle erases the thermal and mechanical history of the sample. The endothermic/exothermic onset temperatures from the second and third cycles must align within ±1∘C . Any hysteresis beyond this threshold indicates kinetic metastability or progressive sample degradation, automatically invalidating the dataset.

Protocol C: Phase Identification via XRD and EPMA

Causality: While DTA provides thermal data (when a phase changes), X-Ray Diffraction (XRD) confirms the crystal structure (what the phase is), and Electron Probe Microanalysis (EPMA) quantifies the exact chemical composition across phase boundaries.

  • XRD Preparation: Grind a portion of the annealed alloy into a fine powder ( <50μm ) under an inert atmosphere. Perform powder XRD using Cu-K α radiation to identify the constituent intermetallic phases.

  • EPMA Preparation: Mount a solid piece of the alloy in conductive resin and polish to a mirror finish (down to 0.2μm diamond suspension).

  • Analysis: Analyze via EPMA using Wavelength Dispersive Spectroscopy (WDS) to map the La and Ni concentrations across the microstructure.

  • Self-Validating Mechanism: The phase fractions determined by EPMA area-mapping must mathematically reconcile with the initial bulk composition via the lever rule. A discrepancy >2% triggers a recalibration of the WDS detectors and a re-examination of the sample for unmapped oxide inclusions.

CALPHAD_Workflow N1 Literature & Crystallographic Data (Initial Boundary Conditions) N2 CALPHAD Thermodynamic Modeling (Gibbs Energy Minimization) N1->N2 N3 Experimental Validation (DTA, XRD, EPMA) N2->N3 Predicts Phase Boundaries N4 Discrepancy Analysis (Error > Threshold?) N3->N4 Empirical Reaction Temps N4->N2 Yes: Refine Redlich-Kister Parameters N5 Optimized La-Ni Phase Diagram (Validated Thermodynamic Database) N4->N5 No: System Converged

Iterative CALPHAD modeling and experimental validation loop for the La-Ni system.

Mechanistic Insights: From Thermodynamics to Catalysis

For drug development and chemical synthesis, the true value of the La-Ni phase diagram lies in the controlled destabilization of its intermetallics.

When a thermodynamically stable precursor like LaNi5​ is exposed to a reforming environment (e.g., methanol steam reforming or selective alkyne hydrogenation), it undergoes in situ decomposition[1]. The alloy segregates into metallic Ni nanoparticles embedded within a metastable La2​O3​ matrix. This specific metal-oxide phase boundary becomes the catalytic active site[1].

By understanding the precise thermodynamic stability limits of LaNi5​ versus adjacent phases like La2​Ni7​ , researchers can engineer precursors that decompose at the exact chemical potential required. If the precursor is too stable, it remains inactive; if it is too unstable, it rapidly sinters into large, unselective agglomerates. The phase diagram is the map that allows chemists to navigate this delicate balance.

Catalysis_Pathway P1 LaNi5 Intermetallic Precursor (Thermodynamically Stable) P2 In Situ Decomposition (Reducing/Oxidizing Environment) P1->P2 P3 Phase Segregation (Ni Nanoparticles + La2O3 Matrix) P2->P3 Structural Alteration P4 Highly Selective Active Sites (Hydrogenation / Reforming) P3->P4 Metal-Oxide Interface

Thermodynamic decomposition pathway of LaNi5 into active catalytic sites.

References

  • Phase equilibria and thermodynamic properties in the RE-Ni (RE = rare earth metals) binary systems. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELGfS4vEn7JRC05eQrN5gtlL31l4oCIISu3VdbHkNnc8j0kSnwcwtOVhd4hZtYUiRP1f6_DprfI-LbWN6pohO31-EndlehxZkZviWZ-afgd7iB8Ei29Ob6SU_Z7PMDFOfVoLYzZlNkYbzkdiYLWiif-DLlUF96_GDpvxrpEU6Gag7nCuAwfPP0]
  • Steering the Catalytic Properties of Intermetallic Compounds and Alloys in Reforming Reactions by Controlled in Situ Decomposition and Self-Activation. ACS Catalysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUSeH7OiutTIG_EjaSYyb6lNYz7eDXRi8wTd8q-Ay7NivQUqpua4kv4UVResnAroByv1mR0CzpDdkni2E0iZwGKA19ysUcrDk5O27fBAiMW22dseOZhGmNCUMlidvSq58huYm5vVTlIGKuWw==]
  • Alloy Phase Diagrams Handbook: Volume 3. Studylib.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGry2Fs9H3xynUvCr9b1fB1CY4t7ckuVdyPEpifHkwnScceViSjpuWmc9Jde8sNLwYUHMl_ufFgw7UXQghGM3ymFJJRTXiY-Dk6Ik3lUA92d2K3oZCfRj3V-jU7oRjd9kIuRVBQNT24Fl9ks-lZBwVVQayQsbp8]
  • Phase equilibria and thermodynamic properties in the RE-Ni (RE = rare earth metals) binary systems. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcUGxY119uKgssyGOYmni9zzeGn1YKMT2TPGL7K5H37l42x1RoyciKNkrEptx3hqnCgUcgdHAN2o9yYaUBaRpSA67PdlG25_QpKmjJgwJnEIu0MAA324e-Q0unUpkJuDmEV3lEBqtfzcvHOSTHafQNGo6gx-8CKBTJnGuR2XcqnZWdVXMFlucVYPcR0Ehule9yHPk6lB2vcOOOE7nHcZFLxBbUkGNS1Eo6390LGdsdFGMr1oa57zMVrrTF0Q2KZjKKoPsQr_uNAWHGXIrC]

Sources

Foundational

Computational Elucidation of LaNi₅ Electronic Band Structures: A First-Principles DFT Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

LaNi₅ is the quintessential AB5​ -type intermetallic compound, serving as a benchmark solid-state hydrogen storage medium and a primary anode material in nickel-metal hydride (Ni-MH) batteries. Understanding its electronic band structure and density of states (DOS) through Density Functional Theory (DFT) is critical for predicting hydrogen absorption kinetics, thermodynamic stability, and material degradation.

Note for Interdisciplinary Audiences: While LaNi₅ is a cornerstone of materials science, the first-principles methodologies detailed here—such as geometry optimization, electron density mapping, and thermodynamic stability prediction—directly mirror the quantum mechanical workflows utilized by drug development professionals in structure-based drug design, pharmacophore modeling, and metalloenzyme simulations.

This whitepaper provides an authoritative, step-by-step methodological guide for researchers to perform highly accurate, self-validating DFT calculations on LaNi₅.

Structural Foundations of LaNi₅

Before initializing any quantum mechanical calculation, the crystallographic inputs must be rigorously defined. LaNi₅ crystallizes in a hexagonal CaCu5​ -type prototype structure, belonging to the P6/mmm space group (No. 191)[1].

  • Atomic Positions: The unit cell contains one formula unit (6 atoms). Lanthanum (La) occupies the 1a Wyckoff position (0, 0, 0), while Nickel (Ni) occupies two distinct inequivalent sites: the 2c site (1/3, 2/3, 0) and the 3g site (1/2, 0, 1/2)[2].

  • Interstitial Cavities: This specific crystallographic arrangement creates multiple interstitial sites (e.g., 6m, 12n, 12o, 2b) that serve as host cavities for hydrogen atoms. Accurate modeling of these sites is paramount, as the thermodynamic stability of the (2b) site has been directly linked to the intrinsic degradation of LaNi₅ during repeated hydrogenation cycling[3].

Methodological Framework: The "Why" Behind the Parameters

In computational materials science, the choice of functional and pseudopotential dictates the physical validity of the simulation. As a self-validating system, every parameter must be chosen based on physical causality rather than default software settings.

  • Exchange-Correlation Functional: We employ the Generalized Gradient Approximation (GGA) parameterized by Perdew, Burke, and Ernzerhof (PBE). Causality: While the Local Density Approximation (LDA) is computationally cheaper, it systematically overbinds atoms, underestimating the unit cell volume of LaNi₅ by approximately 10.4%[4]. Because hydrogen storage capacity is strictly dependent on the interstitial hole radius, GGA-PBE is mandatory to accurately reproduce experimental lattice expansion.

  • Pseudopotentials: The Projector Augmented Wave (PAW) method is selected over standard norm-conserving pseudopotentials. PAW retains the all-electron character near the nucleus, which is critical when modeling the strongly correlated 3d states of Nickel[5].

  • Hubbard U Correction (GGA+U): For pure LaNi₅, bare GGA yields the most regular contraction trend and matches experimental lattice parameters with high fidelity. A Hubbard U correction (e.g., U=6 eV) is typically reserved for highly localized 4f electrons in other rare-earth variants (like CeNi₅ or NdNi₅), but is omitted for LaNi₅ to preserve predictive consistency across the transition metal d-bands[6].

Step-by-Step Experimental Protocol

The following protocol describes a self-validating workflow using a standard plane-wave DFT code (e.g., VASP or Quantum ESPRESSO).

Step 1: Convergence Testing (The Validation Check)

Before any production run, the system must self-validate its basis set.

  • Increment the plane-wave cutoff energy ( Ecut​ ) from 400 eV to 600 eV in 50 eV steps.

  • Increment the Monkhorst-Pack k-point grid from 4×4×4 to 12×12×12 .

  • Validation Criterion: The system is converged when the total energy variance is ΔE<10−3 eV/atom. For LaNi₅, an Ecut​ of 500 eV ensures absolute convergence of total energy and forces[7].

Step 2: Full Geometry Optimization
  • Initialize the P6/mmm structure.

  • Allow both the atomic positions and the cell volume/shape to relax simultaneously (e.g., ISIF=3 in VASP).

  • Apply a first-order Methfessel-Paxton smearing ( σ=0.1 eV) to handle the metallic nature of LaNi₅ and prevent fractional occupancy errors during relaxation.

Step 3: Self-Consistent Field (SCF) Static Calculation
  • Using the relaxed structure, perform a static calculation to generate a highly accurate ground-state charge density.

  • Fix the lattice parameters and atomic positions.

  • Switch to the tetrahedron method with Blöchl corrections (ISMEAR = -5) for highly accurate total energy and DOS integration.

Step 4: Non-SCF Band Structure and DOS Calculation
  • Read the converged charge density from Step 3.

  • For Band Structure: Define a high-symmetry k-path through the hexagonal irreducible Brillouin zone (IBZ): Γ→M→K→Γ→A→L→H→A . Disable charge density updating to solve the Kohn-Sham equations purely for the eigenvalues along the path.

  • For DOS: Use a highly dense k-mesh (e.g., 16×16×16 ) to capture the fine features of the Ni-3d bands.

Quantitative Data Presentation

ParameterComputational Choice / ValuePhysical Justification
Space Group P6/mmm (No. 191)Experimental ground-state crystal structure of LaNi₅[1].
Exchange-Correlation GGA-PBEPrevents the ~10.4% volume underestimation typical of LDA[4].
Pseudopotential PAWRetains all-electron behavior near the nucleus for Ni-3d states[5].
Plane-Wave Cutoff 500 eVEnsures absolute convergence of total energy and forces[7].
K-Point Mesh (SCF) 12×12×12 Required for accurate integration of the metallic Fermi surface.
Smearing Method Methfessel-Paxton ( σ=0.1 eV)Prevents fractional occupancy errors during metallic relaxation.

Electronic Structure Analysis

  • Band Structure Features: The band structure of LaNi₅ is characterized by highly dispersive La-s and La-p bands at higher energies, and densely packed, relatively flat bands near the Fermi level ( EF​ ). These flat bands denote high effective electron masses and localized states.

  • Density of States (DOS): The total DOS at the Fermi level is exceptionally high, predominantly dictated by the Ni-3d orbitals. This high DOS at EF​ implies structural instability, which is precisely why LaNi₅ readily absorbs hydrogen to lower its overall free energy.

  • Hydrogenation Mechanism: Upon hydrogen insertion, the H-1s electrons strongly hybridize with the Ni-3d states. The addition of hydrogen atoms induces an increase in the total DOS at the Fermi level, while a narrowed Ni-d band is formed due to lattice expansion[8]. This hybridization pulls the Ni-d states to lower energies, thereby stabilizing the hydride phase.

Workflow Visualization

DFT_Workflow N1 1. Crystal Structure Input LaNi5 (P6/mmm) N2 2. Convergence Testing (E_cut & K-mesh) N1->N2 N3 3. Geometry Optimization (ISIF=3, GGA-PBE) N2->N3 Converged Parameters N4 4. SCF Static Calculation (Charge Density) N3->N4 Relaxed POSCAR N5 5a. Non-SCF Band Structure (High-Symmetry Path) N4->N5 CHGCAR N6 5b. Non-SCF DOS (Dense K-Mesh) N4->N6 CHGCAR N7 6. Electronic Structure Analysis (Band Gap, Fermi Level, PDOS) N5->N7 N6->N7

Figure 1: Self-validating DFT workflow for LaNi₅ electronic band structure calculations.

References

  • mp-2317: LaNi5 (Hexagonal, P6/mmm, 191) - Materials Project. 1

  • Lanthanide Contraction in RENi5 (RE = La, Ce, Nd, Sm, Eu, Gd, Tb, Yb) Compounds Studied with Band Structure Calculations - icm.edu.pl.6

  • Unravelling LaNi5 intrinsic degradation: New insights from DFT study on thermodynamics and hydrogen diffusion - ResearchGate. 3

  • Accurate heat of formation for fully hydrided LaNi5 via the all-electron full-potential linearized augmented plane wave approach - ResearchGate. 4

  • Na3FeH7 and Na3CoH6: Hydrogen-Rich First-Row Transition Metal Hydrides from High Pressure Synthesis - ACS Publications. 5

  • A Hybrid Machine Learning Framework for Predicting Hydrogen Storage Capacities in Metal Hydrides - arXiv. 7

  • Chinese Physics - Chin. Phys. B - iphy.ac.cn. 8

  • Fine-tuning Stability of La-Ni-Sn-H Materials for Hydrogen Storage - it4i.cz. 2

Sources

Exploratory

Unveiling the Low-Temperature Magnetic Properties of La-Ni Intermetallics

A Technical Whitepaper on Quantum Signatures, Magneto-Kinetics, and Advanced Applications As a Senior Application Scientist, bridging the gap between fundamental solid-state physics and applied industrial engineering is...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Quantum Signatures, Magneto-Kinetics, and Advanced Applications

As a Senior Application Scientist, bridging the gap between fundamental solid-state physics and applied industrial engineering is critical. Lanthanum-Nickel (La-Ni) intermetallics—most notably LaNi 5​ and La 2​ Ni 7​ —are globally recognized for their exceptional hydrogen storage capabilities. However, their low-temperature magnetic properties reveal a deeply complex landscape of quantum criticality, spin fluctuations, and metamagnetism.

This guide provides an in-depth mechanistic analysis of La-Ni magnetic properties at cryogenic temperatures, tailored for materials researchers, applied physicists, and drug development professionals leveraging advanced hydrogenation matrices for active pharmaceutical ingredient (API) synthesis.

Electronic Structure and Magnetic Ground States at Low Temperatures

The magnetic behavior of La-Ni intermetallics at low temperatures is dictated by the delicate hybridization between the highly localized La 5d states and the itinerant Ni 3d states.

LaNi 5​ : Exchange-Enhanced Pauli Paramagnetism

At cryogenic temperatures (down to 1.8 K), LaNi 5​ does not exhibit long-range magnetic order. Instead, as detailed in the authoritative study on the1[1], LaNi 5​ operates as an exchange-enhanced Pauli paramagnet . The compound sits precariously close to a quantum critical point. The density of states (DOS) at the Fermi level is dominated by the Ni 3d band, leading to a high spin susceptibility. Furthermore, the van Vleck orbital contribution accounts for 15–20% of the magnetic susceptibility, a critical factor when analyzing magneto-volume effects under pressure.

La 2​ Ni 7​ : Weak Itinerant Antiferromagnetism and Metamagnetism

In contrast to LaNi 5​ , the La 2​ Ni 7​ phase exhibits a highly fragile magnetic state. According to research on the2[2], the hexagonal (2H) structure of La 2​ Ni 7​ demonstrates weak itinerant antiferromagnetism (wAFM) with a Néel temperature ( TN​ ) of approximately 54 K. When subjected to an external magnetic field at 5 K, it undergoes a sharp metamagnetic transition to a ferromagnetic state at a critical field of μ0​Htrans​≈4.6 T.

The Magneto-Kinetics of Hydrogenation

The magnetic properties of La-Ni alloys are not static; they are highly tunable via hydrogen absorption, a feature of immense interest to chemical engineers and biopharma process developers.

When LaNi 5​ absorbs hydrogen to form LaNi 5​ H 6​ , the lattice expands, altering the Ni-Ni interatomic distances. Research on the 3[3] confirms that the 4.2 K paramagnetic susceptibility initially decreases with hydrogen content. However, during the desorption phase, surface segregation occurs, precipitating free, nanoscale nickel particles. This structural shift induces emergent ferromagnetic behavior .

Mechanism N1 LaNi5 Intermetallic Base (High DOS at Fermi Level) N2 Exchange-Enhanced Pauli Paramagnetism N1->N2 N3 Hydrogen Absorption (Lattice Expansion) N1->N3 N5 Emergent Ferromagnetism & Susceptibility Shift N2->N5 Magnetic State Shift N4 Ni-Particle Segregation (Surface Defect Formation) N3->N4 N4->N5

Mechanistic pathway of magnetic state transitions in LaNi5 upon hydrogen absorption.

Relevance to Pharmaceutical and Bioprocessing Workflows

For drug development professionals, continuous-flow catalytic hydrogenation is a cornerstone of API synthesis. LaNi 5​ beds are premier hydrogen storage matrices. By understanding these magnetic shifts, engineers can utilize external magnetic fields to manipulate desorption kinetics. As proven in4[4], applying a magnetic field to the paramagnetic LaNi 5​ bed forces particle compaction, increasing the heat transfer area and significantly accelerating the hydrogen desorption rate required for downstream chemical synthesis.

Quantitative Magnetic Profiles

The following table synthesizes the low-temperature magnetic parameters of key La-Ni intermetallics and their derivatives, providing a rapid comparative baseline for material selection[1][2][5].

CompoundCrystal StructureLow-Temp Magnetic StateOrdering Temp ( TN​ / TC​ )Key Characteristic
LaNi 5​ Hexagonal (CaCu 5​ )Exchange-Enhanced Pauli ParamagnetN/A (Paramagnetic to 1.8 K)High magnetovolume effect ( dlnχ/dlnV≈4−7 ).
La 2​ Ni 7​ Hexagonal (2H) / Rhombohedral (3R)Weak Itinerant Antiferromagnet (wAFM) TN​≈54 KMetamagnetic transition to ferromagnetism at >4.6 T (5 K).
LaNi 5​ H x​ Expanded HexagonalWeak FerromagneticN/AFerromagnetism driven by Ni-particle surface segregation.
CeNi 5​ Hexagonal (CaCu 5​ )Exchange-Enhanced Pauli ParamagnetN/AFermi level shifted by delocalized 4f-electrons.

Self-Validating Experimental Protocols

To accurately measure the delicate low-temperature magnetic properties of La-Ni alloys, researchers must employ rigorous, self-validating workflows. The presence of even trace impurities (e.g., unreacted Ni or La 2​ O 3​ ) will dominate the magnetic signal at 1.8 K.

G A 1. Arc Melting Synthesis (Ti Getter, Ar Atmosphere) B 2. Thermal Annealing (1000°C for Homogenization) A->B C 3. XRD Phase Validation (CaCu5-type Structure) B->C D 4. Hydriding/Dehydriding (Activation & Micro-cracking) C->D E 5. SQUID Magnetometry (1.8 K to 300 K, up to 9 T) D->E F 6. Susceptibility Analysis (Paramagnetic vs wAFM) E->F

Workflow for synthesis and low-temperature magnetic characterization of La-Ni intermetallics.

Protocol: Synthesis and Low-Temperature Magnetometry of LaNi 5​

Phase 1: Inert-Atmosphere Synthesis

  • Preparation: Weigh high-purity La (99.9%) and Ni (99.99%) in a stoichiometric 1:5 ratio.

  • Arc Melting: Place the metals in a water-cooled copper crucible within an arc furnace. Flush the chamber five times with ultra-high purity Argon. Melt a Titanium getter button prior to the sample.

    • Causality: The Ti getter acts as a sacrificial oxygen sponge. Lanthanum is highly reactive; any La 2​ O 3​ formation will fundamentally skew the low-temperature magnetic susceptibility readings.

  • Homogenization: Invert and remelt the ingot at least three times to ensure uniform distribution of the itinerant Ni atoms.

  • Thermal Annealing: Seal the ingot in an evacuated quartz ampoule and anneal at 1000°C for 10 days, followed by rapid quenching.

    • Self-Validation: Perform powder X-ray diffraction (XRD). A pure CaCu 5​ -type phase without secondary peaks (specifically lacking pure Ni peaks) validates the synthesis.

Phase 2: Hydriding Activation (If studying hydrides)

  • Activation: Transfer the sample to a Sieverts-type apparatus. Subject the alloy to 50 bar of H 2​ gas at room temperature, followed by complete desorption under vacuum at 150°C. Repeat for 5 cycles.

    • Causality: Cycling induces volumetric expansion and contraction, creating micro-cracks. This increases the surface area, ensuring uniform hydrogen absorption, which is critical because magnetic properties are highly sensitive to the exact H/LaNi 5​ ratio.

Phase 3: SQUID Magnetometry (1.8 K – 300 K)

  • Sample Loading: Load exactly 20 mg of the powdered sample into a non-magnetic gelatin capsule.

  • Zero-Field Cooling (ZFC) / Field Cooling (FC): Cool the sample to 1.8 K in the absence of a magnetic field. Apply a 0.1 T measuring field and record the magnetic moment while warming to 300 K (ZFC). Re-cool the sample under the applied field and measure again (FC).

    • Causality: Divergence between ZFC and FC curves at low temperatures is the primary diagnostic signature for identifying spin-glass behavior or the presence of ferromagnetic Ni-clusters formed during hydrogen desorption.

  • Isothermal Magnetization: Stabilize the temperature at 1.8 K, 4.2 K, and 50 K. Sweep the magnetic field from 0 to 9 T to capture metamagnetic transitions (especially relevant if studying La 2​ Ni 7​ ).

References

  • Effect of pressure on the magnetic properties of YNi5, LaNi5, and CeNi5 AIP Publishing (Low Temperature Physics)[Link]

  • Relationship between polymorphic structures and magnetic properties of La2-xA'xNi7 arXiv (Materials Science) [Link]

  • Low temperature susceptibility of LaNi5 hydrides Journal de Physique Lettres[Link]

  • The Effect of Magnetic Field on Thermal-Reaction Kinetics of a Paramagnetic Metal Hydride Storage Bed MDPI (Energies)[Link]

  • Electronic structure and magnetic properties of RNi5−xCux alloys (R=Y, La, Ce) AIP Publishing (Low Temperature Physics)[Link]

Sources

Foundational

Advanced Intermetallic Hydrogen Storage: A Structural and Thermodynamic Comparative Analysis of LaNi5 and La2Ni7 Phases

Target Audience: Materials Scientists, Crystallographers, and Pharmaceutical Drug Development Professionals (API Synthesis). The Strategic Role of Solid-State Hydrogen in API Development In the synthesis of Active Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Crystallographers, and Pharmaceutical Drug Development Professionals (API Synthesis).

The Strategic Role of Solid-State Hydrogen in API Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), catalytic hydrogenation is a cornerstone reaction. However, maintaining high-pressure hydrogen gas cylinders in GMP (Good Manufacturing Practice) facilities introduces severe safety and regulatory bottlenecks. Solid-state hydrogen storage using intermetallic alloys offers a highly pure, low-pressure, and reversible hydrogen source. Understanding the crystallographic and thermodynamic differences between the benchmark AB₅-type ( LaNi5​ ) and the advanced A₂B₇-type ( La2​Ni7​ ) phases is critical for engineering alloys that meet the precise temperature and pressure requirements of pharmaceutical reactors.

Crystallographic Foundations: The "Why" Behind the Performance

The fundamental differences in hydrogen absorption behavior between LaNi5​ and La2​Ni7​ stem directly from their crystal lattices.

The LaNi5​ (AB₅) Phase

LaNi5​ crystallizes in a hexagonal Haucke CaCu5​ -type structure, belonging to the P6/mmm space group 1. In this highly symmetric lattice, hydrogen atoms occupy interstitial octahedral and tetrahedral sites coordinated by La and Ni atoms. While LaNi5​ provides excellent reaction kinetics, its relatively small unit cell volume restricts its maximum gravimetric hydrogen capacity to approximately 1.38 wt%.

The La2​Ni7​ (A₂B₇) Phase

In contrast, La2​Ni7​ is a superlattice structure that crystallizes in the hexagonal Ce2​Ni7​ -type structure, belonging to the P63​/mmc space group 2.

The Causality of Capacity: The La2​Ni7​ unit cell is not a standalone geometry; it is constructed by stacking alternating sub-units along the c-axis: one [La2​Ni4​] block and two [LaNi5​] blocks 3. The inclusion of the [La2​Ni4​] sub-unit is the primary driver of its distinct thermodynamic profile. This sub-unit contains larger interstitial voids, which lowers the equilibrium plateau pressure (making hydride formation more thermodynamically favorable) and increases the theoretical hydrogen storage capacity compared to pure LaNi5​ . During hydrogenation, the [La2​Ni4​] sub-unit undergoes a massive anisotropic volume expansion (up to 48.9%), which dictates the overall phase transformation to the hydride state 3.

Quantitative Structural Comparison
Parameter LaNi5​ La2​Ni7​
Structure Type CaCu5​ -type Ce2​Ni7​ -type superlattice
Space Group P6/mmm P63​/mmc
Lattice Parameter a ~5.01 Å~5.06 Å
Lattice Parameter c ~3.98 Å~24.69 Å
Sub-unit Composition [LaNi5​] only [La2​Ni4​]
  • 2 [LaNi5​]

Max Gravimetric Capacity ~1.38 wt%>1.50 wt%

G LaNi5 LaNi5 (AB5 Phase) Space Group: P6/mmm SubUnits Superlattice Structure [La2Ni4] + 2[LaNi5] LaNi5->SubUnits Building Block Thermo1 Higher Plateau Pressure (~1.7 bar at RT) LaNi5->Thermo1 Limits Capacity (~1.38 wt%) La2Ni7 La2Ni7 (A2B7 Phase) Space Group: P63/mmc La2Ni7->SubUnits Composed of Thermo2 Lower Plateau Pressure Increased Interstitial Sites SubUnits->Thermo2 La2Ni4 Sub-unit Effect

Caption: Structural and thermodynamic relationship between LaNi5 and La2Ni7 phases.

Self-Validating Synthesis Protocol: Vacuum Arc Melting & Annealing

Synthesizing pure La2​Ni7​ is notoriously difficult due to the peritectic nature of its formation. If a stoichiometric melt is simply cooled, it will phase-separate into primary LaNi5​ and secondary La-rich phases (like LaNi3​ ). Therefore, a rigorous, self-validating workflow combining arc melting and extended thermal annealing is mandatory [[4]]().

Step-by-Step Methodology

Phase 1: Pre-Melt Preparation & Oxygen Scavenging

  • Stoichiometric Weighing: Weigh high-purity La (99.9%) and Ni (99.99%) in a 2:7 molar ratio. Causality: An excess of 1-2 wt% La is often added to compensate for evaporative losses during the high-temperature arc plasma phase.

  • Chamber Evacuation: Place the elements on a water-cooled copper hearth inside an arc melting furnace. Evacuate the chamber to <5×10−5 mbar, then backfill with high-purity Argon. Repeat three times.

  • Getter Activation: Before melting the sample, strike the arc on a Zirconium getter button. Causality: Zr has a higher oxygen affinity than La. Melting Zr first scavenges residual oxygen from the argon atmosphere, preventing the formation of stable La2​O3​ which would alter the stoichiometry and degrade hydrogen storage performance [[4]]().

Phase 2: Arc Melting & Homogenization 4. Alloy Melting: Strike the arc onto the La/Ni mixture. Melt for 30-60 seconds until a homogenous liquid button forms. 5. Inversion and Remelting: Allow the button to cool, flip it using a tungsten manipulator, and remelt. Repeat this process 4 to 5 times. Causality: The extreme temperature gradient from the arc plasma to the water-cooled hearth causes elemental segregation. Multiple remelts ensure macroscopic chemical homogeneity.

Phase 3: Thermal Annealing (The Critical Step) 6. Encapsulation: Seal the as-cast alloy button in a quartz ampoule under vacuum. 7. Peritectic Annealing: Heat the ampoule in a tube furnace to 900–1000 °C for 7 to 14 days, followed by rapid quenching. Causality: The as-cast button will contain a mixture of LaNi5​ and LaNi3​ . Extended annealing just below the peritectic melting temperature provides the activation energy necessary for solid-state diffusion, driving the peritectic reaction ( LaNi5​+LaNi3​→La2​Ni7​ ) to completion.

Phase 4: Validation 8. XRD Characterization: Perform Powder X-Ray Diffraction (XRD). A successful synthesis is validated by the absence of the P6/mmm ( LaNi5​ ) peaks and the dominance of the P63​/mmc super-reflection peaks (specifically the 002 and 004 reflections corresponding to the massive 24.69 Å c-axis) [[3]]().

Workflow Start Stoichiometric Weighing (La & Ni) Getter Zr Getter Melting (Oxygen Scavenging) Start->Getter ArcMelt Vacuum Arc Melting (Water-Cooled Cu Hearth) Getter->ArcMelt Anneal Thermal Annealing (900-1000 °C, Inert Atm) ArcMelt->Anneal XRD XRD Characterization (Phase Purity Validation) Anneal->XRD

Caption: Self-validating synthesis workflow for pure A2B7 intermetallic phases.

Conclusion for Application Scientists

For pharmaceutical applications requiring highly controlled hydrogenation, the shift from LaNi5​ to La2​Ni7​ -based alloys represents a shift toward higher capacity and lower operational pressures. However, this thermodynamic advantage comes at the cost of synthetic complexity. The massive volume expansion of the [La2​Ni4​] sub-unit during hydrogenation can lead to hydrogen-induced amorphization (HIA) over repeated cycles. Consequently, modern alloy design often involves substituting La with Mg or Y, and Ni with Co or Al, to stabilize the P63​/mmc lattice and prevent decrepitation during the demanding lifecycle of API manufacturing.

References

  • Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi5 under High Pressure Semantic Scholar URL:[Link]

  • Microscopic characterization of the magnetic properties of the itinerant antiferromagnet La2Ni7 by 139La NMR/NQR measurement OSTI.gov URL: [Link]

  • Phase Transformation and Crystal Structure of La2Ni7Hx Studied by in situ X-ray Diffraction American Chemical Society (ACS) URL:[Link]

Sources

Exploratory

Surface Segregation Phenomena in Lanthanum Nickel (LaNi5) Alloys: A Mechanistic Guide for Catalysis and Hydrogenation

Executive Summary Lanthanum Nickel ( LaNi5​ ) is an AB5​ -type intermetallic compound universally recognized for its reversible hydrogen storage capabilities. However, its utility extends significantly into chemical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lanthanum Nickel ( LaNi5​ ) is an AB5​ -type intermetallic compound universally recognized for its reversible hydrogen storage capabilities. However, its utility extends significantly into chemical synthesis and pharmaceutical drug development. For drug development professionals, managing the hydrogenation of active pharmaceutical ingredients (APIs) safely is a constant challenge. LaNi5​ addresses this by acting as a solid-state hydrogen reservoir—eliminating the hazards of high-pressure H2​ gas—while simultaneously serving as a highly active hydrogenation catalyst. The core of this dual functionality lies in a dynamic surface phenomenon known as surface segregation . This whitepaper dissects the thermodynamic drivers, crystallographic implications, and self-validating analytical protocols for characterizing surface segregation in LaNi5​ .

The Mechanistic Causality of Surface Segregation

When LaNi5​ is exposed to trace amounts of oxygen ( O2​ ) or water vapor ( H2​O ), the alloy undergoes a spontaneous chemical exchange reaction. Lanthanum exhibits a significantly higher thermodynamic affinity for oxygen compared to Nickel. Consequently, Lanthanum atoms migrate from the bulk alloy to the surface to form a passivating, yet highly permeable, layer of La2​O3​ and La(OH)3​ [1].

This segregation is driven by the chemical exchange reaction:

(La−Ni)+O→(La−O)+Ni [2].

Crucially, as Lanthanum migrates outward, it leaves behind metallic Nickel atoms that group into large, superparamagnetic clusters. Because the Lanthanum-oxide layer acts as an oxygen gradient, these Nickel clusters are protected from thorough oxidation[2]. For researchers utilizing transfer hydrogenation, these metallic Nickel clusters serve as catalytically active centers for the dissociative chemisorption of H2​ molecules, promoting rapid hydrogenation processes. This "self-restoring" mechanism explains why LaNi5​ strongly resists catalytic poisoning and maintains excellent kinetics over repeated cycles.

SegregationPathway A LaNi5 Bulk Alloy B O2 / H2O Exposure A->B Environmental trigger C La Migration to Surface (Thermodynamic Drive) B->C Chemical exchange D La2O3 & La(OH)3 Formation (Permeable Layer) C->D Oxidation E Precipitation of Metallic Ni Clusters C->E Ni enrichment F H2 Dissociation Catalysis (API Hydrogenation) D->F H2 diffusion E->F Catalytic active sites

Thermodynamic pathway of O2-induced La surface segregation and Ni cluster formation.

Crystallography and Quantitative Surface Energetics

Theoretical modeling of LaNi5​ surfaces via Wulff construction reveals that the equilibrium crystal shape is dominated by facets that inherently over-represent Lanthanum[1]. Because Lanthanum is highly concentrated on these specific exposed facets, the activation energy required to seed surface oxidation is significantly lowered, accelerating the segregation process and the subsequent formation of La2​O3​ [1].

Table 1: Equilibrium Crystal Shape and Surface Composition of LaNi5​

Surface FacetFraction of Exposed Surface (%)Lanthanum Over-representationSurface Energy ( J/m2 )
(11-21) 40.4%High~1.70 - 2.13
(10-10) 20.9%High~1.70 - 2.13
(01-11) 14.1%Moderate~1.70 - 2.13
(02-21) 13.4%High~1.70 - 2.13
(0001) 7.7%Low~1.70 - 2.13

(Data synthesized from Wulff construction models and Density Functional Theory calculations[1])

Self-Validating Experimental Protocols

To harness LaNi5​ for catalytic hydrogenation, scientists must accurately validate the extent of surface segregation. The following protocols are designed as self-validating systems, ensuring that the observed segregation is a fundamental thermodynamic property of the alloy and not an artifact of ambient atmospheric contamination.

Protocol A: UHV Cleavage and LEED/AES Characterization

Causality: Cleaving the crystal in an Ultra-High Vacuum (UHV) prevents ambient oxygen from instantly oxidizing the surface, allowing researchers to isolate and control the chemical exchange reaction[2].

  • Sample Preparation: Mount a single-crystal LaNi5​ sample in a UHV chamber with a base pressure maintained below 6×10−10 Torr.

  • In-situ Cleavage: Cleave the crystal mechanically under UHV to expose a pristine, unoxidized bulk surface.

  • Baseline Measurement: Perform Auger Electron Spectroscopy (AES) and Low-Energy Electron Diffraction (LEED) to establish the baseline Ni/La surface composition ratio[2].

  • Controlled Dosing: Introduce high-purity O2​ gas at controlled exposures (e.g., 100 to 1000 Langmuirs).

  • Kinetic Tracking: Continuously monitor the Ni/La ratio via AES.

    • Validation Check: A steady decrease in the Ni/La ratio confirms Lanthanum migration to the surface[2].

  • Hydrogen Exposure (Control): Expose a freshly cleaved, unoxidized sample to pure H2​ gas.

    • Validation Check: No segregation should occur, proving definitively that oxygen—not hydrogen—drives the thermodynamic segregation[2].

Protocol B: Depth-Profiling via XPS and SIMS

Causality: X-ray Photoelectron Spectroscopy (XPS) is strictly surface-sensitive (probing only the top 1-10 nm). To prove that segregation is a localized surface phenomenon rather than a bulk phase change, Argon ion ( Ar+ ) sputtering must be used to etch away layers and reveal the subsurface composition.

  • Initial XPS: Perform XPS on the activated LaNi5​ powder. Analyze the La3d and Ni2p core levels to quantify La2​O3​ versus metallic Nickel at the absolute surface.

  • SIMS Analysis: Utilize Secondary-Ion Mass Spectrometry (SIMS) to detect complex chemical surface structures (e.g., hydrides, hydroxides, and oxides) resulting from simultaneous H2​/O2​ exposure.

  • Ar+ Ion Sputtering: Systematically bombard the surface with Ar+ ions to etch away atomic layers at a controlled rate (typically 1-2 nm per minute).

  • Iterative Measurement: Alternate between sputtering and XPS/SIMS acquisition to create a continuous depth profile.

  • Data Synthesis: Plot atomic concentration against etch depth.

    • Validation Check: The profile must show a Lanthanum/Oxygen-rich exterior transitioning into a Nickel-rich subsurface, eventually normalizing to the exact 1:5 La:Ni bulk stoichiometry.

ExperimentalWorkflow A UHV Sample Preparation B Baseline XPS/SIMS Acquisition A->B C Ar+ Ion Sputtering B->C Etch 1-2 nm D Subsurface Analysis C->D D->C Iterate E Depth Profile Synthesis D->E Validate 1:5 Ratio

Iterative XPS/SIMS depth profiling workflow to validate LaNi5 surface segregation.

Conclusion

The surface segregation phenomenon in LaNi5​ is not a degradation mechanism, but rather a self-restoring catalytic feature. By understanding the thermodynamic migration of Lanthanum and the subsequent precipitation of active Nickel clusters, researchers can better engineer these alloys for robust hydrogen storage and highly efficient pharmaceutical hydrogenation. Rigorous UHV protocols and depth-profiling ensure that these surface dynamics are accurately quantified, validated, and optimized for industrial application.

References

  • Source: bitp.kiev.
  • Source: Applied Physics Letters (aip.org)
  • Source: Frontiers in Materials (frontiersin.org)

Sources

Foundational

Beyond the Plateau: Theoretical Capacity Limits and Experimental Validation of LaNi₅ Hydrogen Storage

Executive Summary As the demand for high-density, safe, and reversible hydrogen storage intensifies across disciplines—from clean energy infrastructure to advanced pharmaceutical manufacturing—solid-state metal hydrides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for high-density, safe, and reversible hydrogen storage intensifies across disciplines—from clean energy infrastructure to advanced pharmaceutical manufacturing—solid-state metal hydrides have emerged as a critical technology. Among these, the AB₅-type intermetallic compound LaNi₅ remains the gold standard. This whitepaper provides an in-depth technical analysis of the theoretical capacity limits of LaNi₅, the thermodynamic causality behind its hydride formation, and the self-validating experimental protocols required to accurately quantify its storage capabilities.

Crystallographic Foundations and Theoretical Limits

LaNi₅ is widely recognized for its exceptional hydrogen absorption kinetics and near-ambient operating conditions. It crystallizes in a1[1]. The theoretical maximum capacity of this material is strictly governed by the crystallographic availability of interstitial sites (specifically the octahedral and tetrahedral voids) within the metal lattice.

Under standard operational pressures (< 1.0 MPa) and ambient temperatures, the material saturates to form the β-phase hydride LaNi₅H₆. This stoichiometry corresponds to a2[2].

However, recent high-pressure synchrotron X-ray diffraction studies have shattered this conventional ceiling. By subjecting LaNi₅ to extreme pressures up to 6 GPa, researchers forced hydrogen into previously unoccupied interstitial gaps, achieving a3[3]. This thermodynamic breakthrough demonstrates that under standard conditions, approximately 33% of the available interstitial sites remain vacant, presenting a new frontier for materials engineering.

Mechanistic Pathway of Hydride Formation

The transition from a bare metal alloy to a hydrogen-dense metal hydride is a multi-step thermodynamic process.4[4]. The Lanthanum atoms provide the strong thermodynamic driving force (affinity) for hydrogen, while the Nickel atoms act as the essential catalyst for the homolytic cleavage of the H₂ bond.

Once dissociated, atomic hydrogen diffuses into the lattice, initially forming a solid solution (α-phase). As concentration increases, the lattice undergoes a discrete phase transformation into the hydride (β-phase), accompanied by a volumetric expansion of up to 25%.

HydrideMechanism H2 H2 Gas Physisorption Physisorption (Surface) H2->Physisorption Van der Waals Chemisorption Chemisorption (Dissociation to H) Physisorption->Chemisorption Catalytic Ni Sites Alpha α-Phase (Solid Solution) Chemisorption->Alpha Interstitial Diffusion Beta β-Phase (LaNi5H6 Hydride) Alpha->Beta Phase Transition (Lattice Expansion)

Mechanistic pathway of hydrogen dissociation and absorption in LaNi5 lattice.

Self-Validating Experimental Protocol: The Sieverts Method

To accurately measure hydrogen storage capacity, researchers rely on Pressure-Composition-Temperature (PCT) isotherms generated via the Sieverts (volumetric) method. As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The following workflow is designed to be self-validating, ensuring that measured capacities are true artifacts of thermodynamics, not systemic errors or leaks.

Step-by-Step Methodology & Causality
  • Volumetric Calibration (Self-Validation): Before introducing the sample, the sealed reactor is pressurized with an inert gas (e.g., Helium).

    • Causality: This establishes the exact dead volume of the system and proves leak-tightness.5[5].

  • Thermal Evacuation: The LaNi₅ powder is loaded, and the system is evacuated at 353 K for several hours.

    • Causality: As-cast LaNi₅ is passivated by a native oxide layer and adsorbed moisture. Vacuum heating removes volatile contaminants that would otherwise poison the catalytic nickel sites.

  • Activation Cycling: The sample is subjected to 6[6].

    • Causality: Hydrogenation induces severe lattice expansion.7[7].

  • Isotherm Measurement (PCT): Known aliquots of H₂ are dosed into the reactor from a reference volume. The system is allowed to equilibrate until dP/dt=0 .

    • Causality: The pressure drop is converted to moles of absorbed hydrogen using the real gas law. Plotting these points generates the PCT curve, revealing the flat plateau characteristic of the α-to-β phase transition.

SievertsProtocol Calib System Calibration (Empty Reactor Run) Prep Sample Evacuation (353 K, Vacuum) Calib->Prep Validates leak-tightness Act Activation Cycling (10x: 5 MPa H2 <-> Vacuum) Prep->Act Removes surface oxides Dose H2 Dosing (Known Volume/Pressure) Act->Dose Induces decrepitation Equil Equilibration (Monitor dP/dt = 0) Dose->Equil Gas expansion Equil->Dose Incremental steps Data PCT Isotherm Generation Equil->Data Saturation

Self-validating Sieverts (PCT) experimental workflow for hydrogen capacity measurement.

Quantitative Data: Capacity and Elemental Substitution

While pure LaNi₅ is the baseline standard, its 1.38 wt% limit has driven researchers to explore elemental substitution (e.g., replacing Ni with Sn, Al, or Co) to tune plateau pressures, prevent degradation, and slightly enhance capacity. The table below summarizes the quantitative limits of LaNi₅ and its highly relevant derivatives.

Material SystemOperating ConditionsMax Gravimetric Capacity (wt%)Volumetric Density (kg H₂/m³)Reference
Pure LaNi₅ (Standard) < 1.0 MPa, 303 K1.38 – 1.5092 – 115[1],[3],[2]
Pure LaNi₅ (High-Pressure) 6.0 GPa, 303 K2.07 (LaNi₅H₉)N/A[3]
LaNi₄.₃Co₀.₄Al₀.₃ Gas Phase, 298 K1.40N/A[8]
LaNi₄.₈Sn₀.₂ Gas Phase, 298 K> 1.30N/A[8]

Cross-Disciplinary Impact: From Clean Energy to Drug Development

While LaNi₅ is traditionally viewed through the lens of fuel cells and clean energy, its unique thermodynamic properties offer immense value to drug development professionals. In the synthesis of Active Pharmaceutical Ingredients (APIs), catalytic hydrogenation is a critical step. Traditional synthesis relies on high-pressure H₂ gas cylinders (often >150 bar), posing severe safety risks in pharmaceutical laboratories.

Solid-state LaNi₅ storage systems can absorb hydrogen and release it at a stable, low-pressure plateau (e.g., 2-3 bar at room temperature). Furthermore, because the metal lattice only absorbs elemental hydrogen, 6[6]. Upon desorption, it delivers ultra-pure H₂ that prevents the poisoning of sensitive chiral catalysts used in asymmetric hydrogenation during drug manufacturing, bridging the gap between advanced materials science and pharmaceutical engineering.

References[6] Experimental investigations of AB5-type alloys for hydrogen separation from biological gas streams. Source: hydride-msu.ru. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtCVgtOmgEGiEh2ML4o9mjDZmrlrKhmu2XrNtxQpAKDOYoiYzNzId9hMJTldSdW010avkb5ZU7JnGEZmW5tlO0vKkj0mIFNAJRPA3_YUfYg6_xVgfIhr92OIAL[1] Investigation of the First Hydrogenation of LaNi 5. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaJVPERE7Z2Zs2qVnr2tkPddW0EvPbFB5LN-6vX6A0__eqgt5T96H2iGIxWykN2ncn10p96f6xtqlVBHcZSUJ0HsnDT8QwD1R0PgjavtfVDcTdTP1H6Ih3AF4ksiacjQ==[3] Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi 5 under High Pressure. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDzs7f0Pg3Ee6NA1DpfVZ4JhRy2f-KykfNlJO1PKrHPBv2-rR6Xu3bRsG45mGLCt8tAhV_J7ql0bJJo1PGyPRnIoDFI9Ysv5prZxkc6YL2NmHqH9abpW1U-y99hWqOgPNUqA==[2] Capacity vs. Concentration in Hydrogen Storage. Source: goldapp.com.cn. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6oegGUAWGparkMsRhqTHBBa8e1i9GC_sAywNYZ1-pmatNadCL4hX5OcIwTgvcrgbWJ_wj2ctDm4fQaHU_oxLwQFngjPAJ9z9D-ZNTSzQE4-18MHqSe5aj50MHhfgW6XUwn55Pt2woAnE=[7] Effect of HPT on the First Hydrogenation of LaNi 5 Metal Hydride. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9DwPS1QrcOdbMv8q4iabwe2o2JNh-V2KqGN-QlQUHuVE1U3DVU81AXsiewTh_OWkMyeGOO1Luy4Cb2SWqtj4OkRlbBG_KWlulHX9qIvBfc3XJSxKI5PB5PrpZtzKZ9ttA4D0=[8] Hydrogen Gas Phase and Electrochemical Hydriding of LaNi5−xMx (M = Sn, Co, Al) Alloys. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc3q7Zus_jI859R1Xh_9U3rOmSzXtf-hZ1lzRZyU6m-8UVkr3tUmz1LmocPnVJlHQUNDPPcBhQn6aDlN63qnK-92tpF5wwdl02_WeZ7h2QCJWgYhHel5tjPV4eDGgNx3h9xDQ-mKgZMe0MNg==[4] LaNi5H6 and Similar Alloys for Hydrogen Storage. Source: stanford.edu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVJfl4TqVkv_0FRPQagcIGHdB-ronPsVuidqmzWuo0A6aUAz7-0pRU3dtdUb1IsQGtsEoFOhWDzoUxGLRw6ipwMSmO1u03MDYfO7v-8MltGhA-I4OPIU5NfYnStPFzLLF9cfDkWHoUVhT1XBd9PV4-a4Z8[5] Testing facility for hydrogen storage materials designed to simulate application based conditions. Source: aip.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOdzEO9tuJwLIMH0GxPC_ZlxTYRIWVxoIyCA6Xx_UZZnKatg0gJ3tYcw7p5D191ccv42nhy4gLBn8FyoqtWwEj_VL5Sqj12aTtLLDaK-SnBwCWkF5By6K2YtOVuN322CEPSn6Aj6APHWqyQjLHRb8iuMM2b_Oi_rVrevwdlBRnRgNtCgsKUs6ci65CpuVD1POrVRI8Rg==

Sources

Exploratory

Lattice Expansion Dynamics of LaNi₅ During Hydrogenation: A Mechanistic Guide for Advanced Materials and Pharmaceutical Applications

Executive Summary For drug development professionals and chemical engineers, high-purity hydrogen is a non-negotiable requirement for the catalytic hydrogenation of Active Pharmaceutical Ingredients (APIs). Traditional c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and chemical engineers, high-purity hydrogen is a non-negotiable requirement for the catalytic hydrogenation of Active Pharmaceutical Ingredients (APIs). Traditional compressed hydrogen cylinders introduce significant safety and facility footprint challenges in Good Manufacturing Practice (GMP) environments. Solid-state hydrogen storage using AB₅-type intermetallic compounds, specifically Lanthanum Nickel (LaNi₅), offers a compelling alternative. LaNi₅ stores hydrogen at high volumetric densities and low pressures while inherently purifying the gas to >99.999%, thereby preventing the poisoning of sensitive Pd/C or Pt catalysts used in drug synthesis.

However, the practical deployment of LaNi₅ reactors is heavily constrained by the material's crystallographic behavior. Upon hydrogenation, LaNi₅ undergoes a massive lattice expansion. The cyclic swelling and shrinking of the alloy powder generate immense mechanical stress, which can lead to alloy degradation and the potential rupture of reactor walls[1]. This whitepaper provides an in-depth mechanistic analysis of the LaNi₅ lattice expansion, the causality behind its degradation, and the self-validating experimental protocols required to engineer stable hydrogen storage systems.

Crystallographic Mechanisms of Hydrogen Insertion

LaNi₅ crystallizes in a hexagonal CaCu₅-type structure belonging to the P6/mmm space group, with a baseline unit cell volume of approximately 87.76 ų[2]. During the hydrogenation process, hydrogen molecules dissociate at the nickel-rich surface and diffuse into the interstitial sites (octahedral and tetrahedral) of the metal lattice.

As hydrogen concentration increases, the system transitions from the α-phase (a solid solution of hydrogen in the metal) to the β-phase (a discrete metal hydride, LaNi₅H₆ to LaNi₅H₇). This phase transition induces a structural shift, often characterized experimentally in the P6₃mc or P31c space groups[3]. The insertion of hydrogen atoms—each contributing approximately 3.68 ų to the unit cell—results in a profound macroscopic volume expansion of nearly 25%, expanding the unit cell volume to roughly 108.81 ų[2][4].

PhaseTransition A α-Phase (Solid Solution) P6/mmm Space Group Vol: ~87.76 ų B β-Phase (Hydride) P63mc / P31c Space Group Vol: ~108.81 ų A->B Hydrogenation (~25% Vol Expansion) B->A Dehydrogenation C Lattice Strain & Nanocrystallization B->C Repeated Cycling D Alloy Pulverization & Capacity Degradation C->D Mechanical Stress

Fig 1. Mechanistic pathway of LaNi5 phase transition, volume expansion, and subsequent degradation.

The Causality of Degradation and Alloying Mitigation

The 25% volume expansion is not merely a physical curiosity; it is the primary failure mechanism of the alloy. Because intermetallic compounds are inherently brittle, they cannot plastically deform to accommodate the massive internal shear stress generated at the α/β phase boundary.

Strain-Induced Pulverization

Repeated hydrogen absorption and desorption cycles introduce severe anisotropic lattice strain. This strain forces the bulk material to undergo nanocrystallization and atomic mis-location, leading to a highly disordered state[5]. Macroscopically, this manifests as "pulverization"—the fracturing of the alloy into a fine powder. While pulverization initially aids activation by exposing fresh catalytic surfaces, prolonged cycling causes the powder to compact, exerting dangerous radial mechanical stresses on the walls of the containment reactor[1].

Mitigation via Elemental Substitution

To mitigate this degradation, materials scientists substitute specific elements into the LaNi₅ matrix. Aluminum (Al) substitution is highly effective. Because Al has a larger atomic radius than Ni, substituting Al into the lattice (forming LaNi₅₋ₓAlₓ) pre-expands the baseline α-phase volume. Consequently, the discrete volume jump required to reach the β-phase is significantly reduced. This minimizes the interfacial strain, detains atomic migration, and drastically improves the long-term cycling stability of the material[6].

Data Presentation: Structural and Stability Parameters

Table 1: Crystallographic Parameters of LaNi₅ upon Hydrogenation

PhaseCompositionSpace GroupUnit Cell Volume (ų)Volumetric Expansion (%)
α-Phase (Solid Solution)LaNi₅P6/mmm~87.760
β-Phase (Hydride)LaNi₅H₆ - LaNi₅H₇P6₃mc / P31c~108.81~24 - 25%

Table 2: Impact of Elemental Substitution on LaNi₅ Stability

Alloy CompositionLattice Volume Expansion RateCapacity Retention (After 1000 Cycles)Mechanism of Improvement
LaNi₅ (Baseline)High (~25%)89.1%N/A
LaNi₄.₅Al₀.₅Reduced98.2%Larger Al radius pre-expands lattice, reducing α→β strain

Experimental Protocol: Self-Validating In-Situ Characterization

To accurately design storage vessels for pharmaceutical applications, the lattice expansion must be quantified dynamically. Ex-situ measurements fail to capture the transient metastable hydride phases and the dynamic lattice strain introduced during the plateau region[5].

The following step-by-step protocol utilizes a Sieverts apparatus coupled with In-Situ Synchrotron X-Ray Diffraction (XRD) . This creates a self-validating system: the macroscopic volumetric data (moles of H₂ absorbed) must mathematically align with the microscopic crystallographic data (lattice volume expansion). If the calculated hydrogen contribution (~3.68 ų per H atom[2]) does not match the macroscopic pressure drop, the system immediately flags a hardware leak or an anomalous amorphous phase formation.

Step-by-Step Methodology
  • Material Activation: Place the LaNi₅ powder in a specialized beryllium-windowed stainless-steel reactor. Subject the sample to high-pressure hydrogen (e.g., 20–50 bar) at elevated temperatures (333 K)[7].

    • Causality: Native surface oxides block hydrogen dissociation. The initial forced volume expansion micro-cracks the oxide layer, exposing the catalytically active nickel clusters required for rapid H₂ splitting.

  • Volumetric Sorption (Sieverts Apparatus): Connect the activated sample to a Sieverts apparatus. Dose hydrogen from a calibrated reference volume at a constant temperature.

    • Causality: Monitoring the pressure drop allows for the precise calculation of absorbed hydrogen moles via the real gas law, providing a macroscopic baseline of the hydrogen capacity[7].

  • In-Situ Synchrotron XRD: Simultaneously irradiate the sample cell with high-energy synchrotron X-rays. Continuously acquire diffraction patterns, focusing on the Bragg peaks of the (020), (111), and (002) reflections[2].

    • Causality: Real-time tracking captures the exact moment the α-phase nucleates into the β-phase, allowing researchers to observe the dynamic shift in lattice parameters before the material relaxes.

  • Rietveld Refinement: Mathematically model the acquired diffraction patterns to extract the lattice parameters ( a and c ), unit cell volume, and microstrain.

    • Causality: Rietveld refinement isolates strain-induced peak broadening from instrumental broadening, proving definitively whether capacity loss is due to anisotropic lattice strain or chemical poisoning[5].

ExperimentalWorkflow Step1 1. Material Activation High T/P Cycling to break surface oxides Step2 2. Sieverts Apparatus Integration Volumetric H2 dosage & pressure monitoring Step1->Step2 Step3 3. In-Situ Synchrotron XRD Real-time crystallographic data acquisition Step2->Step3 Step4 4. Rietveld Refinement Extraction of lattice parameters (a, c) & strain Step3->Step4 Validate Self-Validation Check Macroscopic Moles H2 == Microscopic Vol Expansion Step4->Validate Validate->Step2 Discrepancy (Leak/Error)

Fig 2. Self-validating experimental workflow combining Sieverts volumetry with in-situ XRD.

Conclusion

The integration of LaNi₅ metal hydrides into pharmaceutical and chemical synthesis workflows offers a paradigm shift in how high-purity hydrogen is stored and deployed. However, the ~25% lattice expansion inherent to the P6/mmm to P6₃mc phase transition dictates the mechanical lifespan of both the alloy and the storage vessel. By utilizing self-validating in-situ XRD and Sieverts protocols, and by leveraging elemental substitution (e.g., Al-doping) to minimize interfacial strain, researchers can engineer highly stable, safe, and efficient solid-state hydrogen storage systems.

References

  • Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi5 under High Pressure Source: MDPI URL:[Link]

  • In-situ X-ray diffraction study on LaNi5 and LaNi4.75Al0.25 in the initial activation process Source: ResearchGate URL:[Link]

  • Atomic structures and energetics of LaNi5-H solid solution and hydrides Source: CORE URL:[Link]

  • Investigation of changes in crystal and electronic structures by hydrogen within LaNi5 from first-principles Source: ResearchGate URL:[Link]

  • New insights into the hydrogen storage performance degradation and Al functioning mechanism of LaNi5-xAlx alloys Source: ResearchGate URL:[Link]

  • Measurements of expansion of LaNi5 compacted powder during hydrogen absorption/desorption cycles and their influences on the reactor wall Source: ResearchGate URL:[Link]

  • Investigation of the First Hydrogenation of LaNi5 Source: MDPI URL:[Link]

Sources

Foundational

Electronic conductivity properties of LaNiO3 perovskites

Title: Translating Solid-State Physics to Biomedical Innovation: The Electronic Conductivity of LaNiO3 Perovskites Executive Summary For drug development professionals and analytical scientists, reliable real-time monito...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Translating Solid-State Physics to Biomedical Innovation: The Electronic Conductivity of LaNiO3 Perovskites

Executive Summary For drug development professionals and analytical scientists, reliable real-time monitoring of metabolites (e.g., glucose) and reactive oxygen species (e.g., H2O2) is paramount for bioprocessing and pharmacokinetic profiling. While typically relegated to solid-state physics, the perovskite oxide LaNiO3 (LNO) has emerged as a breakthrough electrocatalyst. Its unique Pauli paramagnetic metallic behavior and tunable electronic conductivity offer a robust foundation for non-enzymatic biosensors, bypassing the thermal and chemical instability of traditional enzyme-linked assays. This whitepaper dissects the mechanistic properties of LaNiO3 conductivity and provides field-validated protocols for synthesizing and integrating these materials into biomedical workflows.

1. Mechanistic Grounding: Electronic Structure and the Metal-Insulator Transition

In its bulk form, LaNiO3 is the only rare-earth nickelate that remains strictly metallic at all temperatures[1]. This intrinsic conductivity originates from the strong hybridization between the Ni 3d and O 2p orbitals, resulting in a continuous conduction band[1]. Furthermore, the single electron-filled eg​ orbital on the Ni3+ B-site provides an optimal bond energy for surface-oxygen interactions, making it an exceptionally active site for electrocatalytic reactions[2].

However, the electronic properties of LaNiO3 are highly sensitive to dimensional scaling and defect engineering. When synthesized as ultrathin films (e.g., less than 4 unit cells), the material undergoes a Metal-Insulator Transition (MIT)[3].

Causality of the MIT: The transition from a 3D metallic state to a 2D insulating state is not solely a product of quantum confinement. It is heavily driven by surface defects, primarily oxygen vacancies[3]. Oxygen vacancies disrupt the critical Ni-O-Ni bond angles, suppressing orbital overlap and inducing charge disproportionation among the Ni sites[1]. This opens a charge-transfer gap, localizing electrons and shifting the conduction mechanism to variable range hopping (VRH). For biosensor development, controlling these oxygen vacancies acts as a precise "knob" to tune the surface electrocatalytic activity and baseline conductivity[3].

MIT_Mechanism Bulk Bulk LaNiO3 (Metallic Phase) Hybrid Ni 3d - O 2p Orbital Hybridization Bulk->Hybrid Driven by MIT Metal-Insulator Transition (Insulating Phase) Hybrid->MIT Suppressed in ThinFilm Ultrathin Films (< 4 Unit Cells) Vacancies Oxygen Vacancies (Defect Engineering) ThinFilm->Vacancies Exacerbates ChargeDisp Charge Disproportionation & Bandgap Opening Vacancies->ChargeDisp Disrupts Ni-O-Ni bonds ChargeDisp->MIT Triggers

Mechanism of the Metal-Insulator Transition in nanoscale LaNiO3 perovskites.

2. Application in Drug Development: Non-Enzymatic Biosensing

The integration of LaNiO3 into diagnostic tools leverages its high surface area and intrinsic electrocatalytic activity. By synthesizing LaNiO3 as nanofibers (LNFs) via electrospinning, researchers can construct carbon paste electrodes (CPEs) that directly oxidize H2O2 and glucose without the need for fragile biological enzymes[4]. The mixed Ni2+/Ni3+ valence states on the surface of these nanostructures facilitate rapid electron transfer, resulting in sensors with wide linear ranges and nanomolar limits of detection (LOD)[4][5].

3. Quantitative Performance Metrics

The following table summarizes the electronic and electrocatalytic properties of LaNiO3 based on synthesis methodology, providing a benchmark for assay development:

Synthesis MethodMorphologyRoom Temp. ResistivityApplication / TargetKey Performance Metric
Polymer Assisted Deposition (PAD)Epitaxial Thin Film160 μΩ·cmMicroelectronic ElectrodesHigh crystallinity, zero oxygen vacancies
Electrospinning & CalcinationNanofibers (LNFs)N/A (High Surface Area)H2O2 BiosensorLOD: 33.9 nM; Linear Range: 0.05 - 1000 μM[4]
Electrospinning & CalcinationNanofibers (LNFs)N/A (High Surface Area)Glucose BiosensorLOD: 0.32 μM; Linear Range: up to 1 mM[4]
Hydrogen Reduction (700°C)Defective BulkEnhanced ConductivityOxygen Evolution ReactionOverpotential: 380 mV at 10 mA cm-2[5]

4. Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of conductive LaNiO3 and its integration into a biosensing workflow. Each protocol includes a self-validation step to confirm success before proceeding.

Protocol A: Synthesis of Epitaxial LaNiO3 Thin Films via Polymer Assisted Deposition (PAD) Objective: Produce highly conductive, stoichiometric LaNiO3 films for use as baseline electrode materials.

  • Precursor Formulation: Dissolve stoichiometric amounts of Lanthanum and Nickel salts in an aqueous solution containing polyethyleneimine (PEI). Causality: PEI acts as a chelating agent, preventing premature precipitation and ensuring a homogeneous distribution of metal cations.

  • Deposition: Spin-coat the polymer-metal solution onto a (001) oriented SrTiO3 (STO) substrate.

  • Thermal Treatment: Subject the coated substrate to a two-step heating process. First, heat to 400°C to pyrolyze the PEI. Second, calcine at 700°C in an oxygen-rich environment to promote epitaxial crystallization.

  • Self-Validation Check: Measure the room-temperature resistivity using a standard four-probe method. A successful stoichiometric film should exhibit metallic behavior (resistivity increasing with temperature) and a baseline resistivity of approximately 160 μΩ·cm.

Protocol B: Fabrication of LaNiO3 Nanofiber (LNF) Biosensors Objective: Create a high-surface-area, non-enzymatic electrode for metabolite monitoring.

  • Electrospinning: Prepare a sol-gel solution of La(NO3)3, Ni(Ac)2, and polyvinyl pyrrolidone (PVP). Load into a syringe and apply a high-voltage field to electrospin nanofibers onto a collector plate[4].

  • Calcination: Calcine the as-spun fibers at 700°C. Causality: This temperature decomposes the PVP backbone and oxidizes the inorganic precursors, yielding pure perovskite LaNiO3 nanofibers with high porosity[4].

  • Electrode Modification: Mix the LNFs with graphite powder and mineral oil to form a modified carbon paste electrode (LNF/CPE)[4].

  • Self-Validation Check: Perform cyclic voltammetry (CV) in a 0.1 M NaOH alkaline solution containing 1 mM glucose. The presence of a distinct anodic oxidation peak confirms the electrocatalytic activation of the Ni3+ sites[4].

Biosensor_Workflow Precursors La/Ni Salts + PVP (Sol-Gel Formulation) Spinning Electrospinning (High Voltage) Precursors->Spinning Processed via Calcination Calcination at 700°C (Polymer Removal) Spinning->Calcination Thermal Treatment LNF LaNiO3 Nanofibers (Active Catalyst) Calcination->LNF Yields Electrode LNF/CPE Fabrication (Sensor Integration) LNF->Electrode Mixed with Graphite Validation Cyclic Voltammetry (Target Detection) Electrode->Validation Validated by

Step-by-step workflow for fabricating LaNiO3 nanofiber-based electrochemical biosensors.

Conclusion By mastering the electronic conductivity and defect chemistry of LaNiO3 perovskites, researchers can unlock highly sensitive, durable, and scalable electrocatalytic platforms. Whether engineering epitaxial thin films for microelectronics or highly porous nanofibers for non-enzymatic biosensing, LaNiO3 represents a critical bridge between advanced materials science and next-generation pharmaceutical analytics.

References

  • Oxygen Vacancies Matter in the LaNiO3 Metal–Insulator Transition. Lawrence Berkeley National Laboratory (lbl.gov). Available at: [Link]

  • Ionic liquid gating induced insulating phase transition in LaNiO3 thin films. National Science Foundation (nsf.gov). Available at: [Link]

  • Impact of Surface Defects on LaNiO3 Perovskite Electrocatalysts for the Oxygen Evolution Reaction. PubMed (nih.gov). Available at: [Link]

  • Perovskite-type oxide LaNiO3 nanofibers as novel electrocatalysts for nonenzymatic hydrogen peroxide and glucose sensing. Analyst (rsc.org). Available at: [Link]

  • Preparation of Epitaxial Metallic LaNiO3 Thin Film by Polymer Assisted Deposition. Researching (researching.cn). Available at: [Link]

  • In-situ surface activation of polycrystalline LaNiO3 electrocatalyst for the oxygen evolution reaction. AIR Unimi (unimi.it). Available at: [Link]

Exploratory

Ab Initio Kinetics: Unraveling Hydrogen Diffusion in LaNi₅ Lattices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The intermetallic compound LaNi₅ remains the archetype AB₅ material for solid-state hydrogen storage, capable of absorbing hydrogen at ambient temperatures to form LaNi₅H₆. However, mastering the microscopic diffusion mechanisms of hydrogen within its hexagonal CaCu₅-type lattice is paramount for optimizing charge/discharge kinetics.

For computational scientists—whether engineering next-generation energy storage alloys or applying Density Functional Theory (DFT) to molecular binding kinetics in drug development—the rigorous mapping of transition states and activation energies provides a universal blueprint for kinetic modeling. This guide deconstructs the ab initio methodologies required to accurately simulate hydrogen hopping, detailing the causality behind computational choices and the structural impact of transition metal alloying.

Structural Mechanics and the Potential Energy Surface

LaNi₅ crystallizes in the hexagonal P6/mmm space group. Hydrogen diffusion through this lattice is not a continuous fluid dynamic; rather, it is a sequence of discrete, quantum-mechanical hopping events between localized interstitial minima.

First-principles analyses reveal that hydrogen atoms preferentially occupy specific interstitial sites: 6m, 12n, 12o, 4h, and 3f . The potential energy surface (PES) dictates the kinetic viability of movement between these sites. For instance, mapping the PES on the plane containing the 6m, 12o, and 4h sites demonstrates that the hopping path from the 12o to the 12n' site represents one of the most kinetically favorable routes due to lower steric hindrance from the surrounding Nickel atoms 1.

Minimum Energy Path (MEP) for 12o to 12n' hydrogen hopping in LaNi5.

Self-Validating Computational Protocol (DFT & NEB)

To ensure trustworthiness and reproducibility, calculating diffusion barriers requires a strict, self-validating ab initio protocol. The following step-by-step methodology is designed to eliminate spurious self-interactions and artificial barrier inflation.

Step 1: Supercell Construction & Functional Selection
  • Action: Construct a 2×2×1 or 2×2×2 LaNi₅ supercell. Utilize the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional.

  • Causality: A single unit cell is too small; introducing a hydrogen atom into a 1×1×1 cell results in an artificially high defect concentration and spurious H-H electrostatic interactions across periodic boundaries. Furthermore, the Local Density Approximation (LDA) is strictly avoided because it notoriously overbinds the lattice, artificially reducing the cell volume. A compressed cell inflates the steric hindrance for hydrogen diffusion, leading to highly inaccurate, artificially high activation energies.

Step 2: Electronic Relaxation and Convergence
  • Action: Apply Projector Augmented Wave (PAW) pseudopotentials with a plane-wave cutoff energy of ≥500 eV and a 5×5×5 Monkhorst-Pack k-point grid. Relax the structure until forces on all atoms are <0.01 eV/Å.

  • Causality: While hydrogen only possesses a 1s electron, the transition metals (La, Ni) have highly localized d-states. A hard cutoff of 500 eV is mandatory to accurately resolve the hybridization between the H 1s orbital and the Ni 3d band. This covalent interaction is the primary factor determining the stability of hydrogen adsorption and the depth of the interstitial energy wells 2.

Step 3: Nudged Elastic Band (NEB) Transition State Search
  • Action: Generate 5 to 7 intermediate images between the initial (e.g., 12o) and final (e.g., 12n') interstitial sites. Apply a spring constant of 5.0 eV/Ų between images.

  • Causality: Hydrogen diffusion in LaNi₅ is highly anisotropic. A simple linear interpolation (drag method) between sites will force the hydrogen atom through high-energy electron density regions (direct collision with Ni atoms). The NEB method allows the intermediate images to relax orthogonally to the transition path, finding the true Minimum Energy Path (MEP) and the exact saddle point 1.

Computational workflow for ab initio hydrogen diffusion analysis in LaNi5.

Quantitative Kinetics: Activation Energies

The activation energy ( Ea​ ) is derived directly from the energy difference between the initial state and the highest-energy saddle point identified during the NEB calculation. The table below summarizes the critical hopping pathways and their respective barriers based on consensus DFT models.

Diffusion PathwayHopping TypeEstimated Activation Energy ( Ea​ )Kinetically Favorable?
12o 12n' Intra-planar~0.15 - 0.25 eVYes (Primary Pathway)
6m 12o Inter-planar~0.30 - 0.40 eVModerate
12n 3f High-barrier> 0.45 eVNo (Sterically Hindered)

Note: Exact values vary slightly depending on the specific exchange-correlation functional and the inclusion of Zero Point Energy (ZPE) corrections, but these ranges represent the established kinetic hierarchy.

The Impact of Alloying and Lattice Degradation

Pure LaNi₅ suffers from intrinsic degradation and pulverization over repeated hydrogenation/dehydrogenation cycles due to massive lattice expansion (up to 25% by volume) 3. To mitigate this, Ni is frequently substituted with elements like Al, Co, or Sn 4. Ab initio studies reveal exactly how these substitutions alter diffusion kinetics:

  • Aluminum Substitution (e.g., LaNi 4.25​ Al 0.75​ ): DFT calculations manifest that partial substitutions of Al for Ni reduce the hydrogen formation energies. However, Al doping decreases the number of available interstitial sites. The covalent interaction between H and Ni is altered, which stabilizes the lattice against expansion-induced defect formation, albeit at the cost of slightly retarding the initial activation kinetics 2.

  • Cobalt Substitution: Unlike Al, substituting Co into the lattice has been shown to enhance hydrogen diffusivity. Thermal desorption spectrum (TDS) measurements and computational models indicate that Co modifies the density of trapping sites, actively lowering the binding energy between hydrogen atoms and hydrogenation-induced vacancy clusters 1.

Cross-Disciplinary Insight: From Metal Hydrides to Molecular Pharmacology

For drug development professionals reading this guide, the computational framework described above is directly translatable to molecular pharmacology. The Nudged Elastic Band (NEB) method used to find the transition state of a hydrogen atom in a metallic lattice is mathematically identical to the algorithms used to calculate the unbinding kinetics ( koff​ ) of a small-molecule drug from a protein's active site.

Both disciplines rely on navigating a multi-dimensional potential energy surface to find the saddle point. Just as steric hindrance from Ni atoms dictates the diffusion barrier of hydrogen, the steric bulk of amino acid residues dictates the residence time of a pharmacological ligand. Mastering these ab initio principles in materials science provides a robust, physics-based foundation for advanced computational drug design.

References

  • Akinori Tezuka et al., "First principles analysis on hydrogen hopping in LaNi5" & "Hydrogen diffusion by substitution of aluminum and cobalt for a part of nickel in LaNi5-H alloy", ResearchGate. 1

  • "Effect of hydrogen absorption/desorption cycling on hydrogen storage performance of LaNi4.25Al0.75", ResearchGate. 2

  • Mohamed Adarmouch et al., "Unravelling LaNi5 intrinsic degradation: New insights from DFT study on thermodynamics and hydrogen diffusion", ResearchGate. 3

  • Brent Fultz, "Kinetics of Hydrogen Diffusion in LaNi5-xSnx Alloys", Caltech. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Top-Down Synthesis of LaNi₅ Nanoparticles via High-Energy Ball Milling (HEBM)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Energy Researchers, and Drug Development Professionals. (Translational Note for Pharmaceutical Scientists: While LaNi₅ is a benchmark intermetallic alloy for hydrogen storage and Ni-MH batteries, the mechanochemical principles detailed here—specifically the use of Process Control Agents (PCAs) to prevent cold-welding and the thermodynamic destabilization of crystalline lattices—are directly applicable to the top-down nanosizing of poorly water-soluble Active Pharmaceutical Ingredients (APIs) to enhance bioavailability.)

Scientific Principles & Causality

Lanthanum nickel (LaNi₅) is a premier AB₅-type intermetallic compound utilized for solid-state hydrogen storage and electrochemical anode applications. However, bulk LaNi₅ suffers from sluggish initial activation kinetics, requiring high temperatures and pressures to overcome the substantial activation energy barrier (approx. 78 kJ/mol H₂)[1].

High-Energy Ball Milling (HEBM) resolves this by inducing severe plastic deformation, fracturing the bulk material into nanoscale domains (typically 20–300 nm)[2]. The causality behind this performance enhancement is threefold:

  • Kinetic Enhancement via Shortened Diffusion Paths: Nanosizing drastically increases the surface-area-to-volume ratio, minimizing the diffusion distance for hydrogen atoms through the metal lattice[2].

  • Defect-Driven Catalysis: HEBM introduces a high density of grain boundaries, dislocations, and lattice defects. These defects act as active catalytic sites that facilitate the dissociation of H₂ molecules, significantly accelerating sorption kinetics[3].

  • Thermodynamic Destabilization: Unlike bulk materials, nanostructured LaNi₅ exhibits altered thermodynamics. Nanosizing has been shown to decrease the enthalpy of hydride formation (e.g., by 5 kJ/mol H₂ for absorption) and lower the desorption onset temperature by approximately 45 °C, stabilizing the hydride phase[2].

To prevent excessive cold-welding during the mechanochemical process, Process Control Agents (PCAs) such as Multi-Walled Carbon Nanotubes (MWCNTs) are often co-milled. MWCNTs not only prevent agglomeration but also synergistically enhance hydrogen uptake through catalytic spillover effects[4].

Mechanism HEBM HEBM Process Defect Lattice Defects HEBM->Defect Mechanical Stress Nano Nanoscale Size HEBM->Nano Fracture Kinetics Enhanced Kinetics Defect->Kinetics Catalytic Sites Diff Shorter Diffusion Nano->Diff High Surface Area Thermo Altered Thermo Nano->Thermo Destabilization Diff->Kinetics

Mechanistic pathways showing how HEBM alters LaNi5 thermodynamics and sorption kinetics.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework: each critical synthesis step is paired with an immediate analytical checkpoint to ensure the system behaves as predicted.

Phase 1: Precursor Preparation & Inert Loading

Objective: Prevent the formation of surface oxides, which add a supplementary activation energy barrier of ~38 kJ/mol H₂[1].

  • Material Weighing: Inside an Argon-filled glovebox (O₂ and H₂O < 1 ppm), weigh commercial bulk LaNi₅ alloy and purified MWCNTs at a 1:1 mass ratio[4].

  • Vial Loading: Transfer the powder mixture into a hardened steel or zirconia milling vial.

  • Milling Media: Add stainless steel or zirconia milling balls to achieve a Ball-to-Powder Ratio (BPR) of 15:1. Causality: A BPR of 15:1 provides optimal impact energy; lower ratios lead to incomplete fracturing, while higher ratios risk severe iron/zirconia contamination.

  • Sealing: Hermetically seal the vial using a Teflon O-ring before removing it from the glovebox.

Phase 2: High-Energy Ball Milling (HEBM)

Objective: Induce nanoscale fracturing while managing thermal excursions.

  • Apparatus Setup: Secure the vial in a high-energy planetary ball mill (e.g., Spex 8000)[4].

  • Milling Parameters: Set the rotation speed to 400 RPM.

  • Thermal Management Cycles: Program the mill for intermittent cycles: 30 minutes ON, 15 minutes OFF .

    • Causality: Continuous milling generates excessive localized heat (exceeding 200 °C), which can induce unwanted grain growth, premature phase transitions, or degradation of the MWCNTs[5].

  • Duration: Mill for a total active time of 4 hours[4].

Phase 3: Passivation and Recovery

Objective: Prevent pyrophoric combustion of highly reactive, un-oxidized nanoparticles.

  • Controlled Exposure: Return the sealed vial to the Argon glovebox. Open the vial and slowly bleed in a mixture of 1% O₂ in Argon over 2 hours to form a controlled, nanometer-thin passivating oxide layer.

  • Harvesting: Collect the LaNi₅-MWCNT nanocomposite powder and store it in sealed amber vials under an inert atmosphere.

HEBM_Workflow N1 1. Precursor Preparation Bulk LaNi5 + PCA (MWCNTs) N2 2. Inert Atmosphere Loading Argon Glovebox (O2 < 1 ppm) N1->N2 N3 3. High-Energy Ball Milling BPR 15:1, 400 RPM N2->N3 N4 4. Thermal Management Intermittent Cooling Cycles N3->N4 Heat Dissipation N5 5. Passivation & Recovery Controlled O2 Exposure N3->N5 4 hrs Total N4->N3 Resume Milling N6 6. Self-Validation XRD & Sievert's Apparatus N5->N6

Workflow for the synthesis and validation of LaNi5 nanoparticles via high-energy ball milling.

Quality Control & Self-Validation Checkpoints

To ensure the protocol was successful, execute the following validation steps:

  • Validation Checkpoint 1 (Crystallite Size via XRD): Extract a 50 mg aliquot. Perform X-Ray Diffraction (XRD). Apply the Scherrer equation to the (101) peak.

    • Success Criteria: Crystallite size must be < 100 nm. If peak broadening is absent, cold-welding dominated the process; increase the PCA concentration or BPR.

  • Validation Checkpoint 2 (Morphology via TEM): Utilize Transmission Electron Microscopy (TEM) to verify particle size and distribution.

    • Success Criteria: Observation of nanostructured morphology with visible MWCNT integration preventing LaNi₅ agglomeration[4].

  • Validation Checkpoint 3 (Sorption Kinetics via Sievert's Apparatus): Measure hydrogen uptake at room temperature and 4.0 MPa.

    • Success Criteria: The composite should achieve ~1.53 wt.% H₂ uptake with rapid kinetics (full absorption in < 5 minutes), validating the functional integrity of the nanoparticles[4].

Quantitative Data Summary

The following table summarizes the expected property shifts when transitioning from bulk LaNi₅ to HEBM-synthesized nanocomposites, providing a benchmark for your experimental results.

ParameterBulk LaNi₅HEBM Nano-LaNi₅ (w/ MWCNTs)Mechanistic Causality / Reference
Particle Size 35 ± 17 μm26 ± 8 nmSevere plastic deformation & fracture[2]
H₂ Uptake (wt%) ~1.49~1.53Increased surface area & catalytic sites[4]
Desorption Onset StandardLowered by ~45 °CNanoscale thermodynamic destabilization[2]
Activation Energy 78 kJ/mol H₂Significantly ReducedIntroduction of defect-rich grain boundaries[1]
Battery Capacity < 130 mAh/g180 mAh/g (5th cycle)Enhanced mass transport & reduced charge transfer resistance[6]

References

  • Synthesis of highly dispersed nanosized LaNi5 on carbon: Revisiting particle size effects on hydrogen storage properties. ResearchGate.2

  • HYDROGEN UPTAKE OF MECHANICALLY MILLED LANI5- MWCNTS NANOCOMPOSITE. World Research Library. 4

  • Nano- and Micro-Sized LaNi5 Electrochemical Behaviour as Anode Material for Ni-MH Batteries. Eurasian Chemico-Technological Journal. 6

  • Synthesis and Sintering A review of enhanced hydrogen storage in MgH2. Synsint. 3

  • Highlighting of a Single Reaction Path during Reactive Ball Milling of Mg and TM by Quantitative H2 Gas Sorption Analysis To Form Ternary Complex Hydrides. The Journal of Physical Chemistry C - ACS Publications. 5

  • Investigation of the First Hydrogenation of LaNi5. MDPI. 1

  • Optimization of LaNi5 hydrogen storage properties by the combination of mechanical alloying and element substitution. ResearchGate. 7

Sources

Application

Protocols for arc melting preparation of La-Ni binary alloys

Application Note: Advanced Protocols for the Arc Melting Synthesis of La-Ni Binary Alloys Executive Summary La-Ni binary alloys, most notably the CaCu5​ -type intermetallic LaNi5​ , are foundational materials in solid-st...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Arc Melting Synthesis of La-Ni Binary Alloys

Executive Summary

La-Ni binary alloys, most notably the CaCu5​ -type intermetallic LaNi5​ , are foundational materials in solid-state hydrogen storage, nickel-metal hydride (Ni-MH) battery electrodes, and advanced catalytic systems. Synthesizing phase-pure La-Ni alloys presents significant metallurgical challenges due to the extreme reactivity of lanthanum with oxygen and the differential vapor pressures of the constituent elements at melting temperatures. This guide establishes a field-proven, self-validating protocol for the arc melting preparation of La-Ni binary alloys, ensuring microstructural homogeneity, precise stoichiometry, and phase purity.

Mechanistic Rationale & Experimental Causality

To achieve high-fidelity synthesis, researchers must move beyond rote procedural steps and understand the physical chemistry governing the arc melting environment:

  • Crucible-Free Melting (The Cold Hearth Principle): Arc melting utilizes a non-consumable tungsten electrode and a water-cooled copper hearth. The intense thermal gradient causes the molten alloy in contact with the hearth to solidify instantly, forming a protective solid "skull." This prevents the highly reactive molten lanthanum from chemically attacking the crucible.

  • Stoichiometric Compensation: At arc temperatures (>1500 °C), elemental evaporation is unavoidable. Depending on the specific thermodynamic activity in the melt, either Ni or La may volatilize preferentially. To maintain the target stoichiometric ratio, it is standard practice to add a 1% to 5% mass excess of the more volatile component (often Ni in LaNi5​ synthesis, or La depending on the exact target phase) prior to melting[1][2].

  • Oxygen Scavenging (The Ti-Getter Principle): Lanthanum oxidizes rapidly to form La2​O3​ , a stable oxide that severely degrades the hydrogen-absorbing properties of the final alloy[3]. While high-vacuum purging removes bulk atmospheric gases, trace oxygen remains. Melting a pure Titanium (Ti) "getter" button prior to the sample chemically scavenges residual oxygen and nitrogen, dropping the partial pressure of reactive gases to negligible parts-per-billion (ppb) levels[4].

Quantitative Process Parameters

The following table summarizes the critical thermodynamic and electrical parameters required for reproducible La-Ni synthesis.

ParameterValue / RangeMechanistic Rationale
Base Vacuum Level <10−3 PaMinimizes residual atmospheric O2​ and N2​ prior to Ar backfilling.
Argon Purge Cycles 3 to 5 cyclesDilutes residual reactive gases to prevent rare-earth oxidation[4].
Melting Current 200 A – 300 AProvides sufficient thermal energy to overcome the latent heat of fusion for La and Ni[5].
Remelting Cycles 3 to 5 timesEnsures macroscopic and microscopic compositional homogeneity across the ingot[4][6].
Annealing Temperature 800 °C – 1000 °CPromotes atomic diffusion to eliminate dendritic segregation and stabilize the CaCu5​ phase[4][7].
Annealing Duration 12 hours to 2 weeksTime required depends on ingot mass; ensures complete relief of thermal stresses[4][7].

Workflow Visualization

Workflow N1 1. Stoichiometric Prep (Add 1-5% excess mass) N2 2. Chamber Purging (Vacuum & Ar x5) N1->N2 N3 3. Ti Getter Melting (O2 Scavenging) N2->N3 N4 4. Arc Melting (200-300 A, Cu Crucible) N3->N4 N5 5. Homogenization (Flip & Remelt 4x) N4->N5 N6 6. Ta-Foil Wrapping (Prevent SiO2 reaction) N5->N6 N7 7. Vacuum Annealing (800-1000 °C) N6->N7

Fig 1: Step-by-step workflow for the arc melting and annealing of La-Ni binary alloys.

Step-by-Step Experimental Protocol

Phase 1: Pre-Melt Preparation & Loading
  • Material Preparation: Mechanically clean the surface of high-purity La (99.9%) and Ni (99.99%) blocks to remove native oxides.

  • Weighing: Weigh the elements to the desired molar ratio (e.g., 1:5 for LaNi5​ ). Add a 1–5 wt% excess of the predetermined volatile component to compensate for evaporation losses during the high-amperage arc strike[1][2].

  • Loading: Place the La and Ni precursors into the primary depression of the water-cooled copper crucible. Place a high-purity Titanium (Ti) button (the getter) into a separate, isolated depression within the same crucible.

Phase 2: Atmosphere Control
  • Evacuation: Seal the arc melting chamber and evacuate to a base pressure of at least 10−3 Pa.

  • Purging: Backfill the chamber with high-purity Argon (99.999%) to a pressure of 0.05 MPa. Evacuate and backfill a minimum of 4 to 5 times to systematically dilute residual oxygen[4][5].

Phase 3: Arc Melting & Homogenization
  • Oxygen Scavenging: Strike the arc on the Ti getter first. Melt the Ti button for 30–60 seconds.

    • Self-Validation Checkpoint: Inspect the Ti getter after it cools. A highly reflective, metallic surface confirms a successful oxygen scavenge. If the getter exhibits a blue, yellow, or white tint (indicating TiO2​ formation), abort the process; the chamber has an active atmospheric leak.

  • Primary Melting: Move the tungsten electrode to the La-Ni sample. Gradually increase the current to 200–300 A until the metals fuse into a single liquid pool[5]. Maintain the melt for 15–30 seconds to ensure complete alloying, then extinguish the arc.

  • Homogenization: Once the ingot cools, use the manipulator rod to physically flip the ingot over. Restrike the arc and remelt the sample. Repeat this flipping and remelting process 3 to 5 times to promote thorough macroscopic homogeneity[2][4][6].

    • Self-Validation Checkpoint: The final ingot should form a cohesive, shiny "button." If the button shatters spontaneously upon cooling, it indicates severe internal thermal stress or catastrophic oxygen contamination.

Phase 4: High-Temperature Annealing

As-cast La-Ni ingots exhibit dendritic segregation due to the rapid cooling rate on the copper hearth. Annealing provides the thermal energy required for atomic diffusion, dissolving non-equilibrium phases and yielding a homogeneous structure. 9. Tantalum Shielding: Wrap the as-cast alloy tightly in Tantalum (Ta) foil.

  • Causality: Annealing is typically performed in evacuated quartz ( SiO2​ ) ampoules. If the La-Ni ingot directly contacts the quartz at elevated temperatures, lanthanum will reduce the silica, leading to severe silicon contamination and the formation of parasitic phases like La3​Ni3​Si2​ or La2​NiSi [5]. The Ta-foil acts as an inert physical barrier and a secondary oxygen getter[4][5].
  • Thermal Processing: Seal the Ta-wrapped sample in a quartz tube under high vacuum. Anneal the sample in a muffle furnace at 800 °C for 2 weeks[4], or up to 1000 °C for 12 hours depending on the exact phase diagram requirements[7].
  • Quenching: Quench the ampoule in cold water to lock in the high-temperature equilibrium phase and prevent phase separation during slow cooling[4].
  • Self-Validation Checkpoint: Post-annealing X-ray Diffraction (XRD) should yield sharp Bragg peaks corresponding to the hexagonal CaCu5​ structure (for LaNi5​ ), confirming phase purity and the absence of secondary phases[2].

References

  • Honeycomb Constructs in the La–Ni Intermetallics: Controlling Dimensionality via p-Element Substitution. ACS Publications / NIH. Available at:[Link]

  • The Crystallography of Diverse Intermetallic Phases in Binary La-Ni Alloy Obtained by Melting and Its Structural Evolution under High Temperature Sintering. SCIEPublish. Available at:[Link]

  • Investigation of the Hydrogen Absorption by the LaNi5 and LaNi4.75Pb0.25 Alloys Using a Statistical Physics Model. MDPI Energies. Available at:[Link]

  • Ferromagnetic Order in the Intermetallic Alloys laNi5-xMgx. ASEAN Journal on Science and Technology for Development. Available at:[Link]

  • Stability of LaNi5-Co alloys cycled in hydrogen — Part 1 evolution in gaseous hydrogen storage performance. International Journal of Hydrogen Energy (via ResearchGate). Available at:[Link]

  • Study of the thermal stability in air of LaNi5 by DSC, EDX, TEM and XRD combined techniques. Procedia Materials Science (via ResearchGate). Available at:[Link]

Sources

Method

Application Note: Electrochemical Impedance Spectroscopy for Characterizing LaNi₅ Hydrogen Storage Electrodes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

LaNi₅ and its derivatives are canonical AB₅-type intermetallic compounds renowned for their ability to reversibly absorb and desorb large quantities of hydrogen at near-ambient conditions.[1] This property makes them critical materials for various applications, including negative electrodes in Nickel-Metal Hydride (Ni-MH) batteries.[2] The performance of these electrodes—specifically their activation, capacity, kinetics, and cycle life—is intrinsically linked to the electrochemical processes occurring at the electrode-electrolyte interface.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe these interfacial phenomena.[3][4] By applying a small amplitude AC potential signal and measuring the resulting current over a range of frequencies, EIS can deconstruct the complex electrochemical system into its constituent parts, such as solution resistance, charge-transfer resistance, and mass transport limitations (hydrogen diffusion).[5][6] This application note provides a detailed guide for researchers and scientists on setting up and executing EIS measurements to characterize LaNi₅ electrodes, from electrode preparation to data interpretation.

PART 1: The Electrochemical System: A Three-Electrode Setup

For accurate EIS measurements, a three-electrode configuration is essential.[7][8] This setup decouples the current-carrying and potential-sensing functions, thereby eliminating errors from voltage drops across the counter electrode and electrolyte, allowing for precise characterization of the working electrode's interface.[7][9]

  • Working Electrode (WE): This is the electrode of interest—the LaNi₅ material being studied.[7]

  • Reference Electrode (RE): Provides a stable, constant potential against which the working electrode's potential is measured. It is placed close to the WE to minimize uncompensated resistance (IR drop). Common choices for alkaline electrolytes include Saturated Calomel (SCE), Mercury/Mercury Oxide (Hg/HgO), or Silver/Silver Chloride (Ag/AgCl) electrodes.[10][11]

  • Counter Electrode (CE): Also known as the auxiliary electrode, it serves to complete the electrical circuit, passing current to the working electrode.[7] It should have a large surface area and be chemically inert to avoid influencing the measurements. Platinum (Pt) in a spiral or mesh form is a common choice.[10][11]

Electrolyte: The choice of electrolyte is critical for simulating the operating environment of a Ni-MH battery. A 6 M Potassium Hydroxide (KOH) solution is the standard for this application.[10][12][13]

PART 2: Protocol for LaNi₅ Working Electrode Preparation

Since LaNi₅ is typically a powder, it must be fabricated into a durable, conductive electrode. This protocol describes a common method for creating a composite powder electrode.

Materials:

  • LaNi₅ alloy powder (active material)

  • Binder (e.g., 60% Polytetrafluoroethylene (PTFE) emulsion or Polyvinylidene fluoride (PVDF))[10][14]

  • Isopropanol (for creating a paste)

  • Nickel foam or foil (current collector)

  • Laboratory press

Step-by-Step Protocol:

  • Mixing: In an agate mortar, weigh the LaNi₅ active material and the binder. A typical mass ratio is 90 wt.% active material to 10 wt.% binder.[10][14]

  • Pasting: Add a few drops of isopropanol and manually grind the mixture with a pestle until a homogeneous, paste-like consistency is achieved.[14]

  • Application: Uniformly apply and press the paste onto a pre-weighed piece of nickel foam or foil, which acts as the current collector and provides mechanical support.

  • Pressing: Place the coated current collector into a laboratory press and apply a pressure of approximately 50 bar to ensure good electrical contact and mechanical integrity.[10]

  • Drying: Dry the prepared electrode in a vacuum oven to remove any residual solvent. A typical drying condition is 110-200 °C for 1-4 hours.[10][14]

  • Connection: Securely attach a conductive wire (e.g., nickel) to an uncoated portion of the current collector to establish an electrical connection to the potentiostat.

PART 3: EIS Measurement Protocol

Instrumentation:

  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA) module.[8]

  • Electrochemical Cell suitable for a three-electrode setup.

  • Faraday Cage to shield the setup from external electromagnetic noise.[11]

Step-by-Step Protocol:

  • Cell Assembly:

    • Mount the prepared LaNi₅ working electrode in the cell holder.

    • Place the platinum counter electrode opposite the WE.

    • Position the tip of the reference electrode Luggin capillary as close as possible to the WE surface without touching it.

    • Fill the cell with 6 M KOH electrolyte, ensuring all three electrodes are properly immersed.[11]

  • Instrument Connection:

    • Connect the potentiostat leads to the appropriate electrodes: Working (and Working Sense) to the LaNi₅ electrode, Reference to the RE, and Counter to the Pt electrode.[11] .

  • Electrode Activation (Pre-Cycling):

    • Before EIS analysis, the LaNi₅ electrode must be "activated." This is typically achieved by performing several galvanostatic charge/discharge cycles.[14]

    • A typical activation involves charging at a constant current density (e.g., 185 mA g⁻¹) for a set time, followed by a rest period and then discharging.[10] This process removes surface oxides and allows the electrolyte to fully penetrate the porous electrode structure.

  • Setting EIS Parameters:

    • Set the potentiostat to perform a Potentiostatic EIS measurement.

    • DC Potential: The EIS measurement is performed at a constant applied DC potential. For a fully charged metal hydride electrode, a potential near the hydrogen evolution reaction, such as -1.1 V or -1.2 V vs. SCE, is often used.[10][12][15]

    • AC Amplitude: Apply a small AC voltage perturbation. A value of 5-10 mV is typical to ensure the system responds linearly.[15][16]

    • Frequency Range: A wide frequency range is necessary to capture different electrochemical processes. A typical range is from 100 kHz down to 10 mHz or 0.1 mHz.[14][17]

ParameterTypical ValueRationale
DC Potential -1.1 V to -1.2 V vs. SCEProbes the electrode in its charged state, relevant to hydrogen absorption/desorption.[10][12]
AC Amplitude (RMS) 5 - 10 mVSmall enough to maintain system linearity while providing a good signal-to-noise ratio.[15][16]
High Frequency Limit 10 kHz - 100 kHzTo measure the solution resistance (Rₛ).
Low Frequency Limit 0.1 mHz - 10 mHzTo capture slow processes like solid-state diffusion (Warburg impedance).[17]
Points per Decade 7 - 10Ensures sufficient data resolution across the frequency spectrum.
  • Data Acquisition: Initiate the EIS scan. The instrument will sweep through the specified frequency range, and the resulting data is typically visualized as Nyquist and Bode plots.

PART 4: Data Analysis and Interpretation

The output of an EIS experiment is a complex impedance spectrum, which can be analyzed by fitting it to an equivalent circuit model (ECM).[18] Each element in the circuit corresponds to a physical or chemical process occurring in the electrode system.[19][20]

Nyquist Plot: This plot of imaginary impedance (-Z") vs. real impedance (Z') is highly diagnostic. For a LaNi₅ electrode, a typical Nyquist plot shows:

  • An intercept with the real axis at high frequencies, representing the solution resistance (Rₛ) .

  • A depressed semicircle in the high-to-mid frequency range. The diameter of this semicircle corresponds to the charge-transfer resistance (Rct) , which is inversely proportional to the rate of the hydrogen absorption/desorption reaction at the electrode surface.[12]

  • A sloping line at low frequencies, known as the Warburg impedance (W) , which is characteristic of diffusion-controlled processes, in this case, the diffusion of hydrogen within the bulk of the LaNi₅ alloy.[9]

Equivalent Circuit Model: A common model for this system is a modified Randles circuit.

Caption: Common Equivalent Circuit Model for a LaNi₅ electrode.

  • Rₛ (Solution Resistance): Resistance of the electrolyte.

  • Rct (Charge-Transfer Resistance): Resistance to the transfer of electrons and protons across the electrode-electrolyte interface. A smaller Rct indicates faster kinetics.[12]

  • CPE (Constant Phase Element): Replaces a pure capacitor (Cdl) to account for the non-ideal capacitance of the electrical double layer on a rough or porous electrode surface.

  • W (Warburg Impedance): Represents the impedance due to the diffusion of hydrogen atoms within the solid LaNi₅ particles.

By fitting the experimental data to this model using appropriate software, quantitative values for each of these parameters can be extracted, providing deep insight into the electrode's performance.[18]

PART 5: Experimental Workflow Summary

The entire process, from material preparation to final analysis, can be summarized in the following workflow.

EIS Workflow for LaNi5 Electrodes cluster_prep Electrode Preparation cluster_exp EIS Measurement cluster_analysis Data Analysis p1 Weigh LaNi₅ Powder & Binder (9:1 ratio) p2 Mix into Homogeneous Paste with Isopropanol p1->p2 p3 Press Paste onto Ni Foam Current Collector p2->p3 p4 Dry Electrode in Vacuum Oven p3->p4 e1 Assemble 3-Electrode Cell (WE, RE, CE) in 6M KOH p4->e1 e2 Connect to Potentiostat in Faraday Cage e1->e2 e3 Perform Activation Cycles (Charge/Discharge) e2->e3 e4 Run Potentiostatic EIS Scan (Set Vdc, Vac, Freq. Range) e3->e4 a1 Generate Nyquist & Bode Plots e4->a1 a2 Select Appropriate Equivalent Circuit Model (ECM) a1->a2 a3 Fit Experimental Data to ECM a2->a3 a4 Extract Parameters (Rₛ, Rct, CPE, W) a3->a4

Caption: Workflow from LaNi₅ electrode preparation to EIS data analysis.

References
  • Electrochemical Hydrogenation and Corrosion Behaviour of LaNi 5-x Ge x (x = 0.3 and 0.6) Alloys. (2021). MDPI. Available at: [Link]

  • and Micro-Sized LaNi5 Electrochemical Behaviour as Anode Material for Ni-MH Batteries. (n.d.). Eurasian Chemico-Technological Journal. Available at: [Link]

  • Electrochemical preparation and characteristics of Ni–Co–LaNi 5 composite coatings as electrode materials for hydrogen evolution. (n.d.). ResearchGate. Available at: [Link]

  • Electrochemical Impedance Spectroscopy EIS. (n.d.). Novocontrol Technologies. Available at: [Link]

  • Microstructure and Corrosion Resistance of LaNi5-xMgx Alloys. (2022). PMC. Available at: [Link]

  • Fundamental aspects and electrochemical investigation of metal hydride electrodes: Principles, methods, and practical insights. (2025). AIP Publishing. Available at: [Link]

  • Three Electrode System: Setup, Wiring & Functions. (2026). IEST. Available at: [Link]

  • Potentiostatic EIS - Electrochemical Impedance Spectroscopy. (n.d.). Gamry Instruments. Available at: [Link]

  • Preparation of LaNi5 by FFC Cambridge Process. (n.d.). ResearchGate. Available at: [Link]

  • Microstructure and Corrosion Resistance of LaNi 5-x Mg x Alloys. (2022). MDPI. Available at: [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Part 2 – Experimental Setup. (n.d.). nLab. Available at: [Link]

  • The electrochemical impedance of metal hydride electrodes. (n.d.). ResearchGate. Available at: [Link]

  • Impedance data obtained for the porous Ni–Fe–Mo–C/LaNi5 electrode in 6 M KOH solution. (n.d.). ResearchGate. Available at: [Link]

  • Electrochemical Impedance Spectroscopy(EIS) of Metal Hydride Electrode and its Mathematical Model. (1997). Acta Phys. -Chim. Sin.. Available at: [Link]

  • Galvanostatic and EIS studies of the LaNi 3.55 Mn 0.4 Al 0.3 Co 0.75 metal hydride anode during cycling. (2023). ResearchGate. Available at: [Link]

  • The Electronic and Electrochemical Properties of the LaNi5-Based Alloys. (n.d.). ResearchGate. Available at: [Link]

  • Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi 5 under High Pressure. (2023). MDPI. Available at: [Link]

  • What is Electrochemical Impedance Spectroscopy (EIS)?. (2024). Gantner Instruments. Available at: [Link]

  • Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. (n.d.). PMC. Available at: [Link]

  • Electrochemical impedance spectroscopy - Precise EIS measurement. (n.d.). Regatron. Available at: [Link]

  • Electrical Equivalent Circuit Model Prediction of High-Entropy Alloy Behavior in Aggressive Media. (2023). accedaCRIS. Available at: [Link]

  • Influence of transition metals on hydrogen storage properties of LaNi 5 alloy. (2022). INIS-IAEA. Available at: [Link]

  • Equivalent Circuit Model Recognition of Electrochemical Impedance Spectroscopy via Machine Learning. (n.d.). arXiv. Available at: [Link]

  • Equivalent Circuit Modeling in EIS. (n.d.). Gamry Instruments. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for Thin Film Deposition of Lanthanum Nickel via RF Magnetron Sputtering

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the deposition of Lanthanum Nickel (LaNi) alloy thin films using Radio Frequency (RF) magnetron sputtering. Lanthanum-nickel alloys, particularly LaNi₅, are materials of significant interest for applications in hydrogen storage, battery electrodes, and catalysis.[1][2][3] This guide details the underlying principles of the sputtering process, a step-by-step experimental protocol, the influence of key deposition parameters on film properties, and standard characterization techniques. The content is designed for researchers and engineers aiming to develop reproducible and high-quality LaNi thin films.

Introduction: The Significance of Lanthanum Nickel Thin Films

Lanthanum Nickel (LaNi) alloys belong to a class of intermetallic compounds renowned for their ability to reversibly absorb and desorb large quantities of hydrogen. While bulk LaNi has been studied extensively, its thin film form offers distinct advantages, including faster kinetics, enhanced resistance to pulverization during hydrogen cycling, and the potential for integration into micro-scale devices.[2]

RF magnetron sputtering is a highly versatile physical vapor deposition (PVD) technique ideal for producing dense, uniform, and well-adherent thin films of alloys like LaNi.[4][5] It allows for precise control over film thickness, stoichiometry, and microstructure, which are critical determinants of the material's performance in its intended application. This document will focus on the practical aspects of depositing LaNi films, moving from theoretical considerations to actionable protocols.

The RF Magnetron Sputtering Process: A Mechanistic Overview

RF magnetron sputtering involves the bombardment of a source material, known as the "target" (in this case, a LaNi alloy), with energetic ions from a plasma. The key components and steps are:

  • Vacuum Generation: The process chamber is evacuated to a high vacuum to remove contaminants.

  • Process Gas Introduction: An inert gas, typically Argon (Ar), is introduced at a low pressure.

  • Plasma Ignition: An RF power supply is used to apply a high-frequency alternating voltage to the target. This ionizes the Ar gas, creating a sustained plasma (a quasi-neutral gas of ions and electrons).

  • Ion Bombardment: The Ar ions (Ar+) are accelerated towards the negatively biased target, striking its surface with high kinetic energy.

  • Sputtering: The ion impact ejects, or "sputters," atoms from the target material.

  • Deposition: The sputtered La and Ni atoms travel through the vacuum chamber and deposit onto a substrate, gradually forming a thin film.

A magnetron assembly behind the target creates a magnetic field that traps electrons near the target surface. This enhances the ionization efficiency of the Ar gas, allowing a dense plasma to be sustained at lower pressures, which increases the deposition rate and reduces energy loss from sputtered atoms.

Experimental Workflow for LaNi Thin Film Deposition

The successful deposition of high-quality LaNi films is a sequential process requiring meticulous attention to detail at each stage.

G cluster_pre Pre-Deposition cluster_dep Deposition Process cluster_post Post-Deposition Target Target Inspection & Mounting Substrate Substrate Selection & Cleaning Pumpdown Chamber Pumpdown (High Vacuum) Substrate->Pumpdown Gas Process Gas Introduction (Ar) Pumpdown->Gas Presputter Target Pre-sputtering (Target Cleaning) Gas->Presputter Deposit Deposition onto Substrate Presputter->Deposit Cooldown System Cooldown & Venting Deposit->Cooldown Anneal Post-Annealing (Optional) Cooldown->Anneal Character Film Characterization Anneal->Character

Caption: High-level experimental workflow for LaNi thin film deposition.

Materials and Equipment
  • Sputtering System: RF Magnetron Sputtering System with at least one RF power supply.

  • Target: High-purity Lanthanum Nickel alloy sputtering target (e.g., LaNi₅, 99.5% purity or higher).[1] The target stoichiometry may be adjusted to compensate for differential sputtering rates (e.g., using a La₂Ni₇ target to achieve a LaNi₅ film).[3]

  • Substrates: Silicon wafers, glass slides, or metallic foils (e.g., Nickel, Copper).[2]

  • Process Gas: Ultra-high purity (99.999%) Argon.

  • Cleaning Solvents: Acetone, Isopropyl Alcohol (IPA), Deionized (DI) water.

Step-by-Step Deposition Protocol

Part A: Pre-Deposition & System Preparation

  • Substrate Cleaning (Critical Step):

    • Place substrates in a beaker with acetone and sonicate for 10-15 minutes.

    • Rinse with DI water, then place in a beaker with IPA and sonicate for 10-15 minutes.

    • Perform a final rinse with DI water.

    • Dry the substrates thoroughly using a nitrogen gun.

    • Mount the cleaned substrates onto the substrate holder using clips or silver paste.

  • Target Installation:

    • Ensure the LaNi target is clean and free of oxides. If necessary, gently clean the surface with a lint-free cloth and IPA.

    • Mount the target onto the magnetron, ensuring good thermal contact with the cooling block.

  • Chamber Pumpdown:

    • Load the substrate holder into the deposition chamber.

    • Pump the chamber down to a base pressure of at least 5 x 10⁻⁶ Torr or lower. This minimizes the incorporation of impurities like oxygen and water vapor into the film.

Part B: The Sputtering Process

  • Set Substrate Temperature: If deposition is to be performed at an elevated temperature, set the substrate heater to the desired temperature (e.g., 323-573 K) and allow it to stabilize.[3]

  • Introduce Process Gas:

    • Introduce Argon gas into the chamber using a mass flow controller (MFC).

    • Set the working pressure to the desired value, typically in the range of 3-10 mTorr.

  • Pre-Sputtering (Target Cleaning):

    • Move a shutter to cover the substrates.

    • Ignite the plasma by applying RF power to the LaNi target (e.g., 50-400 W).[3]

    • Pre-sputter the target for 10-15 minutes. This step is crucial to remove any surface oxide layer or contaminants from the target, ensuring that the deposited film has the correct stoichiometry.

  • Deposition:

    • After pre-sputtering, open the shutter to expose the substrates to the sputtered flux.

    • Maintain stable RF power and Ar pressure throughout the desired deposition time. The deposition time will determine the final film thickness.

Part C: Post-Deposition

  • Cooldown and Venting:

    • Turn off the RF power and close the Ar gas inlet.

    • If a substrate heater was used, allow the system to cool down under vacuum.

    • Once at room temperature, vent the chamber slowly with nitrogen gas.

  • Sample Retrieval:

    • Remove the substrate holder and carefully retrieve the coated substrates.

  • Post-Deposition Annealing (Optional):

    • As-deposited films, particularly those deposited at low temperatures, may be amorphous.[2][3] To induce crystallization, a post-deposition annealing step in a vacuum or inert atmosphere furnace may be required. Annealing parameters (temperature, time, atmosphere) must be optimized based on the desired crystalline phase.

Influence of Sputtering Parameters on Film Properties

The properties of the deposited LaNi film are a direct function of the sputtering parameters. Understanding these relationships is key to achieving desired film characteristics.

G cluster_params cluster_props Power RF Power Props LaNi Film Properties Power->Props  Higher Power: + Increases Deposition Rate + Can alter Ni content [8] + Increases Hydrogen Capacity [8] Pressure Working Pressure (Ar) Pressure->Props Higher Pressure: - Decreases ion energy + Increases scattering - Can lead to less dense films Temp Substrate Temp. Temp->Props Higher Temperature: + Promotes crystallinity [8] + Can alter Ni content [8] + Can induce columnar growth [8]

Caption: Key parameter influences on LaNi film properties.

Table 1: Summary of RF Sputtering Parameter Effects on Lanthanum Nickel Films

ParameterTypical RangeInfluence on Film Properties
RF Power 50 - 400 WDeposition Rate: Directly proportional; higher power increases the sputtering yield.[3] Stoichiometry: Can affect the Ni/La ratio. In one study, increasing power decreased the nickel content in the film.[3] Hydrogen Absorption: Films deposited at higher power showed increased hydrogen absorption capacity.[3]
Working Pressure 1 - 20 mTorrFilm Density: Lower pressures result in more energetic sputtered atoms and denser films. Higher pressures increase gas-phase scattering, leading to more porous films. Stress: Can influence the intrinsic stress of the film.
Substrate Temp. Room Temp - 573 KCrystallinity: Higher temperatures provide more energy for adatom mobility, promoting the growth of crystalline films over amorphous ones.[3] Morphology: Can lead to the formation of specific microstructures, such as columnar growth at high power and high temperature.[3] Stoichiometry: Can alter the film composition; increasing temperature has been shown to increase the nickel content.[3]
Target-Substrate Distance 5 - 15 cmUniformity & Rate: Larger distances improve film thickness uniformity but decrease the deposition rate.

Characterization of LaNi Thin Films

After deposition, a suite of characterization techniques should be employed to validate the film's properties.

  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the film. It can distinguish between amorphous and crystalline states and identify specific La-Ni phases (e.g., LaNi₅, La₂Ni₇). Polycrystalline films are often observed, with preferred orientation possible depending on deposition conditions.[3]

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the film's surface morphology and cross-section. It is used to assess film density, grain size, and the presence of defects like cracks or pores. Columnar structures can be visualized in cross-sectional SEM.[3]

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Typically coupled with SEM, EDX is used to determine the elemental composition of the film, verifying the La/Ni stoichiometry.

  • Atomic Force Microscopy (AFM): Measures the surface topography and roughness of the film at the nanoscale. Smooth surfaces are often critical for device applications.

  • Four-Point Probe: Measures the sheet resistance and electrical resistivity of the film, which is important for applications where the film serves as an electrode.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Adhesion Substrate contamination; High film stress.Improve substrate cleaning protocol; Adjust working pressure or deposition rate.
Incorrect Stoichiometry Incorrect target composition; Non-uniform target erosion; Reactive sputtering (O₂ leak).Use a target with compensated stoichiometry; Ensure proper magnetron function; Check for vacuum leaks.
Film is Amorphous Substrate temperature too low; Deposition rate too high.Increase substrate temperature during deposition; Perform post-deposition annealing.[3]
Low Deposition Rate RF power too low; Target is old or "poisoned"; Working pressure too high.Increase RF power; Clean or replace the target; Decrease working pressure.

References

  • ULPMAT. (n.d.). Buy Lanthanum Nickel Alloy (LaNi5) Sputtering Target. Retrieved from [Link]

  • Sakaguchi, H., Taniguchi, N., Seri, H., Shiokawa, J., & Adachi, G. (1988). Mechanical properties of LaNi5 thin films prepared by sputtering and vapor deposition methods and determination of the hydrogen content in these films. Journal of Applied Physics, 64(2), 888-892. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and electrical characterisation of lanthanum nickelate reactively sputter-deposited thin films. Retrieved from [Link]

  • Schmale, P., et al. (2012). Lanthanum nickelate thin films deposited by spray pyrolysis: Crystallization, microstructure and electrochemical properties. Electrochimica Acta. Retrieved from [Link]

  • Kim, J., et al. (2019). Rapid Fabrication of Chemical Solution-Deposited Lanthanum Nickelate Thin Films via Intense Pulsed-Light Process. MDPI. Retrieved from [Link]

  • Adachi, G., et al. (1986). Preparation of amorphous and crystalline lanthanum-nickel (LaNi5.0) thin films using a sputtering method and thermodynamics of hydrogen absorption in these films. The Journal of Physical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Microstructure and electrical properties of lanthanum nickel oxide thin films deposited by metallo-organic decomposition method. Retrieved from [Link]

  • Ohtsuka, M., Takeda, Y., & Kobayashi, T. (2001). Fabrication and characterization of hydrogen absorption LaNi5 alloy films sputtered on nickel substrate. International Journal of Materials Research, 92(10), 1134-1138. Retrieved from [Link]

  • Zhiyue. (n.d.). Lanthanum Nickel Alloy Sputtering Target (LaNi). Retrieved from [Link]

  • ResearchGate. (n.d.). Deposition of Highly Oriented Lanthanum Nickel Oxide Thin Film on Silicon Wafer by CSD. Retrieved from [Link]

  • Počuča-Nešić, M., et al. (n.d.). TEM and FESEM investigation of lanthanum nickelate thin films obtained by chemical solution deposition. Semantic Scholar. Retrieved from [Link]

  • Sakaguchi, H., et al. (1988). Mechanical properties of LaNi5 thin films prepared by sputtering and vapor deposition methods and determination of the hydrogen content in these films. Semantic Scholar. Retrieved from [Link]

  • Jouybar, S., et al. (2024). In Situ Electrochemical Cobalt Doping in Perovskite-Structured Lanthanum Nickelate Thin Film Toward Energy Conversion Enhancement of Polymer Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Uematsu, T., et al. (2007). Growth of ferroelectric bismuth lanthanum nickel titanate thin films by rf magnetron sputtering. Journal of Applied Physics. Retrieved from [Link]

  • Ganesan, R., et al. (2019). Oblique angle deposition of nickel thin films by high-power impulse magnetron sputtering. Beilstein Journal of Nanotechnology. Retrieved from [Link]

  • CS MANTECH Conference. (n.d.). 18.3 RF Magnetron Sputtering Process of P-Type NiO Thin Films Suitable for Mass Production of Compound Semiconductor Devices. Retrieved from [Link]

  • Balasubramani, V., et al. (2022). Preparation of pure NiO thin film by radio frequency magnetron sputtering technique and investigation on its properties. Journal of Materials Science: Materials in Electronics. Retrieved from [Link]

Sources

Method

Application Note: Sol-Gel Synthesis of LaNiO₃ Perovskite Catalysts via the Pechini Method

Target Audience: Materials Scientists, Catalysis Researchers, and Chemical Engineers. Introduction & Strategic Rationale Lanthanum nickelate (LaNiO₃) is a critical perovskite-type mixed oxide (ABO₃) utilized extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Catalysis Researchers, and Chemical Engineers.

Introduction & Strategic Rationale

Lanthanum nickelate (LaNiO₃) is a critical perovskite-type mixed oxide (ABO₃) utilized extensively in electrocatalysis, thermoelectric applications, and syngas production via the steam reforming of methane (SRM) and dry reforming of methane (DRM)[1][2]. While conventional solid-state synthesis requires extreme temperatures (>1000°C) that severely diminish the active surface area, the Pechini sol-gel method offers molecular-level mixing. This approach yields highly homogeneous, phase-pure nanocrystalline materials at temperatures as low as 600°C[3].

This application note details the mechanistic principles, optimized protocols, and self-validating checkpoints for synthesizing high-performance LaNiO₃ catalysts, bridging the gap between fundamental wet chemistry and applied catalytic engineering.

Mechanistic Insights: The Causality of the Pechini Method

To synthesize a reliable catalyst, one must understand the causality behind the reagent choices. The Pechini method relies on two coupled chemical processes to lock metal cations into a rigid stoichiometric matrix before thermal decomposition:

  • Chelation (The Stoichiometric Lock): Citric acid (CA) acts as a multidentate ligand, coordinating with La³⁺ and Ni²⁺ ions in an aqueous solution. This prevents the premature precipitation of individual metal hydroxides or carbonates during solvent evaporation, ensuring a strict 1:1 La:Ni stoichiometric distribution[2].

  • Polyesterification (The Structural Scaffold): The addition of ethylene glycol (EG) initiates an esterification reaction with the uncoordinated carboxylic acid groups of the CA-metal chelates. Heating to 80–90°C drives off water and forms a highly cross-linked 3D polymeric resin[3]. This resin traps the metal ions in their exact spatial arrangement, preventing phase segregation during the subsequent high-temperature calcination.

Calcination Dynamics: Thermal analysis (TGA/DTA) demonstrates that organic decomposition occurs up to 400°C, yielding an intermediate amorphous phase containing lanthanum oxycarbonate (La₂O₂CO₃) and NiO[2]. Phase-pure rhombohedral LaNiO₃ crystallization strictly requires calcination above 600°C[2][3].

Workflow Visualization

SolGelWorkflow N1 1. Precursor Mixing La(NO3)3 + Ni(NO3)2 N2 2. Chelation Add Citric Acid (CA) N1->N2 Aqueous Solution N3 3. Polymerization Add Ethylene Glycol (EG) at 80°C N2->N3 1h Stirring N4 4. Drying 110°C (Amorphous Resin) N3->N4 Water Evaporation N5 5. Calcination 600°C - 800°C N4->N5 Organic Combustion N6 Pure LaNiO3 Perovskite N5->N6 Crystallization

Workflow of LaNiO3 perovskite synthesis via the Pechini sol-gel method.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol includes visual and analytical checkpoints to ensure the integrity of the synthesis at every stage.

Materials Required:
  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O), >99.9% purity

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), >98% purity

  • Citric Acid (CA) monohydrate

  • Ethylene Glycol (EG)

  • Deionized (DI) water

Step 1: Precursor Dissolution
  • Dissolve stoichiometric amounts (1:1 molar ratio) of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O in a minimal volume of DI water under continuous magnetic stirring at room temperature[3].

    • Checkpoint: The solution must resolve into a clear, emerald-green liquid. Cloudiness indicates impurities or incomplete dissolution.

Step 2: Chelation
  • Add Citric Acid to the metal nitrate solution. The molar ratio of CA to total metal cations (La + Ni) should be set to 1.2:1[2].

  • Stir vigorously for 1 hour to ensure complete thermodynamic complexation.

Step 3: Polymerization (Resin Formation)
  • Add Ethylene Glycol to the mixture. The molar ratio of EG to CA should be 1:1[2].

  • Transfer the beaker to an oil bath and increase the temperature to 80–90°C[3].

  • Maintain heating and stirring until excess water evaporates and NOₓ gases are expelled.

    • Checkpoint: The solution will transition into a highly viscous, dark green/brown gel.

Step 4: Drying
  • Transfer the gel to a drying oven at 110°C for 12–24 hours[2].

    • Checkpoint: The material will expand and solidify into a porous, brittle, black amorphous resin (dry gel).

Step 5: Two-Stage Calcination
  • Grind the dry resin into a fine powder using an agate mortar.

  • Place the powder in an alumina crucible and transfer to a muffle furnace.

  • Stage 1 (Combustion): Heat to 400°C at a ramp rate of 5°C/min and hold for 2 hours to completely oxidize the organic matrix[2].

  • Stage 2 (Crystallization): Ramp to the target temperature (600°C – 800°C, depending on the application) at 5°C/min and hold for 4–5 hours[2][3].

  • Cool naturally to room temperature.

    • Validation: Powder X-Ray Diffraction (XRD) must show a pure rhombohedral perovskite phase (JCPDS No. 33-0711) with characteristic peaks at 2θ = 32.7° and 47.2°. The absence of peaks at 2θ = 37.3° and 43.3° confirms the complete incorporation of NiO into the perovskite lattice[2].

Quantitative Data Presentation

The selection of the final calcination temperature dictates the physical and catalytic properties of the LaNiO₃ perovskite. The following table summarizes the causal relationship between calcination temperature and material characteristics, specifically optimized for high-temperature reforming reactions[2][4].

Calcination Temp (°C)Crystalline PhaseAvg. Grain Size (nm)Surface Area TrendCatalytic Performance (SRM)Primary Application / Notes
< 550°C Amorphous / MixedN/AHighPoorIncomplete crystallization; intermediate La₂O₂CO₃ and NiO present.
600°C Pure LaNiO₃~18.0HighestModerateSmallest grain size; ideal for low-temperature oxidation reactions.
700°C Pure LaNiO₃~21.9ModerateGoodBalanced crystallinity and porosity.
800°C Pure LaNiO₃~31.2LowestExcellentOptimal metal-support interaction; highest CH₄ conversion; high coking resistance.

Conclusion & Best Practices

The Pechini sol-gel method is a highly reproducible and scalable technique for LaNiO₃ synthesis. For researchers developing catalysts for high-temperature reforming reactions (such as SRM or DRM), calcining the precursor at 800°C is strictly recommended. Although this elevated temperature reduces the initial BET surface area, it critically enhances the metal-support interaction. During the reaction, this strong interaction yields smaller, highly dispersed Ni⁰ nanoparticles upon in-situ reduction, which drastically improves the catalyst's resistance to carbon deposition (coking) during continuous operation[2].

References[3] Title: Low-temperature synthesis of single-phase crystalline LaNiO3 perovskite via Pechini method

Source: Materials Letters (Elsevier) URL: [1] Title: Cu-doped LaNiO3 perovskite catalyst for DRM: A revisit in the light of molecular level nanocomposite Source: UPCommons URL: [2] Title: Effect of the Calcination Temperature of LaNiO3 on the Structural Properties and Reaction Performance of Catalysts in the Steam Reforming of Methane Source: MDPI (Catalysts) URL: [4] Title: Sol-Gel Synthesis and Characterisation of Nanostructured LaNiO3-x for Thermoelectric Applications Source: ResearchGate URL:

Sources

Application

Application Note: Fabrication and Operation of LaNi5 Metal Hydride Hydrogen Compressors (MHHC)

Introduction & Mechanistic Principles For researchers and drug development professionals, catalytic hydrogenation in Active Pharmaceutical Ingredient (API) synthesis demands ultra-high purity hydrogen delivered at elevat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

For researchers and drug development professionals, catalytic hydrogenation in Active Pharmaceutical Ingredient (API) synthesis demands ultra-high purity hydrogen delivered at elevated pressures. Traditional mechanical compressors introduce risks of lubricant contamination and are prone to mechanical failure. Metal Hydride Hydrogen Compressors (MHHC) solve this by utilizing the reversible thermochemical absorption of hydrogen into intermetallic compounds, operating silently with zero moving parts[1][2].

LaNi5, an AB5-type intermetallic alloy, is the gold standard for low-to-medium pressure MHHC stages. It absorbs hydrogen at near-ambient temperatures (10–20 °C) and low pressures (1–2 bar) to form LaNi5H6, releasing exothermic heat[1]. When the system is isolated and heated (50–140 °C), the thermodynamic equilibrium shifts, driving endothermic desorption and exponentially amplifying the hydrogen gas pressure[3][4]. Because the metal lattice selectively absorbs only hydrogen atoms, the output gas is intrinsically purified—a critical self-validating feature for sensitive pharmaceutical applications[4].

Quantitative Thermodynamic Data

Understanding the Pressure-Composition-Temperature (PCT) characteristics is essential for compressor design and reactor sizing.

ParameterTypical ValueMechanistic ImplicationReference
Alloy Structure AB5 (CaCu5-type hexagonal)Provides optimal interstitial sites for H atoms.[5][6]
Max H2 Capacity ~1.38 – 1.47 wt%Determines the required mass of alloy per liter of H2.[4][7]
Absorption Pressure 1.5 – 2.0 bar (at 20 °C)Compatible with low-pressure electrolyzer outputs.[1][4]
Desorption Pressure Up to 74+ bar (at 140 °C)Achieves high compression ratios (ε > 10) in a single stage.[2][4]
Enthalpy (ΔH) ~ -30 kJ/mol H2Dictates the sizing of the heating/cooling heat exchangers.[1]
Activated Particle Size < 1.5 µmMaximizes surface area for rapid sorption kinetics.[6]

System Architecture & Workflow

MHHC_Workflow N1 1. Low-Pressure H2 Input (1-2 bar) N2 2. Exothermic Absorption Cooling Loop (10°C) N1->N2 Valve Open N3 3. Hydride Formation (LaNi5H6) N2->N3 Heat Removed N4 4. Endothermic Desorption Heating Loop (90-140°C) N3->N4 Valve Closed N5 5. Pressure Amplification (Up to 75+ bar) N4->N5 Heat Added N6 6. Ultra-Pure H2 Output (API Hydrogenation) N5->N6 Valve Open N6->N2 Cycle Reset

Workflow of a LaNi5 thermal hydrogen compression cycle.

Experimental Protocols

Protocol A: LaNi5 Alloy Preparation & Activation

Causality: Raw LaNi5 possesses a passivating oxide layer that severely hinders hydrogen dissociation. Mechanical grinding increases initial surface area, but true "activation" requires hydrogen-induced lattice expansion (up to 25% volume change). This expansion causes spontaneous pulverization, exposing fresh, unoxidized metallic surfaces and reducing particle size to <1.5 µm[6][8].

Step-by-Step Methodology:

  • Inert Grinding: Mechanically grind 99.9% pure LaNi5 ingots into a fine powder under an Argon atmosphere to prevent premature oxidation[6].

  • Reactor Loading: Load the powder into a 316L stainless steel pressure vessel. Critical Limit: Do not exceed a packing fraction of 50–60%. The void space is mandatory to accommodate the volumetric expansion of the hydride; overpacking will cause catastrophic stress and reactor rupture[9][10].

  • Evacuation: Connect the reactor to a vacuum pump and evacuate to < 10⁻³ mbar at 80 °C for 2 hours to remove moisture and adsorbed atmospheric gases.

  • Hydrogen Cycling (Activation):

    • Cool the reactor to 10 °C.

    • Inject ultra-pure H2 at 10–15 bar. Monitor the pressure drop indicating absorption.

    • Once pressure stabilizes, heat the reactor to 80 °C and vent the desorbed H2.

    • Repeat this cycle 10 to 30 times. Self-Validation: Activation is complete when the absorption kinetics become highly reproducible (e.g., reaching maximum capacity in <10 minutes) and acoustic emissions from particle fracturing cease[8].

Protocol B: Reactor Fabrication & Thermal Management

Causality: LaNi5 powder has an exceptionally low thermal conductivity (~1.2 W/mK)[10]. Because hydrogen absorption is highly exothermic, poor heat dissipation will cause localized heating, raising the equilibrium plateau pressure and prematurely halting absorption[1].

Step-by-Step Methodology:

  • Heat Transfer Enhancement: Mix the activated LaNi5 powder with highly conductive additives (e.g., 5-10 wt% Aluminum or Copper powder), or utilize internal copper fins/encapsulation within the reactor core to bridge the thermal gap[10][11].

  • Filter Installation: Install sintered porous metal filters (e.g., 0.5 µm pore size) at the gas inlet/outlet. This prevents the pulverized, micron-sized LaNi5 particles from being entrained in the high-pressure gas stream and damaging downstream valves[9].

  • Thermal Loop Integration: Jacket the reactor and connect it to a PID-controlled thermal fluid circulator capable of rapidly switching between a chilled water/glycol mix (10 °C) and a heated fluid (90–140 °C)[9][11].

Protocol C: Operational Thermal Compression Cycle

Causality: The compressor operates strictly on the van 't Hoff thermodynamic relationship, converting low-grade thermal energy into mechanical compression work without moving parts[4].

Step-by-Step Methodology:

  • Absorption Phase: Circulate 10 °C coolant through the reactor jacket. Open the inlet valve to the low-pressure H2 source (e.g., 1.5 bar). The alloy will absorb H2, releasing heat.

  • Equilibration: Monitor the internal thermocouple. When the temperature spike subsides and pressure equalizes, the alloy is fully saturated (LaNi5H6)[3][8].

  • Isosteric Heating: Close the gas inlet valve. Switch the thermal loop to 140 °C. As the temperature rises, the equilibrium pressure of the confined gas spikes exponentially[3][4].

  • Desorption & Delivery: Once the target delivery pressure (e.g., 50–70 bar) is reached, open the outlet valve to supply the ultra-pure, high-pressure H2 to the API hydrogenation reactor.

  • Reset: Close the outlet valve, switch back to 10 °C cooling, and prepare for the next cycle.

Troubleshooting & Self-Validating Metrics

  • Kinetic Sluggishness: If absorption takes >30 minutes, the alloy may be poisoned by oxygen or carbon monoxide. Resolution: Heat the reactor to 150 °C under dynamic vacuum for 4 hours to drive off impurities, then re-run the activation protocol[5].

  • Plateau Sloping: Verify the PCT isotherms using a Sieverts apparatus. A perfectly flat pressure plateau indicates a homogenous alloy. A severely sloped plateau suggests alloy segregation or degradation, requiring material replacement[4][9].

References

  • Effect of LaNi5H6 hydride particles size on desorption kinetics - ResearchGate. URL:[Link]

  • Improvement of hydriding kinetics of LaNi5-type metal alloy through substitution of nickel with tin followed by palladium deposition - Indian Academy of Sciences. URL:[Link]

  • Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi5 under High Pressure - MDPI. URL:[Link]

  • A study of the magnetic properties of LaNi5 and their effect on hydrogen desorption under the action of a magnetostatic field - PMC (NIH). URL:[Link]

  • Design of a Metalhydride Compressor for a Hydrogen Technology Lab - AIP Publishing. URL:[Link]

  • Measurements of Operating Parameters of a Metal Hydride Compressor with a Heat Pump - MDPI. URL:[Link]

  • Hydrogen compression characteristics of a dual stage thermal compressor system utilizing LaNi5 and Ca0.6Mm0.4Ni5 as the working metal hydrides - ResearchGate. URL: [Link]

  • Thermodynamic analysis of a metal hydride hydrogen compressor with aluminium substituted LaNi5 hydrides - ResearchGate. URL:[Link]

  • Development of a metal hydride hydrogen compressor with high-pressure hydrogen storage alloys - ResearchGate. URL:[Link]

  • Metal-hydride hydrogen compressors for laboratory use - ResearchGate. URL:[Link]

  • INTERNATIONAL JOURNAL OF ENERGY STUDIES - DergiPark. URL:[Link]

Sources

Method

Application Notes &amp; Protocols for the Activation of LaNi₅ Hydrogen Storage Alloys

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in materials science and energy storage on the effective activation of LaNi₅, a canonical AB₅-type intermetallic alloy for reversible hydrogen storage. This document delves into the fundamental mechanisms governing the activation process, outlines critical experimental parameters, and provides detailed, field-proven protocols to ensure reliable and efficient hydrogen sorption performance.

The Imperative of Activation: Unlocking the Hydrogen Storage Potential of LaNi₅

Freshly synthesized LaNi₅ alloys are typically inert to hydrogen at room temperature and moderate pressures.[1] This initial passivity is attributed to a nanometer-scale surface layer composed primarily of lanthanum oxides and hydroxides (La₂O₃, La(OH)₃), with a topmost layer of nickel oxide (NiO).[2][3][4] This oxide layer acts as a formidable barrier, preventing the dissociation of molecular hydrogen (H₂) into atomic hydrogen (H), a prerequisite for its absorption into the alloy's interstitial sites.[5]

The "activation" process is therefore a critical first hydrogenation step designed to overcome this surface barrier and create pathways for hydrogen to access the bulk alloy.[1] Successful activation is characterized by a dramatic increase in the kinetics of hydrogen absorption and the ability to reversibly store hydrogen up to its theoretical capacity of approximately 1.4% by weight.[6]

The mechanism of activation is understood as an autocatalytic process.[2] Initially, under sufficient hydrogen pressure and temperature, a slow reduction of the surface NiO to metallic nickel occurs. These newly formed nickel clusters act as catalytic sites for the dissociation of H₂. The resulting atomic hydrogen can then "spill over" and diffuse through the lanthanum oxide layer to reach the underlying LaNi₅ lattice.[2] This initial hydrogen absorption induces significant lattice strain and expansion, leading to the formation of microcracks and defects.[7] This process, often referred to as pulverization, continually exposes fresh, unoxidized LaNi₅ surfaces to hydrogen, accelerating the absorption kinetics in subsequent cycles.[7][8]

Key Parameters Influencing LaNi₅ Activation

The efficiency and duration of the activation process are governed by a synergistic interplay of several experimental parameters. Understanding and controlling these factors are paramount for achieving optimal and reproducible hydrogen storage performance.

Temperature

Temperature plays a crucial role in the activation kinetics. The first hydrogenation of LaNi₅ follows an Arrhenius-type process, with a reported activation energy of approximately 78 ± 4 kJ/mol H₂.[1] This indicates that increasing the temperature significantly reduces the "incubation time"—the initial period of no or very slow hydrogen absorption.[1] Elevated temperatures provide the necessary thermal energy to overcome the activation barrier for the reduction of surface oxides and the diffusion of hydrogen through the oxide layer. However, excessively high temperatures should be avoided as they can lead to undesirable side reactions and alloy degradation.

Hydrogen Pressure

High hydrogen pressure provides the thermodynamic driving force for the hydrogenation reaction.[1] For the initial activation, pressures significantly above the equilibrium plateau pressure of the LaNi₅-H system are required to overcome the surface barrier.[1] Studies have shown that increasing the applied hydrogen pressure can shorten the incubation time, even at constant temperature.[1]

Particle Size

The effect of particle size on activation kinetics can be counterintuitive. While a smaller particle size generally implies a larger surface area, for LaNi₅, very fine powders (<45 μm) have been observed to exhibit longer incubation times compared to larger particles (150-2000 μm).[1] This phenomenon is likely due to a greater proportion of surface oxides on smaller particles, which presents a more significant barrier to initial hydrogen penetration.[1][3]

Number of Cycles

The activation of LaNi₅ is a gradual process that improves with successive hydrogen absorption/desorption cycles.[7] The initial cycles are crucial for creating a network of microcracks and defects throughout the alloy particles, which facilitates hydrogen access to the bulk material.[7][8] Typically, after a few to several cycles, the hydrogen storage capacity and kinetics become stable and reproducible.[7]

Experimental Protocols for LaNi₅ Activation

The following protocols describe standard procedures for the activation of LaNi₅ alloys using a Sievert's-type apparatus. It is imperative that all operations are conducted with high-purity hydrogen (≥99.999%) to avoid contamination of the alloy.

Materials and Equipment
  • LaNi₅ alloy powder (as-synthesized or commercial)

  • High-purity hydrogen gas (≥99.999%)

  • Sievert's-type apparatus or a similar volumetric setup capable of high-pressure gas handling and precise pressure and temperature measurement.

  • Sample holder/reactor made of a material compatible with hydrogen (e.g., stainless steel)

  • Vacuum pump

  • Temperature controller and furnace/heating mantle

Pre-Activation Sample Preparation
  • Sample Loading: Load a precisely weighed amount of the LaNi₅ alloy into the sample holder. The amount will depend on the volume of the apparatus and the desired measurement accuracy.

  • System Assembly: Securely connect the sample holder to the Sievert's apparatus.

  • Leak Check: Perform a thorough leak check of the entire system to ensure a hermetic seal.

Standard Activation Protocol

This protocol is a widely used and effective method for activating LaNi₅ at room temperature.

  • Initial Evacuation: Evacuate the sample holder and the manifold to a high vacuum (<10⁻³ mbar) to remove any adsorbed atmospheric gases.

  • First Hydrogen Exposure: Introduce high-purity hydrogen into the system to a pressure of 20-50 bar.[1]

  • Incubation Period: Monitor the pressure in the system. A gradual decrease in pressure indicates the onset of hydrogen absorption. This initial "incubation time" can range from minutes to several hours, depending on the alloy's condition and the activation parameters.[1]

  • First Hydrogenation: Once absorption begins, it will proceed more rapidly. Allow the alloy to continue absorbing hydrogen until the pressure stabilizes, indicating that the material is saturated under the applied conditions.

  • First Dehydrogenation: Evacuate the system to remove the absorbed hydrogen. Applying a vacuum will facilitate the desorption process.

  • Cycling: Repeat steps 2-5 for several cycles (typically 5-10 cycles).[6] With each cycle, the absorption kinetics should become faster, and the incubation period should decrease significantly. The activation is considered complete when the hydrogen absorption capacity and the pressure-composition isotherms are reproducible between consecutive cycles.[7]

Thermally-Assisted Activation Protocol

For particularly stubborn or passivated samples, a thermally-assisted activation can be employed.

  • Initial Evacuation: Evacuate the sample holder to a high vacuum.

  • Heating under Vacuum: Heat the sample to a moderate temperature (e.g., 100-200°C) under vacuum for a defined period (e.g., 1-2 hours) to desorb any moisture and other volatile surface contaminants.

  • Cooling: Allow the sample to cool back to room temperature under vacuum.

  • Hydrogen Exposure and Cycling: Proceed with the standard activation protocol as described in section 3.3. The thermal pre-treatment can significantly reduce the incubation time of the first hydrogenation.

Visualization of the Activation Workflow

The following diagram illustrates the key stages of the LaNi₅ activation process.

Activation_Workflow cluster_prep Sample Preparation cluster_activation Activation Cycles cluster_verification Verification Load Load LaNi₅ Powder Evacuate_Initial Initial Evacuation Load->Evacuate_Initial H2_Intro Introduce High-Pressure H₂ Evacuate_Initial->H2_Intro Incubation Incubation Period H2_Intro->Incubation Absorption Hydrogen Absorption Incubation->Absorption Desorption Hydrogen Desorption (Vacuum) Absorption->Desorption Desorption->H2_Intro Repeat n Cycles PCT Measure PCT Isotherms Desorption->PCT Verify Reproducible Performance? PCT->Verify Kinetics Analyze Kinetics Kinetics->Verify Verify->H2_Intro No Activated Fully Activated LaNi₅ Verify->Activated Yes

Caption: Workflow for the activation of LaNi₅ hydrogen storage alloys.

Data Interpretation and Performance Metrics

The success of the activation process is quantified by measuring the pressure-composition-temperature (PCT) isotherms and the absorption/desorption kinetics.

ParameterDescriptionTypical Values for Activated LaNi₅
Hydrogen Capacity The maximum amount of hydrogen that can be stored in the alloy, typically expressed as weight percent (wt.%).~1.4 - 1.5 wt.%[1]
Plateau Pressure The equilibrium pressure at which the α-phase (solid solution) and β-phase (hydride) coexist.Absorption: ~2-3 bar at 25°CDesorption: ~1.5-2.5 bar at 25°C
Hysteresis The difference between the absorption and desorption plateau pressures.Decreases with cycling.[7]
Kinetics The rate of hydrogen absorption and desorption.Significantly faster after activation.

The following diagram illustrates the logical relationship between the surface state of LaNi₅ and its hydrogen absorption capability.

Surface_State_Logic cluster_state Alloy State cluster_process Process cluster_performance Performance As_Synthesized As-Synthesized LaNi₅ Surface: La₂O₃/NiO Layer Bulk: Unactivated Activation Activation Process (High P_H₂, Cycling) As_Synthesized->Activation Inert Inert to H₂ No H₂ Dissociation No Absorption As_Synthesized->Inert leads to Activated Activated LaNi₅ Surface: Catalytic Ni Clusters, Microcracks Bulk: Accessible for H-storage Active Active for H₂ Storage Rapid H₂ Dissociation Reversible Absorption Activated->Active leads to Activation->Activated

Caption: Relationship between surface state and H₂ storage performance.

Troubleshooting Common Activation Issues

IssuePotential Cause(s)Suggested Solution(s)
Prolonged Incubation Time - Highly passivated surface- Insufficient hydrogen pressure- Low ambient temperature- Employ the thermally-assisted activation protocol.- Increase the hydrogen pressure.- Gently warm the sample holder (e.g., to 40-50°C).
Low Hydrogen Capacity - Incomplete activation- Alloy contamination (e.g., from impure H₂)- Inaccurate weight or volume measurements- Perform additional activation cycles.- Ensure the use of high-purity hydrogen.- Verify calibration of balance and pressure transducers.
Inconsistent Results - System leaks- Temperature fluctuations- Incomplete desorption between cycles- Perform a thorough leak check.- Ensure stable temperature control.- Ensure complete desorption by applying vacuum until pressure is stable.

References

  • Some comments on modes of activation of LaNi5 and CaNi5 alloys for hydrogen storage. (URL: )
  • Investigation of the First Hydrogenation of LaNi 5 - MDPI. (2024, July 2). (URL: [Link])

  • Improvement of hydriding kinetics of LaNi5-type metal alloy through substitution of nickel with tin followed by palladium deposition. (URL: )
  • Suitability Evaluation of LaNi5 as Hydrogen-Storage-Alloy Actuator by In-Situ Displacement Measurement during Hydrogen Pressure - Semantic Scholar. (2019, July 1). (URL: [Link])

  • Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi 5 under High Pressure. (2023, January 27). (URL: [Link])

  • Investigation of the First Hydrogenation of LaNi 5 - ResearchGate. (2024, July 4). (URL: [Link])

  • Acoustic emission monitoring of activation behavior of LaNi5 hydrogen storage alloy - PMC. (URL: [Link])

  • investigation of long term stability in metal hydrides. (URL: )
  • Effect of HPT on the First Hydrogenation of LaNi5 Metal Hydride. (2021, October 15). (URL: [Link])

  • Effect of HPT on the First Hydrogenation of LaNi 5 Metal Hydride - MDPI. (2021, October 15). (URL: [Link])

  • Influence of Transition Metals on Hydrogen Storage Properties of LaNi Alloy - BARC. (URL: [Link])

  • Formation of LaNi 5 Hydrogen Storage Alloy by Electrodeposition of La Using Molten Salt. (2022, August 31). (URL: [Link])

  • Surface Properties of LaNi5 and TiFe—Future Opportunities of Theoretical Research in Hydrides - Frontiers. (2021, October 19). (URL: [Link])

  • Surface Properties of LaNi5 and TiFe—Future Opportunities of Theoretical Research in Hydrides - Frontiers. (2021, October 20). (URL: [Link])

Sources

Application

Application Note &amp; Protocol: Preparation of High-Performance LaNi₅ Negative Electrodes for Ni-MH Batteries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, fabrication, and characterization of LaNi₅-based negative electrodes for Nickel-Metal Hydride (Ni-MH) batteries. Rooted in established scientific principles and field-proven methodologies, this guide is designed for researchers and scientists in materials science and energy storage. We delve into the causal relationships behind experimental choices, offering detailed, step-by-step protocols for creating robust and electrochemically active electrodes. The workflow encompasses alloy synthesis via arc melting, powder processing and activation, slurry-based electrode fabrication, and standard electrochemical evaluation techniques.

Introduction: The Role of LaNi₅ in Ni-MH Technology

Nickel-Metal Hydride (Ni-MH) batteries are a cornerstone of rechargeable battery technology, valued for their high energy density, long cycle life, and environmental friendliness compared to Ni-Cd systems.[1] The performance of a Ni-MH battery is critically dependent on its negative electrode, which reversibly stores hydrogen. The charge-discharge mechanism involves the transfer of protons between the nickel hydroxide positive electrode and the metal hydride negative electrode within a potassium hydroxide (KOH) electrolyte.

LaNi₅, an AB₅-type intermetallic compound, is the archetypal material for this application. Its CaCu₅-type hexagonal crystal structure allows it to reversibly absorb and desorb significant amounts of hydrogen at near-ambient temperatures and pressures, a process central to the battery's function.[2] The fundamental reaction at the negative electrode is:

M + H₂O + e⁻ ⇌ MH + OH⁻ (Charge to the right, Discharge to the left)

While pure LaNi₅ demonstrates excellent hydrogen storage kinetics, it suffers from significant degradation during electrochemical cycling. This degradation is primarily caused by two factors:

  • Pulverization: The alloy lattice expands and contracts by up to 25% upon hydrogen absorption and desorption, leading to particle cracking and loss of electrical contact.[3]

  • Corrosion: The highly alkaline electrolyte (e.g., 6M KOH) can oxidize the lanthanum component, forming a passivating layer of La(OH)₃ that impedes the hydrogen reaction.[4]

To mitigate these issues and enhance performance, elemental substitution within the LaNi₅ structure is a widely adopted strategy.[5] Substituting Ni with elements like Co, Mn, and Al improves cycle life and structural integrity.[6][7] Similarly, substitutions with Sn or Ge have been shown to enhance cycling stability and kinetic properties.[8][9] This guide will focus on the preparation of the foundational LaNi₅ electrode, providing a validated baseline protocol upon which such compositional modifications can be built.

Overall Experimental Workflow

The preparation of a LaNi₅ electrode is a multi-stage process that begins with the synthesis of the intermetallic alloy and culminates in a functional electrode ready for electrochemical testing. Each stage is critical for achieving optimal performance.

G cluster_0 Part 1: Alloy Synthesis cluster_1 Part 2: Powder Preparation cluster_2 Part 3: Electrode Fabrication cluster_3 Part 4: Characterization A1 High-Purity Precursors (La, Ni) A2 Arc Melting (Inert Atmosphere) A1->A2 A3 Homogenization Annealing A2->A3 B1 Mechanical Pulverization A3->B1 As-cast Ingot B2 Gas-Phase Activation (H₂ Cycling) B1->B2 C1 Slurry Preparation B2->C1 Activated Powder C2 Coating on Current Collector C1->C2 C3 Drying & Pressing C2->C3 D1 Cell Assembly C3->D1 Finished Electrode D2 Electrochemical Testing D1->D2

Caption: Overall workflow for LaNi₅ electrode preparation.

Part 1: LaNi₅ Alloy Synthesis & Characterization

Causality: The synthesis step is foundational; achieving a single-phase, homogeneous LaNi₅ alloy is paramount. Incomplete reactions or the presence of secondary phases can drastically alter the hydrogen storage properties and lead to poor electrochemical performance. Arc melting is a standard and effective laboratory method for producing high-purity intermetallic compounds.[8]

Protocol 1: Arc Melting Synthesis of LaNi₅

Materials & Equipment:

  • Lanthanum (La) metal (≥99.9% purity)

  • Nickel (Ni) metal (≥99.95% purity)

  • Arc melting furnace with a water-cooled copper hearth

  • High-purity Argon (Ar) gas (99.999%)

  • Vacuum pump

  • Diamond wheel saw or low-speed saw

Procedure:

  • Stoichiometric Weighing: Weigh the La and Ni metals in a 1:5 atomic ratio. It is common practice to add a slight excess of La (e.g., 1-2 wt%) to compensate for its potential loss due to its lower melting point and higher vapor pressure.

  • Furnace Preparation: Place the weighed metals onto the copper hearth of the arc furnace. Ensure they are in close contact.

  • Purging: Seal the furnace chamber. Evacuate the chamber to a base pressure of <10⁻³ mbar and then backfill with high-purity argon. Repeat this purge cycle at least three times to minimize residual oxygen and nitrogen. Maintain a slight positive pressure of argon during melting.

  • Melting: Strike an arc between the tungsten electrode and the metal charge. Melt the metals together to form an ingot or "button."

  • Homogenization: To ensure homogeneity, turn off the arc, allow the ingot to solidify, then flip it over using the furnace's manipulator. Remelt the ingot. Repeat this flipping and remelting process at least 4-5 times.[8]

  • Annealing (Optional but Recommended): For optimal homogeneity, seal the as-cast ingot in a quartz tube under vacuum or an inert atmosphere. Anneal at 900-950°C for 24-72 hours, followed by quenching in water.[9]

  • Initial Characterization: A small piece of the ingot should be analyzed using X-ray Diffraction (XRD) to confirm the formation of the single-phase CaCu₅-type hexagonal structure.[10] Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) can be used to verify the morphology and elemental composition.

Part 2: Alloy Pulverization and Activation

Causality: The bulk ingot must be converted into a fine powder to maximize the surface area available for the electrochemical reaction. The "activation" process is a critical conditioning step. The first exposure of LaNi₅ to hydrogen is kinetically slow.[2] This process breaks down the bulk material into finer particles (a phenomenon known as decrepitation) and creates fresh, catalytically active surfaces free from oxides that may have formed during handling.

Protocol 2: Mechanical Pulverization & Gas-Phase Activation

Materials & Equipment:

  • LaNi₅ ingot from Part 1

  • Hardened steel mortar and pestle

  • Glovebox with an inert atmosphere (e.g., Ar)

  • Sieve set (e.g., to obtain <45 µm particle size)

  • Sievert's-type apparatus or a high-pressure reactor

  • High-purity hydrogen (H₂) gas

Procedure:

  • Coarse Crushing: Inside an argon-filled glovebox to prevent oxidation, break the brittle LaNi₅ ingot into smaller chunks using a hammer or vise.

  • Fine Grinding: Manually grind the chunks into a fine powder using the steel mortar and pestle.[2]

  • Sieving: Sieve the powder to achieve the desired particle size distribution. A common target is a particle size of less than 45 µm. The particle size can influence the activation kinetics and packing density of the electrode.[2]

  • Gas-Phase Activation: a. Load the sieved powder into the reactor of the Sievert's apparatus. b. Evacuate the system to a high vacuum (<10⁻⁵ mbar) to remove any adsorbed gases. c. Introduce high-pressure H₂ gas (e.g., 20-40 bar) into the reactor at room temperature. The initial absorption may be very slow (long incubation time).[2] d. Once absorption begins (indicated by a pressure drop), allow the material to fully saturate. e. Evacuate the system to desorb the hydrogen. Applying a moderate temperature (e.g., 50-80°C) can accelerate desorption. f. Repeat this absorption/desorption cycling for 5-10 cycles. The kinetics will become progressively faster with each cycle. The activated powder is now ready for electrode fabrication and should be stored under an inert atmosphere.

Part 3: Negative Electrode Fabrication (Wet Slurry Method)

Causality: To create a functional electrode, the active material powder must be bound together and adhered to a current collector (typically nickel foam or mesh). A conductive additive ensures good electrical pathways between particles, while a binder provides mechanical stability. The wet slurry method is a versatile and widely used technique for producing uniform electrode coatings in a laboratory setting.[11]

G cluster_0 Slurry Components A Activated LaNi₅ Powder (Active Material) Mix Homogeneous Mixing (Planetary Mixer or Mortar) A->Mix B Nickel Powder (Conductive Agent) B->Mix C PVDF / PTFE (Binder) C->Mix D Solvent (e.g., NMP) D->Mix Slurry Viscous Slurry Mix->Slurry Coating Coating on Ni Foam (Doctor Blade / Pasting) Slurry->Coating

Caption: Workflow for wet slurry preparation and coating.

Table 1: Typical Slurry Composition for LaNi₅ Electrodes
ComponentMaterial ExampleTypical Weight %Function
Active MaterialActivated LaNi₅ Powder80 - 90%Reversibly stores hydrogen
Conductive AgentFine Nickel Powder5 - 10%Enhances electrical conductivity
BinderPVDF (Polyvinylidene fluoride)5 - 10%Provides mechanical integrity and adhesion

Note: The exact composition can be optimized to balance capacity, conductivity, and mechanical stability.[5]

Protocol 3: Wet Slurry Preparation and Electrode Coating

Materials & Equipment:

  • Activated LaNi₅ powder

  • Fine Nickel powder (conductive agent)

  • PVDF (binder)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Planetary mixer or agate mortar and pestle

  • Nickel foam or nickel mesh (current collector), cut to desired size

  • Doctor blade or spatula

  • Glass plate

  • Vacuum oven

  • Laboratory press

Procedure:

  • Dry Mixing: In an agate mortar or mixer bowl, thoroughly mix the LaNi₅ powder and the nickel powder until a homogeneous dry mixture is obtained.

  • Binder Addition: Dissolve the PVDF binder in an appropriate amount of NMP solvent beforehand to create a binder solution. Slowly add the binder solution to the dry powder mixture while continuously mixing.

  • Slurry Formation: Continue mixing until a uniform, lump-free, viscous slurry with a paste-like consistency is formed. The viscosity is critical for achieving a good coating.

  • Coating: Place the cut nickel foam current collector on the glass plate. Apply the prepared slurry onto the nickel foam. Use a spatula or doctor blade to press the slurry into the pores of the foam, ensuring an even and consistent coating. Control the amount of pasted material to achieve a target active mass loading.

  • Drying: Transfer the coated electrode to a vacuum oven. Dry at 80-120°C for at least 4-6 hours to completely remove the NMP solvent.[5]

  • Pressing (Calendaring): After drying, place the electrode between two polished steel plates and press it using a laboratory press at a pressure of 5-10 MPa. This step ensures good electrical contact between the active material particles and the current collector, and it controls the final thickness and porosity of the electrode.

  • Final Electrode: The electrode is now ready. Weigh the electrode to determine the exact mass of the active material (Total mass - mass of Ni foam). Punch out circular discs of a specific diameter (e.g., 7-14 mm) for testing in coin cells or a three-electrode setup.[10]

Part 4: Electrochemical Characterization

Causality: Electrochemical testing is required to validate the performance of the prepared electrode. Key metrics include its storage capacity, activation behavior, and stability over repeated cycles.

Standard Test Setup:

  • Working Electrode: The prepared LaNi₅ electrode.

  • Counter Electrode: Sintered Ni(OH)₂/NiOOH electrode (with much higher capacity).

  • Reference Electrode: Hg/HgO electrode.

  • Electrolyte: 6M KOH solution.[1]

  • Separator: A non-woven polypropylene or nylon membrane to prevent short circuits.

Protocol 4: Basic Electrochemical Characterization

  • Cell Assembly: Assemble the electrodes, separator, and electrolyte in a suitable test cell (e.g., a three-electrode flooded cell or a CR2032 coin cell) inside a glovebox.

  • Electrochemical Activation: The electrode often requires several charge/discharge cycles to reach its full capacity.

    • Charge at a constant current of C/10 (a current in mA equivalent to one-tenth of the theoretical capacity) for 12-15 hours.

    • Rest for 30 minutes.

    • Discharge at a constant current of C/10 until a cutoff voltage of approximately -0.7 V vs. Hg/HgO is reached.

    • Repeat this process for 5-15 cycles, or until a stable discharge capacity is achieved.[5][10]

  • Performance Evaluation:

    • Discharge Capacity (mAh/g): Calculated from the discharge time, current, and active material mass. A typical value for LaNi₅ is around 300-320 mAh/g, though this can vary.[12]

    • Cycle Life: Perform extended cycling (e.g., 100-500 cycles) at a higher rate (e.g., C/2 charge and discharge) and plot the discharge capacity versus the cycle number. The rate of capacity fade is a measure of the electrode's stability.[10]

    • High-Rate Dischargeability (HRD): Measure the discharge capacity at various increasing C-rates (e.g., C/5, C/2, 1C, 2C) to assess its power capability.

Table 2: Representative Performance of LaNi₅-based Electrodes
Alloy CompositionTypical Max. Discharge Capacity (mAh/g)Cycle Stability (Capacity Retention after 100 cycles)Key Benefit of Substitution
LaNi₅~320Poor (<60%)High initial capacity, fast kinetics
LaNi₄.₇Ge₀.₃~293Good (~78%)Improved cycle stability and activation.[5][13]
LaNi₄.₈Sn₀.₂~300Very GoodSignificantly improved cycle life.[7]
LaNi₂.₅Co₂.₅Lower capacityExcellentHigh durability and resistance to pulverization.[3]

References

  • Electrochemical characteristics of LaNi5 system hydrogen-absorbing alloys as negative electrode materials for nickel-hydrogen b
  • Some factors affecting the cycle lives of LaNi sub 5 -based alloy electrodes of hydrogen batteries. [LaNi sub 5-x Ni sub x; LaNi sub 5-x Mu sub x; LaNi sub 5-x Cu sub x; LaNi sub 5-x Cr sub x; La sub 5-x Al sub x - OSTI.GOV. (1990, July 1). www.osti.gov.
  • and Micro-Sized LaNi5 Electrochemical Behaviour as Anode Material for Ni-MH Batteries. (n.d.). Eurasian Chemico-Technological Journal.
  • Flame Sprayed LaNi5-Based Mischmetal Alloy: Building-up Negative Electrodes for Potential Application in Ni-Based Batteries | Request PDF. (n.d.).
  • Investigation of the First Hydrogen
  • Sakai, T., Oguro, K., Miyamura, H., Kuriyama, N., Uehara, I., & Iwakura, C. (1990, July 1).
  • Improvement of hydriding kinetics of LaNi5-type metal alloy through substitution of nickel with tin followed by palladium deposition. (n.d.).
  • Microstructure and Corrosion Resistance of LaNi5-xMgx Alloys. (n.d.). PMC.
  • Synthesis of rod-shaped LaNi 5 alloy via solid reduction method. (n.d.).
  • (PDF) EFFECT OF LOW Al CONTENT ON THE ELECTRODE PERFORMANCE OF LaNi 5-x Al x HYDROGEN STORAGE ALLOYS. (2023, January 18).
  • (PDF) Stability of LaNi5-Co alloys cycled in hydrogen — Part 1 evolution in gaseous hydrogen storage performance. (2019, May 4).
  • Metal Hydrides for NiMH Battery Applic
  • Electrochemical Hydrogenation and Corrosion Behaviour of LaNi 5-x Ge x (x = 0.3 and 0.6) Alloys. (2021, August 26). MDPI.
  • Electrochemical Hydrogenation and Corrosion Behaviour of LaNi5-xGex (x = 0.3 and 0.6) Alloys. (2021, August 26). PSE Community.org.
  • Metal Hydrides for NiMH Battery Applications. (n.d.). .

  • LaNi₅₋ₓGeₓ Electrodes for Ni/MH Electrochemical Cells. (2020, May 1). Tech Briefs.
  • Mixing and Coating Techniques for EV Battery Electrode M
  • Help nickel -metal hydride battery negative prepar

Sources

Method

Application Note: Volumetric Measurement of Pressure-Composition-Temperature (PCT) Isotherms for LaNi₅

Target Audience: Advanced R&D Scientists, Materials Chemists, and Process Engineers evaluating solid-state gas storage, catalytic hydrogenation, and advanced energy materials. Executive Summary & Mechanistic Context Lant...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Advanced R&D Scientists, Materials Chemists, and Process Engineers evaluating solid-state gas storage, catalytic hydrogenation, and advanced energy materials.

Executive Summary & Mechanistic Context

Lanthanum nickel (LaNi₅) is a quintessential AB₅-type intermetallic compound renowned for its reversible hydrogen storage capabilities, forming the hydride LaNi₅H₆[1]. The precise characterization of its thermodynamic properties is critical for applications ranging from solid-state hydrogen storage to advanced catalytic hydrogenation in chemical synthesis.

The gold standard for evaluating the thermodynamics of gas-solid interactions is the Pressure-Composition-Temperature (PCT) isotherm , measured via the volumetric (Sieverts) method[2]. Unlike gravimetric methods, which suffer from severe buoyancy artifacts at high pressures, the Sieverts method relies on the real gas law to calculate the moles of hydrogen absorbed or desorbed based on pressure differentials in a calibrated constant-volume system[3].

The Causality of the Hydriding Mechanism

Understanding the physical chemistry of LaNi₅ hydriding is essential for protocol design. The reaction is highly exothermic ( ΔH≈−30 kJ/mol H₂). The mechanism proceeds through several sequential steps: molecular physisorption, catalytic dissociation into atomic hydrogen at the Ni-rich surface, bulk diffusion, and finally, the nucleation of the β -hydride phase[4].

Hydriding_Mechanism M1 H2 Physisorption (Surface) M2 Catalytic Dissociation (Ni Active Sites) M1->M2 M3 Chemisorption & Alpha-Phase Diffusion M2->M3 M4 Beta-Phase Nucleation (LaNi5H6 Formation) M3->M4

Fig 1: Sequential mechanism of LaNi₅ hydrogen absorption.

Because the initial surface is typically passivated by an impermeable La₂O₃ oxide layer, an activation phase is strictly required[5]. Activation involves thermal-vacuum cycling followed by high-pressure hydrogen exposure, which induces a ~25% volumetric lattice expansion. This expansion decrepitates the bulk alloy into a fine powder (10–20 μm), exposing fresh, unoxidized catalytic nickel clusters and drastically reducing the diffusion path length[6].

Apparatus and Reagent Specifications

A self-validating protocol requires stringent control over system variables. The following specifications must be met to prevent data artifacts:

  • Apparatus: Automated Sieverts-type volumetric gas sorption analyzer.

  • Sample: ~1.0 g of high-purity LaNi₅ alloy (crushed to < 2 mm pieces prior to loading).

  • Gases:

    • Helium (99.999% UHP): Used exclusively for dead-volume calibration. Helium does not absorb into the LaNi₅ lattice and behaves ideally, providing a true geometric volume[7].

    • Hydrogen (99.9999% UHP): Impurities such as O₂, CO, or H₂O will irreversibly poison the catalytic Ni surface, halting absorption.

  • Thermal Control: Circulating water/oil bath capable of maintaining isothermal conditions within ±0.1 °C. Causality: According to Le Chatelier's principle, localized heating from the exothermic hydriding reaction will artificially increase the equilibrium plateau pressure. Strict isothermal control prevents "sloping" artifacts in the PCT plateau[3].

Experimental Workflow and Protocol

The Sieverts method is a self-validating system: the accuracy of the final PCT isotherm is entirely dependent on the precision of the preceding volume calibration and leak-test phases.

PCT_Workflow N1 1. Sample Loading (Known Mass LaNi5) N2 2. Leak Testing (High Pressure He) N1->N2 N3 3. Dead Volume Calibration (He Expansion) N2->N3 N4 4. Sample Activation (Vacuum / High P H2) N3->N4 N5 5. PCT Absorption (Incremental H2 Dosing) N4->N5 N6 6. Thermal Equilibration (Pressure Stabilization) N5->N6 N6->N5 Next Dose N7 7. PCT Desorption (Incremental Vacuum) N6->N7 Saturation N7->N6 Next Depletion

Fig 2: Step-by-step operational workflow for Sieverts volumetric analysis.

Phase 1: System Calibration (The Validation Step)
  • Sample Loading: Accurately weigh ~1.0000 g of LaNi₅ and place it into the stainless-steel sample reactor. Insert a porous metal frit (e.g., 2 μm pore size) above the sample to prevent the decrepitated powder from migrating into the valve manifolds.

  • Leak Testing: Pressurize the entire system with Helium to 100 bar. Monitor the pressure transducer for 2 hours. A pressure drop of < 0.01 bar/hr validates system integrity.

  • Dead Volume Calibration: Evacuate the system. Dose the reference manifold with a known pressure of Helium. Open the valve to the sample reactor and record the equilibrium pressure. Using the real gas law (incorporating compressibility factors, Z ), calculate the exact dead volume of the sample cell. Evacuate the Helium completely.

Phase 2: Sample Activation

Note: The first hydrogenation of LaNi₅ exhibits a prolonged incubation time due to surface oxidation[5].

  • Thermal Degassing: Heat the sample reactor to 120 °C under dynamic vacuum ( <10−4 mbar) for 2 hours to remove adsorbed moisture and atmospheric gases.

  • Hydrogen Exposure: Cool the reactor to 25 °C. Introduce H₂ gas at 50 bar. Monitor the pressure drop. The initial incubation period may last up to 60 minutes before a sudden, rapid pressure drop indicates the onset of bulk hydriding[5].

  • Cycling: Once pressure stabilizes, evacuate the reactor to desorb the hydrogen. Repeat the absorption (50 bar H₂) and desorption (vacuum) cycle 3 to 5 times. Causality: This cycling ensures complete decrepitation of the alloy, maximizing the active surface area and ensuring reproducible kinetics for the PCT measurement[8].

Phase 3: PCT Isotherm Measurement
  • Thermal Equilibration: Set the circulating bath to the desired isotherm temperature (e.g., 25.0 °C). Ensure the sample is fully evacuated.

  • Absorption Dosing: Introduce a small aliquot of H₂ into the reference volume, then expand it into the sample reactor.

  • Equilibration Monitoring: The system must autonomously monitor the pressure derivative ( dp/dt ). Equilibrium is strictly defined as dp/dt<0.001 bar/min. Do not force a time-limit on equilibration; premature data logging will skew the plateau.

  • Sequential Dosing: Repeat step 2 and 3 incrementally up to 20 bar. The system calculates the moles of H₂ absorbed at each step, plotting Equilibrium Pressure vs. Hydrogen Concentration (wt% or H/M ratio).

  • Desorption: Once saturated, reverse the process. Vent small aliquots of H₂ from the reference volume to the exhaust, then open the sample valve to allow hydrogen to desorb from the LaNi₅ lattice. Record the equilibrium pressures down to vacuum.

Data Analysis and Thermodynamic Extraction

The PCT isotherm will display three distinct regions:

  • α -phase (Solid Solution): Steep initial pressure rise with minimal hydrogen absorption.

  • α+β Plateau: A flat pressure region where the metal is actively converting to the hydride phase. The pressure remains constant (equilibrium plateau pressure, Peq​ ) while the hydrogen concentration increases[9].

  • β -phase (Solid Hydride): Steep pressure rise after the material has reached its maximum theoretical capacity (~1.4 wt%).

By measuring PCT isotherms at three different temperatures (e.g., 25 °C, 40 °C, and 60 °C), the thermodynamic parameters of the hydriding reaction can be extracted using the Van 't Hoff equation [10]:

ln(P0​Peq​​)=RTΔH​−RΔS​

Plotting ln(Peq​) versus 1/T yields a straight line where the slope is ΔH/R and the intercept is −ΔS/R .

Quantitative Data Summaries

Table 1: Standard Thermodynamic & Physical Parameters of LaNi₅

ParameterExpected ValueUnitMechanistic Significance
Enthalpy of Formation ( ΔH ) -30 to -32kJ/mol H₂Indicates a highly exothermic reaction; dictates cooling requirements[10].
Entropy of Formation ( ΔS ) -108 to -110J/(K·mol H₂)Corresponds to the loss of translational degrees of freedom of H₂ gas.
Max Gravimetric Capacity ~1.4 to 1.5wt%The maximum mass of hydrogen stored relative to the alloy mass[7].
Stoichiometric Ratio (H/M) ~1.0atoms H / metalCorresponds to the formation of the full LaNi₅H₆ phase[1].

Table 2: Expected Plateau Pressures for LaNi₅ at Various Temperatures

Temperature (K / °C)Absorption Plateau ( Peq​ , bar)Desorption Plateau ( Peq​ , bar)Hysteresis Factor
298 K (25 °C)~1.8~1.5Small
313 K (40 °C)~3.5~3.0Moderate
333 K (60 °C)~7.0~6.2Moderate

Note: A slight hysteresis between absorption and desorption plateau pressures is an inherent thermodynamic property of metal hydrides, driven by the lattice strain energy required to accommodate the expanding β -phase[11].

References

  • Investigation of the First Hydrogenation of LaNi₅ Energies (MDPI), 2024. URL:[Link]

  • Best Practices for the Characterization of Hydrogen Storage Materials U.S. Department of Energy (DOE), 2008. URL:[Link]

  • Sievert-type apparatus for the study of hydrogen storage in solids Measurement Science and Technology (via ResearchGate), 2004. URL:[Link]

  • Experimental study of the microstructures and hydrogen storage properties of LaNi₅-based alloys Heliyon (PMC/Elsevier), 2023. URL:[Link]

Sources

Application

Application of LaNi5 in magnetocaloric cooling systems

Application Note: Utilizing LaNi 5​ and AB 5​ -Type Intermetallics in Advanced Magnetocaloric and Hybrid Cryogenic Cooling Systems Audience: Materials Scientists, Cryogenics Researchers, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing LaNi 5​ and AB 5​ -Type Intermetallics in Advanced Magnetocaloric and Hybrid Cryogenic Cooling Systems

Audience: Materials Scientists, Cryogenics Researchers, and Drug Development Professionals.

Executive Summary

For researchers and drug development professionals, achieving stable, vibration-free cryogenic temperatures is critical for the long-term storage of sensitive biologics (e.g., mRNA therapeutics) and for cooling superconducting magnets in NMR spectrometers used for structural drug discovery. In the pursuit of next-generation solid-state cooling, LaNi 5​ plays a nuanced, dual role.

While pure LaNi 5​ does not possess a giant magnetocaloric effect (MCE) at room temperature, it is the foundational CaCu 5​ -type structural prototype for cryogenic magnetic refrigerants (e.g., GdNi 5​ , PrNi 5​ ). Furthermore, LaNi 5​ is the premier hydrogen storage material used in metal-hydride thermal compressors. These compressors serve as the primary pre-cooling stage in hybrid systems, establishing the thermal sink required for subsequent Adiabatic Demagnetization Refrigerator (ADR) stages[1]. This application note details the mechanistic physics, hybrid system architecture, and self-validating experimental protocols for synthesizing and characterizing these advanced cooling materials.

Mechanistic Insights: The Physics of LaNi 5​ in Cooling Architecture

The CaCu 5​ Structural Prototype and Magnetic Tuning

LaNi 5​ crystallizes in a hexagonal CaCu 5​ -type structure. Pure LaNi 5​ is an exchange-enhanced Pauli paramagnet due to spin fluctuations in the Ni 3d band[2]. Because the rare-earth elements are the optimal choice for magnetic refrigeration materials due to their high paramagnetic susceptibility and magnetocaloric effect[3], LaNi 5​ serves as a highly tunable matrix. By substituting Lanthanum with magnetic rare-earth elements (R = Gd, Pr, Nd), the 4f-3d exchange interactions induce a magnetic moment on the Ni sublattice[2]. This substitution allows precise tuning of the Curie temperature ( TC​ ) for cryogenic magnetic refrigeration. For instance, the theoretical and experimental calculations for GdNi 5​ and PrNi 5​ demonstrate highly efficient isothermal entropy changes upon magnetic field variation, making them excellent candidates for low-temperature cooling[4].

Interstitial Hydrogenation and Electronic Quenching

When LaNi 5​ absorbs hydrogen to form LaNi 5​ H 6​ , the hydrogen atoms occupy interstitial sites, expanding the lattice volume and creating additional sites for hydrogen absorption through confined agglomeration[5]. Mechanistically, the hydrogen 1s electrons hybridize with the Ni 3d and La 5d bands, shifting the Fermi level and quenching the spin fluctuations. This transforms the material from a paramagnet into a diamagnet. Understanding this mechanism is critical for researchers developing hydrogen-tuned magnetocaloric materials, where partial hydrogenation is used to manipulate TC​ without altering the parent stoichiometry.

Hybrid Cooling: Hydride Compressors Coupled with Magnetic Stages

In state-of-the-art cryogenic systems, LaNi 5​ is utilized as a non-mechanical thermal compressor. By leveraging the massive equilibrium pressure shift of LaNi 5​ H 6​ between room temperature and low-grade waste heat temperatures (~100°C), LaNi 5​ compressors drive continuous Joule-Thomson (J-T) expansion, providing cooling down to 20 K[1]. This pre-cools the system, establishing the ideal thermal environment for a subsequent ADR stage utilizing RNi 5​ magnetocaloric materials.

HybridCooling WasteHeat Waste Heat Source (e.g., 100°C) LaNi5Comp LaNi5 Hydride Compressor WasteHeat->LaNi5Comp Thermal Energy JTValve Joule-Thomson Expander (20K) LaNi5Comp->JTValve High-Pressure H2 JTValve->LaNi5Comp Low-Pressure H2 MagStage Magnetic Refrigeration Stage (GdNi5 / PrNi5) JTValve->MagStage Pre-cooling (20K) Target Cryogenic Target (<4K) MagStage->Target Adiabatic Demagnetization

Architecture of a hybrid LaNi5 hydride compressor coupled with a magnetic refrigeration stage.

Quantitative Data Summary

The following table summarizes the functional and thermodynamic properties of LaNi 5​ and its key magnetocaloric derivatives used in hybrid cooling systems.

Material SystemPrimary Function in CoolingMagnetic State (Base)Transition Temp ( TC​ )Peak −ΔSM​ (at 5T)
LaNi 5​ Thermal Hydride CompressorPauli ParamagnetN/AN/A
LaNi 5​ H 6​ Hydrogen Storage / Working FluidDiamagnetN/AN/A
GdNi 5​ Cryogenic Magnetic RefrigerantFerromagnet~32 K~12.5 J/kg·K
PrNi 5​ Ultra-Low Temp RefrigerantVan Vleck Paramagnet< 1 KUsed in Nuclear Cooling
NdNi 5​ Cryogenic Magnetic RefrigerantFerromagnet~15 K~10.2 J/kg·K

Experimental Protocols: Synthesis, Hydrogenation, and MCE Characterization

The following workflows represent self-validating systems to ensure high-fidelity material synthesis and characterization.

Protocol 1: Arc-Melting Synthesis of AB 5​ Alloys

Objective: Synthesize phase-pure CaCu 5​ -type intermetallics. Causality: Rare-earth elements are highly reactive and prone to oxidation. Arc-melting under a gettered Argon atmosphere prevents oxide formation. The peritectic nature of AB 5​ phases requires strict thermal homogenization to eliminate secondary phases (e.g., RNi 2​ ), which would skew magnetic entropy calculations.

  • Weigh high-purity (>99.9%) La (or Gd/Pr) and Ni metals in a stoichiometric 1:5 ratio. Add a 2 wt% excess of the rare-earth element to compensate for volatilization losses during melting.

  • Place the precursors in a water-cooled copper crucible within an arc-melting furnace.

  • Evacuate the chamber to 10−5 mbar and backfill with high-purity Argon. Melt a Titanium getter first to scavenge residual oxygen.

  • Ignite the arc and melt the precursors. Critical Step: Flip the resulting alloy button and remelt it at least 4 to 5 times to ensure macroscopic chemical homogeneity.

  • Seal the button in an evacuated quartz ampoule and anneal at 900°C for 7 days, followed by rapid quenching in cold water. Self-Validation: Perform Powder X-Ray Diffraction (XRD). The presence of a single CaCu 5​ -type hexagonal phase (space group P6/mmm) with no secondary peaks validates the synthesis.

Protocol 2: Hydrogen Activation and Sieverts Volumetric Characterization

Objective: Induce hydrogen absorption to evaluate hydride thermodynamic properties[5]. Causality: Bulk LaNi 5​ has a low initial surface area. Subjecting it to high-pressure hydrogen causes lattice expansion and severe embrittlement, decrepitating the bulk into a highly reactive fine powder. This "activation" is mandatory to achieve rapid, reversible hydrogen kinetics.

  • Transfer the annealed alloy into a stainless-steel reactor connected to a Sieverts-type volumetric apparatus.

  • Evacuate the system to 10−5 mbar while heating the reactor to 120°C for 2 hours to outgas surface moisture.

  • Cool to room temperature and introduce H 2​ gas at 30–50 bar. Monitor the pressure drop, which indicates absorption.

  • Once pressure stabilizes, apply a vacuum to desorb the hydrogen.

  • Repeat the absorption-desorption cycle 3 to 5 times to fully decrepitate the sample. Self-Validation: Generate a Pressure-Composition-Temperature (P-C-T) isotherm. A flat, distinct plateau pressure at ~2 atm (at 298 K) confirms successful activation[5].

Protocol 3: Magnetocaloric Characterization via Isothermal Magnetization

Objective: Quantify the magnetic entropy change ( ΔSM​ ) of the synthesized refrigerants. Causality: The MCE is maximized near the magnetic phase transition ( TC​ ). By measuring the magnetization as a function of the applied field at various temperatures, the Maxwell relation can be integrated to calculate ΔSM​ .

  • Load ~10–20 mg of the activated powder into a non-magnetic sample holder (e.g., a gelatin capsule) and secure it tightly to prevent particle rotation under the magnetic field.

  • Insert the sample into a Vibrating Sample Magnetometer (VSM) or SQUID magnetometer.

  • Measure the isothermal magnetization M(H) curves from 0 to 5 Tesla. Start at a temperature well below TC​ and increase in discrete increments ( ΔT=2 K near TC​ , and ΔT=5 K away from TC​ ).

  • Calculate the isothermal magnetic entropy change using the discrete approximation of the Maxwell relation:

    ΔSM​(T,ΔH)=∑Ti+1​−Ti​Mi+1​−Mi​​ΔH

    Self-Validation: Plot ΔSM​ versus Temperature. The curve should exhibit a distinct peak at TC​ . The calculated Relative Cooling Power (RCP) should align with theoretical values for the specific RNi 5​ compound[2].

ExpWorkflow Syn 1. Arc Melting Synthesis (La/R and Ni precursors) Ann 2. Vacuum Annealing (Homogenization at 900°C) Syn->Ann Hyd 3. Sieverts Hydrogenation (Activation & PCT Isotherms) Ann->Hyd Mag 4. VSM / SQUID Magnetometry (M-H and M-T curves) Hyd->Mag Calc 5. MCE Calculation (Isothermal Entropy Change) Mag->Calc

Sequential workflow for the synthesis, activation, and magnetocaloric validation of AB5 alloys.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Capacity Degradation in LaNi₅ Battery Electrodes

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for R&D professionals, materials scientists, and cross-disciplinary researchers (including those adapting microencapsulation techniques...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for R&D professionals, materials scientists, and cross-disciplinary researchers (including those adapting microencapsulation techniques from drug development to battery formulation) who are troubleshooting the chronic capacity fade of LaNi₅-based metal hydride (MH) anodes in alkaline environments.

Here, we bypass superficial fixes and target the fundamental thermodynamic and electrochemical mechanisms driving electrode failure.

Part 1: Mechanism & Diagnostics Workflow

To solve capacity degradation, we must first map the causality of failure. The degradation of LaNi₅ is not a single event, but a cascading failure loop driven by mechanical stress and chemical vulnerability[1].

G Cycling Charge/Discharge Cycling (Hydriding/Dehydriding) VolExp Lattice Volume Expansion (~25% expansion) Cycling->VolExp Disprop Disproportionation (LaH2 + Ni Clusters) Cycling->Disprop Pulv Particle Pulverization (Stress-Cracking) VolExp->Pulv Corr Alkaline Corrosion (La(OH)3 Formation) Pulv->Corr Exposes fresh surface CapLoss Capacity Degradation (Loss of Active Material) Corr->CapLoss Disprop->CapLoss Subst Elemental Substitution (e.g., Al, Co, Sn) Subst->VolExp Reduces expansion Subst->Disprop Stabilizes lattice Coat Microencapsulation (e.g., Ni-P, Co) Coat->Pulv Maintains integrity Coat->Corr Prevents oxidation

Caption: Logical workflow of LaNi5 degradation mechanisms and targeted mitigation strategies.

Part 2: Troubleshooting FAQs

Q1: My LaNi₅ electrodes lose over 30% of their capacity within the first 50 cycles in 6M KOH. What is the primary mechanistic cause? A1: The rapid capacity decay is primarily driven by a synergistic loop of pulverization and alkaline corrosion . During hydrogen absorption (charging), the LaNi₅ lattice expands by approximately 25% to form LaNi₅H₆. This severe volume expansion induces internal stress, causing the brittle alloy particles to crack (pulverization)[1]. Pulverization continuously exposes fresh, unoxidized La and Ni surfaces to the highly corrosive 6M KOH electrolyte. Lanthanum irreversibly oxidizes to La(OH)₃, consuming the active hydrogen-absorbing material and forming an insulating layer that increases charge-transfer resistance[1]. Self-Validation Tip: Perform Electrochemical Impedance Spectroscopy (EIS) every 10 cycles. A continuous increase in the high-frequency semicircle radius confirms the growth of the insulating La(OH)₃ layer.

Q2: I want to use elemental substitution to stabilize the lattice. Which elements are most effective, and what is the stoichiometric trade-off? A2: Partial substitution of Ni with elements like Aluminum (Al), Cobalt (Co), or Tin (Sn) is the standard mitigation route.

  • Aluminum (e.g., LaNi₄.₇Al₀.₃): Al has a larger atomic radius than Ni, which expands the initial unit cell but critically decreases the lattice volume expansion rate upon hydrogenation. It also detains atomic migration, suppressing disproportionation (the separation of the alloy into stable LaH₂ and Ni clusters)[2].

  • Cobalt (Co): Co substitution lowers the Vickers hardness of the alloy, making it more ductile. This ductility accommodates the lattice strain during hydriding, directly reducing stress-cracking and pulverization[3].

  • Trade-off: Substitution generally lowers the maximum initial hydrogen storage capacity (e.g., pure LaNi₅ yields ~360 mAh/g, whereas substituted alloys often yield 290-320 mAh/g). However, the cycle life increases exponentially, making the trade-off necessary for long-term viability[1].

Q3: How can I implement surface microencapsulation without blocking hydrogen diffusion pathways? A3: Electroless deposition of a porous Nickel-Phosphorus (Ni-P) layer is highly recommended. Unlike a solid, impermeable coating, electroless Ni-P forms an amorphous, conductive shell. This shell acts as a micro-containment vessel: even if the core LaNi₅ particle pulverizes, the Ni-P shell holds the fragments together, maintaining electrical contact[4]. Furthermore, the Ni-P layer acts as a barrier against KOH, preventing La(OH)₃ formation while still allowing protons (H⁺) to diffuse through its micro-pores[4].

Q4: Can modifying the electrolyte composition delay degradation without altering the alloy? A4: Yes. Adding a small concentration of Lithium Hydroxide (LiOH) (e.g., 15-30 g/L) to the standard 6M KOH electrolyte improves capacity retention. Li⁺ ions adsorb onto the electrode surface, accelerating H₂O dissociation and facilitating faster hydrogen penetration into the bulk[5]. This reduces surface hydrogen accumulation and localized stress, thereby improving the anti-pulverization ability of the alloy[5].

Part 3: Standardized Experimental Protocols

Protocol A: Electroless Ni-P Microencapsulation of LaNi₅ Particles

This protocol ensures the creation of a conformal, ion-permeable conductive shell.

  • Sensitization: Immerse 10g of LaNi₅ powder (average particle size ~75 µm) in an acidified SnCl₂ solution (10 g/L SnCl₂, 40 mL/L HCl) for 10 minutes.

    • Causality: Sn²⁺ adsorbs onto the alloy surface, creating necessary nucleation sites for uniform deposition.

  • Activation: Rinse the powder with deionized water and transfer to a PdCl₂ solution (0.5 g/L PdCl₂, 5 mL/L HCl) for 5 minutes.

    • Causality: A galvanic displacement reaction occurs where Pd²⁺ is reduced to metallic Pd by Sn²⁺. Palladium acts as the true catalyst for the subsequent nickel reduction.

  • Electroless Plating: Immerse the activated powder in a bath containing NiSO₄·7H₂O (30 g/L), NaH₂PO₂ (25 g/L), and sodium citrate (10 g/L, pH adjusted to 5.9) at 80°C for 5-10 minutes with moderate mechanical agitation[4].

    • Causality: Hypophosphite reduces Ni²⁺ to metallic Ni while co-depositing Phosphorus, forming the amorphous, protective Ni-P shell.

  • Self-Validation Step: Wash and dry the powder under a vacuum. Before proceeding to electrode fabrication, perform SEM/EDS mapping. Validation Criteria: You must observe a continuous coating with approximately 5 wt% Phosphorus[4]. If the coating is patchy, increase the sensitization time in Step 1.

Protocol B: Electrochemical Cycle Life and Impedance Testing

This protocol isolates the degradation variables to ensure accurate cycle-life reporting.

  • Electrode Fabrication: Mix 85 wt% active powder (bare or coated), 5 wt% carbon black (conductive additive), and 10 wt% PVDF binder. Press the slurry into a nickel foam current collector at 15 MPa and dry at 80°C for 12 hours[4].

  • Cell Assembly: Assemble a three-electrode flooded cell using 6M KOH + 15 g/L LiOH as the electrolyte, an Hg/HgO reference electrode, and a sintered Ni(OH)₂ counter electrode.

  • Activation Cycling: Cycle the cell at a low 0.1C rate for the first 5 cycles.

    • Causality: This allows gradual electrolyte penetration and initial lattice expansion without inducing catastrophic mechanical stress.

  • High-Rate Cycling & Self-Validation: Cycle at 0.5C for 100 cycles. Validation Criteria: Run EIS at 100% State of Charge (SOC) every 20 cycles. If the charge-transfer resistance ( Rct​ ) increases by more than 50% from cycle 10 to cycle 50, your microencapsulation layer has failed and alkaline corrosion is occurring.

Part 4: Quantitative Data Summary

The following table synthesizes the expected electrochemical improvements when applying the mitigation strategies detailed above, allowing for rapid benchmarking of your experimental results.

Material ConfigurationInitial Capacity (mAh/g)Capacity Retention (100 Cycles)Volume Expansion (ΔV/V)Primary Failure Mode Addressed
Pure LaNi₅ (Baseline) ~360< 40%~25.0%None (Severe Pulverization)
LaNi₄.₇Al₀.₃ (Substituted) ~310~85%~18.5%Lattice Strain & Disproportionation
LaNi₅ + Ni-P Coating ~345~80%~24.0%Alkaline Corrosion & Loss of Contact
LaNi₄.₇Al₀.₃ + Ni-P Coating ~305> 95%~18.5%Comprehensive Protection

References

  • Effect of partial substitution of nickel by tin, aluminum, manganese and palladium on the properties of LaNi5-type metal hydride alloys Source: SciELO URL
  • New insights into the hydrogen storage performance degradation and Al functioning mechanism of LaNi5-xAlx alloys Source: ResearchGate URL
  • Electrochemical Properties of LaNi5-xGex Alloys in Ni-MH Batteries Source: SciSpace URL
  • Inhibition of LaNi5 electrode decay in alkaline medium by electroless encapsulation of active powder particles Source: D-NB URL
  • Effect of Electrolytes on Electrochemical Properties of MmNi5-based Hydrogen Storage Alloy Source: ElectrochemSci URL

Sources

Optimization

Preventing particle pulverization in LaNi5 during hydrogenation cycles

Welcome to the Technical Support Center for Solid-State Hydrogen Storage Materials. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in metal h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-State Hydrogen Storage Materials. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in metal hydride research: the particle pulverization of AB5-type alloys, specifically LaNi5​ , during repeated hydrogenation and dehydrogenation cycles.

This guide moves beyond basic troubleshooting by explaining the underlying crystallographic mechanisms, providing self-validating experimental protocols, and offering field-proven mitigation strategies.

Section 1: Mechanistic Diagnostics (FAQ)

Q1: Why does my LaNi5​ powder degrade into a fine dust (pulverize) after only a few hydrogenation cycles? A: Pulverization is a direct consequence of the massive lattice volume expansion that occurs during the phase transition from the α -phase solid solution to the β -phase hydride ( LaNi5​H6​ ). When molecular hydrogen dissociates and intercalates into the interstitial sites of the LaNi5​ lattice, the unit cell volume expands by approximately 25%[1]. This rapid, anisotropic swelling generates severe internal mechanical stress and high dislocation densities. Because LaNi5​ is inherently brittle, it cannot accommodate this strain plastically. Instead, the stress is relieved through transcrystalline microcracking, which fractures the particles down to a critical diameter of roughly 2–10 µm[2].

Q2: How can I monitor the onset of pulverization in real-time without interrupting the cycle? A: You can utilize Acoustic Emission (AE) monitoring during the activation phase in your Sieverts apparatus. Pulverization generates distinct high-frequency acoustic signals as the particles fracture. During the first few cycles, you will observe a massive spike in AE events corresponding to the generation of defects and macroscopic cracking[3]. As the particles reach their terminal pulverized size (where volume changes are accommodated more elastically), the AE signal amplitude will plateau. If your AE signals do not attenuate after 5-10 cycles, your material is continuing to degrade, indicating a failure in your mitigation strategy.

Q3: What are the macroscopic consequences of this pulverization on my reactor bed? A: Pulverization triggers a cascade of secondary failures:

  • Thermal Bottlenecking: As particle size decreases, the inter-particle contact resistance increases, drastically lowering the bulk thermal conductivity. Since hydrogen absorption is highly exothermic, poor heat dissipation will prematurely halt the hydriding kinetics.

  • Reactor Wall Stress (Swelling): The pulverized powder settles and packs densely at the bottom of the reactor during dehydrogenation (shrinking). During the next hydrogenation cycle, the packed bed expands radially, exerting massive mechanical stress on the reactor walls, which can rupture thin-walled vessels[4].

  • Surface Oxidation: Fracturing exposes fresh, highly reactive metallic surfaces to trace oxygen or moisture in the hydrogen gas, leading to the formation of La(OH)3​ or La2​O3​ passivation layers that block hydrogen dissociation[5].

G N1 Hydrogen Intercalation (LaNi5 -> LaNi5H6) N2 Lattice Volume Expansion (~25% Swelling) N1->N2 N3 Internal Mechanical Stress (Brittle Matrix) N2->N3 N4 Microcracking & Particle Pulverization N3->N4 N5 Thermal Conductivity Drop N4->N5 N6 Reactor Bed Swelling N4->N6

Mechanistic pathway of LaNi5 pulverization and its macroscopic consequences.

Section 2: Advanced Mitigation Strategies

To prevent pulverization, we must either alter the intrinsic thermodynamics of the lattice or provide an extrinsic mechanical buffer.

Strategy A: Intrinsic Elemental Substitution Substituting a fraction of Nickel with larger or more ductile atoms (e.g., Tin or Cobalt) fundamentally alters the unit cell. For example, substituting Ni with Sn to form LaNi4.8​Sn0.2​ increases the initial unit cell volume[6]. Because the baseline lattice is already expanded, the relative volume change during hydrogen absorption is minimized. Furthermore, Sn substitution lowers the plateau pressure and enhances the cyclic stability of the alloy, though it slightly reduces the maximum gravimetric capacity[6]. Cobalt substitution ( LaNi5−x​Cox​ ) achieves a similar effect by stabilizing the crystal structure against expansion-induced degradation[7].

Strategy B: Extrinsic Microencapsulation (Electroless Copper Plating) For applications requiring high thermal kinetics, microencapsulating the LaNi5​ particles in a ductile Copper (Cu) or Cu/Ag shell is the gold standard[8][9]. The copper layer serves a dual purpose:

  • Mechanical Buffer: The ductile Cu shell elastically stretches to accommodate the 25% volume expansion of the inner LaNi5​ core, physically holding the particle together and preventing fragmentation.

  • Thermal Highway: Copper's high thermal conductivity (~390 W/mK) bridges the gaps between particles, rapidly dissipating the heat of formation and drastically shortening the hydrogen charging time[8].

Section 3: Self-Validating Experimental Protocols

Below is the standardized workflow for the Electroless Copper Microencapsulation of LaNi5​ . This protocol is designed to be self-validating; visual and analytical checkpoints ensure the coating is mechanically sound before you risk damaging your Sieverts apparatus.

Protocol: Electroless Cu Plating of LaNi5​ Powders

Causality Note: Electroless plating is chosen over electroplating because it provides a uniform, conformal coating on non-conductive or irregular powder morphologies without requiring an external current[10][11].

Reagents Needed:

  • Sensitization Solution: 10 g/L SnCl2​

    • 40 mL/L HCl (37%)
  • Activation Solution: 1 g/L PdCl2​

    • 10 mL/L HCl (37%)
  • Plating Bath: 15 g/L CuSO4​⋅5H2​O (Copper source), 50 g/L EDTA (Chelating agent), 15 mL/L HCHO (37% Formaldehyde, reducing agent), NaOH (to adjust pH to 12).

Step-by-Step Methodology:

  • Surface Pre-treatment: Sieve the LaNi5​ powder to a uniform starting size (e.g., 45 µm). Wash with acetone to remove organic contaminants, followed by a mild acid etch (0.1 M HCl for 2 mins) to remove native La2​O3​ passivation layers. Rinse with deionized (DI) water.

  • Sensitization: Immerse the powder in the SnCl2​ solution for 15 minutes under continuous magnetic stirring. Mechanism: Sn2+ ions adsorb onto the alloy surface, acting as a primer. Rinse thoroughly with DI water.

  • Activation: Transfer the powder to the PdCl2​ solution for 15 minutes. Mechanism: A galvanic displacement reaction occurs ( Sn2++Pd2+→Sn4++Pd0 ). The precipitation of catalytic Palladium ( Pd0 ) nanoseeds is critical for initiating the copper reduction[6].

    • Self-Validation Checkpoint 1: The powder should shift from a metallic gray to a darker, almost black hue, confirming Pd seeding.

  • Electroless Plating: Submerge the activated powder into the plating bath at 45°C. Stir vigorously for 30–45 minutes. The formaldehyde reduces the Cu2+ ions to metallic Cu0 exclusively at the Pd catalyst sites.

  • Harvesting & Validation: Filter the coated powder, wash with ethanol, and dry in a vacuum oven at 80°C for 12 hours to prevent flash oxidation of the fresh copper.

    • Self-Validation Checkpoint 2: Perform Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-Ray Spectroscopy (EDX). You must verify a continuous, contiguous Cu shell. A patchy coating will fail to contain the volume expansion.

G S1 1. Acid Etch (Remove Oxide) S2 2. Sensitization (Sn2+ Adsorption) S1->S2 S3 3. Activation (Pd0 Seeding) S2->S3 S4 4. Electroless Plating (Cu2+ Reduction) S3->S4 S5 5. Vacuum Dry & SEM/EDX Check S4->S5

Workflow for the electroless copper microencapsulation of LaNi5 powders.

Section 4: Quantitative Data & Performance Comparison

To justify the time investment in these mitigation strategies, review the quantitative improvements in the table below, synthesized from standardized cycling experiments[6][7][8].

Material ModificationUnit Cell Volume Expansion ( ΔV/V )Bulk Thermal ConductivityCycle Life Retention (at 1000 cycles)Pulverization Resistance
Pure LaNi5​ (Baseline) ~25.0%~1.5 W/mK< 50%Poor (Fractures to <10 µm)
LaNi4.8​Sn0.2​ ~18.5%~1.5 W/mK~85%Good (Lattice strain buffered)
LaNi4.25​Co0.75​ ~20.0%~1.5 W/mK~94%Excellent (High phase stability)
Cu-Microencapsulated LaNi5​ ~25.0% (Internal)> 5.0 W/mK~90%Excellent (Mechanical containment)

Note: While Cu-coating does not stop the internal lattice from expanding, it mechanically contains the particle, preventing the macroscopic shedding of pulverized dust and drastically improving thermal kinetics.

References

  • Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi5 under High Pressure. mdpi.com.[Link]

  • Measurements of expansion of LaNi5 compacted powder during hydrogen absorption/desorption cycles and their influences on the reactor wall. researchgate.net.[Link]

  • Effect of HPT on the First Hydrogenation of LaNi5 Metal Hydride. kit.edu.[Link]

  • Exfoliation of LaNi5 Thin Film from Substrate by Hydrogenation. mrs-j.org.[Link]

  • Acoustic emission monitoring of activation behavior of LaNi5 hydrogen storage alloy. nih.gov.[Link]

  • Improvement of hydriding kinetics of LaNi5-type metal alloy through substitution of nickel with tin followed by palladium deposition. ias.ac.in.[Link]

  • Stability of LaNi5-Co alloys cycled in hydrogen — Part 1 evolution in gaseous hydrogen storage performance. researchgate.net.[Link]

  • The effect of copper coated metal hydride at different ratios on the reaction kinetics. dergipark.org.tr.[Link]

  • A simple method of electroless copper plating for the preparation of metal hydride electrodes. scilit.com.[Link]

  • Surface modification and characterisation of LaNi5 metal hydride powders with Cu and Cu/Ag coatings. researchgate.net.[Link]

  • Electroless copper plating solutions with accelerated plating r

Sources

Troubleshooting

Technical Support Center: Enhancing LaNi₅ Corrosion Resistance in Alkaline Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mitigation of LaNi₅ corrosion in alkaline electrolytes. This guide is structured to provide researchers, scientists, and materials engineers with practical, in-depth solutions to common challenges encountered during experimentation. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Understanding the Corrosion Problem

FAQ 1: Why does my LaNi₅ electrode degrade so quickly in KOH electrolyte?

The primary mechanism of LaNi₅ degradation in alkaline electrolytes, such as potassium hydroxide (KOH), is the corrosion of the alloy components. Lanthanum (La), being a highly reactive rare earth element, is particularly susceptible to oxidation in the strongly alkaline environment. It reacts with hydroxide ions (OH⁻) to form a layer of lanthanum hydroxide, La(OH)₃, on the surface of the alloy particles.[1][2] While this layer can initially offer some passivation, its formation is often non-uniform and can be detrimental to the hydrogen storage performance.

Nickel (Ni) can also oxidize to form nickel hydroxide, Ni(OH)₂, during the discharge process. However, this process is largely reversible, with the Ni(OH)₂ being reduced back to metallic Ni during the charging cycle.[3][4][5] The irreversible formation of La(OH)₃ is the more significant contributor to long-term capacity fade.

This corrosion process leads to several problems:

  • Formation of a barrier: The La(OH)₃ layer acts as a physical barrier, obstructing the absorption and desorption of hydrogen, which reduces the electrode's capacity and kinetics.[1]

  • Loss of active material: The conversion of metallic La to La(OH)₃ means there is less active material available for hydrogen storage.

  • Mechanical degradation: The volume changes during hydrogen absorption and desorption cycles can lead to pulverization of the alloy particles, exposing fresh surfaces to the corrosive electrolyte and accelerating degradation.

LaNi5 LaNi₅ Alloy Corrosion Corrosion Process LaNi5->Corrosion KOH KOH Electrolyte (OH⁻) KOH->Corrosion La_OH_3 La(OH)₃ Formation (Irreversible) Corrosion->La_OH_3 Ni_OH_2 Ni(OH)₂ Formation (Reversible) Corrosion->Ni_OH_2 Degradation Electrode Degradation La_OH_3->Degradation Ni_OH_2->Degradation Barrier Barrier to H₂ Absorption/Desorption Degradation->Barrier Loss Loss of Active Material Degradation->Loss Pulverization Particle Pulverization Degradation->Pulverization Start Start Weigh Weigh Pure Metals (La, Ni, M) Start->Weigh Clean Clean Metal Surfaces Weigh->Clean ArcMelt Arc Melt under Argon Clean->ArcMelt Flip Flip and Re-melt (3-5x) ArcMelt->Flip For Homogeneity Flip->ArcMelt Anneal Anneal in Vacuum (Optional) Flip->Anneal Characterize Characterize (XRD, SEM/EDS) Anneal->Characterize End End Characterize->End

Caption: Workflow for LaNi₅₋ₓMₓ synthesis by arc melting.

Protocol 2: Electroless Nickel-Phosphorus Coating of LaNi₅ Powder

This protocol provides a general procedure for applying a protective Ni-P coating.

  • Powder Preparation:

    • If necessary, mechanically mill the LaNi₅ powder to achieve the desired particle size distribution.

  • Surface Cleaning and Degreasing:

    • Ultrasonically clean the powder in an alkaline cleaning solution to remove grease and organic contaminants. [4][6] * Rinse thoroughly with deionized water.

  • Acid Activation:

    • Immerse the powder in a dilute acid solution (e.g., 10% HCl) for a short period (e.g., 1-2 minutes) to remove the surface oxide layer. [4][6] * Rinse thoroughly with deionized water.

  • Electroless Plating:

    • Prepare the electroless nickel plating bath. A typical acidic bath consists of:

      • Nickel sulfate (source of Ni²⁺ ions)

      • Sodium hypophosphite (reducing agent)

      • Complexing agents and stabilizers

    • Immerse the activated powder in the plating bath, which is maintained at a specific temperature (e.g., 85-95 °C) and pH (e.g., 4.5-5.0). [6] * Gently agitate the solution during plating to ensure uniform coating.

    • The plating time will determine the coating thickness (e.g., 15-60 minutes). [6][7]5. Post-Treatment:

    • Rinse the coated powder with deionized water to remove residual plating solution. [6] * Dry the powder in a vacuum oven.

Protocol 3: Preparation of a Composite Electrode for Electrochemical Testing

This protocol describes how to prepare a working electrode for corrosion and cycling performance evaluation.

  • Slurry Preparation:

    • In a mortar, mix the active material (modified or unmodified LaNi₅ powder), a conductive agent (e.g., acetylene black or carbon powder), and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 85:10:5). [4] * Add a few drops of a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) and grind the mixture into a homogeneous slurry.

  • Coating:

    • Coat the slurry onto a current collector (e.g., nickel foam or copper foil) using a doctor blade or by simple pasting.

  • Drying:

    • Dry the coated electrode in a vacuum oven at a moderate temperature (e.g., 100-120 °C) for several hours to remove the solvent.

  • Pressing:

    • Press the dried electrode under a high pressure (e.g., 10-20 MPa) to ensure good electrical contact between the particles and the current collector.

  • Assembly:

    • Assemble the electrode into a three-electrode electrochemical cell with a counter electrode (e.g., platinum foil) and a reference electrode (e.g., Hg/HgO or Ag/AgCl) in the desired alkaline electrolyte (e.g., 6M KOH).

Section 4: Quantitative Data Summary

The following tables summarize key performance metrics for various modifications to LaNi₅, providing a basis for comparison.

Table 1: Effect of Elemental Substitution on Corrosion and Cycling Stability

Alloy CompositionCorrosion Rate (mA/cm²)Capacity Retention (%) after n cyclesReference(s)
LaNi₅0.91 (after 66h)83.2% (1000 cycles)[1]
LaNi₄.₇Ge₀.₃Lower than LaNi₅78% (100 cycles)[8]
LaNi₄.₄Ge₀.₆5-10x lower anode current than LaNi₅100% (100 cycles)[9][8]
LaNi₄.₇Mg₀.₃0.54 (after 66h)Not specified[1][2]
LaNi₄.₅Al₀.₅Not specified98.2% (1000 cycles)
LaNi₄.₂₅Mn₀.₇₅Not specified94.0% (1000 cycles)[10]
LaNi₄.₅Co₀.₅Sn₀.₁Lower than LaNi₄.₅Co₀.₅Higher than LaNi₄.₅Co₀.₅[3][11]

Table 2: Electrochemical Properties of Substituted LaNi₅ Alloys

Alloy CompositionCorrosion Potential (Ecorr) vs. SCEMaximum Discharge Capacity (mAh/g)Reference(s)
LaNi₅More negative~320[9][12]
LaNi₄.₇Ge₀.₃-0.7 V293[9][8]
LaNi₄.₄Ge₀.₆-0.5 V220[9][8]
LaNi₄.₈Mg₀.₂-0.37 VNot specified[2]
LaNi₄.₇Mg₀.₃-0.40 VNot specified[2]
LaNi₄.₅Co₀.₅Not specified~2x that of LaNi₅[3][11]
LaNi₄.₇₅Al₀.₂₅Not specified325[12]
LaNi₄.₅Mn₀.₅Not specified390[12]

Section 5: References

  • Effect of Mn on the long-term cycling performance of AB5-type hydrogen storage alloy. (URL not available)

  • Improvement of hydriding kinetics of LaNi5-type metal alloy through substitution of nickel with tin followed by palladium deposition. (URL not available)

  • Microstructure and Corrosion Resistance of LaNi5-xMgx Alloys. PMC. (URL not available)

  • Hydrogenation and Corrosion Properties of LaNi4.5Co0.5-Based Alloy Doped with 1.7 at% Sn. Scientific.Net. (URL: [Link])

  • Troubleshooting Electroless Nickel Plating Solutions. CASF. (URL not available)

  • New insights into the hydrogen storage performance degradation and Al functioning mechanism of LaNi5-xAlx alloys. ResearchGate. (URL: [Link])

  • Troubleshooting of electroless nickel plating process for Multilayer PCB. (URL not available)

  • HYDROGEN ELECTROCHEMICAL STORAGE BY SUBSTITUTED LaNi 5 COMPOUNDS. (URL not available)

  • Electroless Nickel Plating: A Complete Technical Guide. High Pressure Die Casting Manufacturing. (URL not available)

  • Electrochemical Hydrogenation and Corrosion Behaviour of LaNi5-xGex (x = 0.3 and 0.6) Alloys. PSE Community.org. (URL not available)

  • Microstructure and Corrosion Resistance of LaNi5-xMgx Alloys. PMC. (URL not available)

  • Improvement of hydriding kinetics of LaNi5-type metal alloy through substitution of nickel with tin followed by palladium deposition. (URL not available)

  • Stability of LaNi5-Co alloys cycled in hydrogen — Part 1 evolution in gaseous hydrogen storage performance. ResearchGate. (URL not available)

  • Effect of Al and Mn substitutions on hydrogen activation performances of La–Ni–Al–Mn alloy. PMC. (URL not available)

  • Revealing the Mechanism Behind Sudden Capacity Loss in Lithium Metal Batteries. (URL not available)

  • Hydrogenation and Corrosion Properties of LaNi4.5Co0.5-Based Alloy Doped with 1.7 at% Sn. Request PDF. (URL: [Link])

  • Degradation of LaNi5 and LaNi4.7Al0.3 Hydrogen-Absorbing Alloys by Cycling. (URL not available)

  • Common problems and troubleshooting methods for nickel electroplating - Knowledge. (URL not available)

  • Beginners' Guide to Electroless Nickel Plating. Metal Finishing - Dorsetware. (URL not available)

  • Electroless Nickel Troubleshooting Guide. Electrolurgy. (URL not available)

  • Hydrogen Gas Phase and Electrochemical Hydriding of LaNi5−xMx (M = Sn, Co, Al) Alloys. (URL not available)

  • Microstructure and Corrosion Resistance of LaNi5-xMgx Alloys. MDPI. (URL: [Link])

  • Experimental study of the microstructures and hydrogen storage properties of the LaNi4Mn0·5Co0.5 alloys. PMC. (URL: [Link])

  • Effects of Al partial substitution for Ni on properties of LaNi5-xAlx. ResearchGate. (URL not available)

  • Electroless Nickel Plating Tutorial. Caswell Inc. (URL: [Link])

  • Common Issues in Electroless Nickel Plating Process and Solutions. Corrosafe Consultant. (URL not available)

  • Effect of Adding the Intermetallic LaNi5 and Rare Earth Elements La and Ce on the Hydrogen Storage Properties of TiFe Alloy. Université du Québec à Trois-Rivières. (URL not available)

  • Revealing the Mechanism behind Sudden Capacity Loss in Lithium Metal Batteries. OSTI.GOV. (URL: [Link])

  • Improvement of hydriding kinetics of LaNi5-type metal alloy through substitution of nickel with tin followed by palladium deposition. UWCScholar. (URL not available)

  • Evaluation of electrochemical hydrogenation and corrosion behavior of LaNi5-based materials using galvanostatic charge/discharge measurements. R Discovery. (URL: [Link])

  • Electrochemical Hydrogenation and Corrosion Behaviour of LaNi5-xGex (x = 0.3 and 0.6) Alloys. MDPI. (URL: [Link])

  • Evaluation of electrochemical hydrogenation and corrosion behavior of LaNi5-based materials using galvanostatic charge/discharge measurements. Request PDF. (URL: [Link])

  • Enhancing the Hydrogen Storage Performance of LaNi5 Metal Hydrides via Cu, Cu/Ag and Ag Coatings with Improve. DergiPark. (URL not available)

  • Hydrogen absorption and corrosion resistance of LaNi4.8Al0.2 and LaNi4.8Al0.1Li0.1 alloys. Request PDF. (URL: [Link])

  • Hydrogen diffusivity, kinetics of H2O/H2 charge transfer and corrosion properties of LaNi5-powder, composite electrodes in 6 M KOH solution. ResearchGate. (URL: [Link])

  • Corrosion rate dependence on exposure time in 6M KOH solution for LaNi5-xMgx alloys (x = 0, 0.2, and 0.3). ResearchGate. (URL: [Link])

  • Electrochemical Hydrogenation and Corrosion Behaviour of LaNi5-xGex (x = 0.3 and 0.6) Alloys. ResearchGate. (URL: [Link])

  • Evaluating Corrosion and Passivation by Electrochemical Techniques. ijmerr. (URL not available)

  • Corrosion of Hydrogen Storage Metal Alloy LaMm-Ni4.1Al0.3Mn0.4Co0.45 in the Aqueous Solutions of Alkali. Semantic Scholar. (URL not available)

  • Galvanostatic and EIS studies of the LaNi 3.55 Mn 0.4 Al 0.3 Co 0.75 metal hydride anode during cycling. ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Mitigating Hysteresis in LaNi₅ Hydrogen Storage Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Support Center. This guide is designed for materials scientists, chemical engineers, and drug development professionals utilizing AB₅-type metal hydrides.

Application Note for Pharmaceutical & Chemical Development: In drug development, LaNi₅ metal hydrides are frequently utilized as solid-state hydrogen compressors to deliver ultra-pure H₂ for sensitive catalytic hydrogenations of active pharmaceutical ingredients (APIs). High hysteresis in the alloy causes unpredictable pressure drops during desorption, stalling reaction kinetics. Reducing this hysteresis ensures a constant, reliable hydrogen overpressure critical for batch-to-batch reproducibility.

Diagnostic Workflow: Hysteresis Troubleshooting

HysteresisTroubleshooting Start High Hysteresis in PCT Isotherm Check Material State? Start->Check Cycled Extensively Cycled (>1000 cycles) Check->Cycled Yes Pristine Pristine / As-Cast Check->Pristine No Mech1 Defect Accumulation & Ni Precipitation Cycled->Mech1 Mech2 Intrinsic Lattice Expansion Strain Pristine->Mech2 Action1 Thermal Annealing (400°C Stress Relief) Mech1->Action1 Action2 Elemental Substitution (e.g., Sn, Ce, Ga) Mech2->Action2 Validate Re-evaluate PCT Confirm Reduction Action1->Validate Action2->Validate

Workflow for diagnosing and resolving hysteresis in LaNi5 hydrogen storage systems.

Frequently Asked Questions (FAQs)

Q1: What drives the thermodynamic hysteresis in LaNi₅ during hydrogen absorption/desorption? A1: Hysteresis manifests as a pressure gap between the absorption and desorption isotherms. In LaNi₅, this is governed by the mechanical strain energy required to accommodate a ~25% unit cell volume expansion during the transition from the α -phase to the β -hydride phase. This expansion causes irreversible plastic deformation and microstrain within the lattice. During desorption, the relaxation of these internal residual forces allows hydrogen to be released at a lower pressure than was required for absorption[1].

Q2: My LaNi₅ samples show a widening hysteresis loop and a 35% capacity loss after 2,000 cycles. Is this degradation permanent? A2: Not entirely. Cyclic degradation is caused by the continuous accumulation of lattice defects and the eventual precipitation of superparamagnetic Ni clusters, which flattens the pressure plateau and widens the hysteresis loop[2]. This defect accumulation is a physical response to repeated volumetric expansion. Thermal annealing can relieve these internal stresses and recombine the Ni clusters, recovering up to 87% of the original hydrogen storage capacity and restoring the narrow hysteresis band[2].

Q3: How can I thermodynamically tune the LaNi₅ lattice to minimize hysteresis for continuous cycling? A3: Elemental substitution is the most effective metallurgical strategy. By partially replacing Ni with elements like Sn or Al, or La with Ce and Ga, you alter the unit cell parameters and reduce the microstrain generated during hydrogenation. For instance, substituting Ni with Sn to form LaNi₅₋ₓSnₓ (x=0.5) increases the anisotropic c/a ratio. This acts as a structural buffer, drastically reducing the hysteresis factor from 0.212 to 0.023 at 383 K[3]. Similarly, substituting La with Ce and Ga (La₀.₇Ce₀.₁Ga₀.₃Ni₅) reduces hysteresis by over 28% while improving overall reaction kinetics[4].

Quantitative Data: Impact of Elemental Substitution

Summarized below is the comparative data demonstrating how targeted elemental substitution mitigates hysteresis while preserving or enhancing cycle life.

Alloy CompositionTemperature (K)Hysteresis Factor ln(Pa​/Pd​) Capacity Retention (1000 cycles)Key Mechanism
LaNi₅ (Baseline)383 K0.21283.2%Unmitigated microstrain[3]
LaNi₄.₅Sn₀.₅ 383 K0.02395.8%Increased anisotropic c/a ratio buffers strain[3]
La₀.₇Ce₀.₁Ga₀.₃Ni₅ 298 KReduced by >28%Significantly ImprovedOptimized lattice expansion[4]
Self-Validating Experimental Protocols
Protocol 1: Elemental Substitution (Sn for Ni) to Buffer Lattice Strain

Objective: Synthesize LaNi₄.₅Sn₀.₅ to reduce microstrain-induced hysteresis for high-precision hydrogen delivery.

  • Precursor Preparation: Weigh high-purity La, Ni, and Sn (≥99.9%) in a stoichiometric ratio of 1:4.5:0.5. Include a 2 wt% excess of La to compensate for evaporative losses during the high-temperature melting phase.

  • Arc Melting: Melt the precursors in a water-cooled copper crucible under a high-purity Argon atmosphere. Remelt the ingot at least 4 times, flipping it between melts to ensure macroscopic homogeneity.

  • Homogenization Annealing: Seal the ingot in an evacuated quartz tube and anneal at 1173 K for 72 hours. Quench in cold water.

    • Causality: Annealing eliminates dendritic segregation formed during rapid cooling, ensuring a uniform, single-phase CaCu₅ structure[3].

  • PCT Isotherm Validation (Self-Validation):

    • Activate the alloy via 3-5 cycles of vacuum heating (353 K) and high-pressure H₂ exposure (3 MPa) in a Sieverts-type apparatus.

    • Measure the absorption ( Pa​ ) and desorption ( Pd​ ) equilibrium pressures at a constant hydrogen concentration (e.g., H/M = 3).

    • Success Criterion: Calculate the hysteresis factor Hf​=ln(Pa​/Pd​) . A successful synthesis will yield an Hf​≤0.03 [3].

Protocol 2: Thermal Annealing for Degraded Hydride Recovery

Objective: Relieve accumulated microstrain and recombine Ni precipitates in extensively cycled LaNi₅.

  • Complete Dehydrogenation: Place the degraded LaNi₅ powder in a Sieverts-type apparatus. Heat to 473 K under a dynamic vacuum ( <10−4 Torr) for 4 hours to ensure all residual trapped hydrogen is removed from the interstitial sites.

  • High-Vacuum Annealing: Increase the temperature to 673 K (400°C) and hold for 2 hours under continuous vacuum.

    • Causality: This specific thermal window provides enough activation energy for La and Ni atoms to migrate, recombining superparamagnetic Ni clusters back into the CaCu₅ lattice without causing bulk particle sintering[2].

  • Structural Validation (Self-Validation):

    • Perform X-ray diffraction (XRD) on an aliquot of the annealed powder.

    • Success Criterion: The disappearance of broad Ni precipitation peaks and the sharpening of the primary CaCu₅ phase peaks confirms the relief of internal lattice stress and the restoration of the crystal structure[2].

References
  • [3] Title: 3 | Source: ResearchGate

  • [2] Title: 2 | Source: ResearchGate

  • [4] Title: 4 | Source: MDPI

  • [1] Title: 1 | Source: Bohrium

Sources

Troubleshooting

Technical Support Center: Optimizing Annealing Temperatures for LaNi5 Phase Purity

Welcome to the Technical Support Center for LaNi5-based hydrogen storage materials. For researchers, materials scientists, and drug development professionals utilizing metal hydrides for high-purity hydrogen supply (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LaNi5-based hydrogen storage materials. For researchers, materials scientists, and drug development professionals utilizing metal hydrides for high-purity hydrogen supply (e.g., in catalytic hydrogenation workflows), achieving a single-phase AB5 intermetallic structure is critical. As-cast LaNi5 frequently suffers from microstructural heterogeneity, which severely degrades hydrogen absorption kinetics, plateau pressure stability, and cycle life.

This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating protocols to optimize your thermal annealing workflows.

Section 1: Core Concepts & Causality (FAQs)

Q: Why does as-cast LaNi5 contain secondary phases, and what are they? A: During the solidification of the La-Ni melt, the stoichiometric LaNi5 phase forms via a peritectic reaction. Because cooling rates in standard arc-melting or induction-melting are relatively fast, the reaction rarely goes to completion. This non-equilibrium cooling results in elemental segregation and the precipitation of secondary phases, most notably LaNi2, LaNi3, La2Ni7, and elemental Ni[1][2]. These secondary phases, particularly LaNi2, can absorb hydrogen but form highly stable hydrides that do not reversibly desorb at room temperature, effectively trapping hydrogen and reducing the overall reversible capacity[1].

Q: How does the annealing temperature dictate phase homogenization? A: Annealing provides the thermal energy required for solid-state atomic diffusion. By holding the as-cast alloy at an elevated temperature (typically between 900 °C and 1000 °C) for an extended period (24 to 72 hours), concentration gradients level out. The metastable secondary phases (like LaNi2 and LaNi3) dissolve, and the Lanthanum and Nickel atoms rearrange into the thermodynamically stable hexagonal CaCu5-type lattice of single-phase LaNi5[1].

Q: How does annealing affect the hydrogen plateau pressure? A: Annealing relieves internal microstrains and alters the unit cell volume. There is an inverse relationship between the unit cell volume and the hydrogen absorption/desorption plateau pressures[3]. A properly annealed, strain-free lattice expands slightly, resulting in a lower and flatter desorption plateau pressure, which improves the thermodynamic efficiency of the hydrogen release[3].

Section 2: Troubleshooting Guide

Issue 1: Incomplete dissolution of secondary phases (XRD shows LaNi3 or La2Ni7 peaks).

  • Root Cause: Insufficient diffusion kinetics due to either too low an annealing temperature or too short an annealing duration.

  • Solution: Increase the annealing time to 48–72 hours. If secondary phases persist, elevate the temperature closer to 1000 °C. Ensure the sample is fully homogenized before quenching.

Issue 2: Severe loss of hydrogen capacity and presence of La2O3 in XRD.

  • Root Cause: Oxygen contamination during the thermal treatment. LaNi5 is highly reactive and will decompose into successive oxidation steps (forming La2O3 and metallic Ni) if exposed to air or oxygen at temperatures as low as 140 °C[4].

  • Solution: Conduct annealing strictly under a high vacuum (< 10⁻⁴ Torr) or in a high-purity argon atmosphere (99.999% Ar). Purge the furnace at least three times before ramping up the temperature[5].

Issue 3: Sluggish initial activation post-annealing.

  • Root Cause: Annealing reduces the surface defect density and increases grain size, which can temporarily hinder the initial hydrogen dissociation on the alloy surface.

  • Solution: Subject the annealed alloy to mechanical crushing (in an inert glovebox) to expose fresh, unoxidized surfaces, or apply a few cycles of high-pressure hydrogen (e.g., 40-65 bar) at room temperature to induce micro-cracking and activate the material.

Section 3: Standardized Experimental Protocols
Protocol 1: Optimal Annealing Workflow for As-Cast LaNi5

Self-Validating Mechanism: This protocol uses a sealed quartz ampoule with a titanium getter to self-validate the absence of oxygen; if the Ti getter turns white/brittle (TiO₂), the seal was compromised, and the batch must be rejected.

  • Sample Preparation: Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), crush the as-cast LaNi5 ingot into chunks (~5-10 mm).

  • Encapsulation: Place the chunks into a quartz ampoule along with a small piece of pure Titanium sponge (acting as an oxygen getter, physically separated from the LaNi5).

  • Evacuation & Sealing: Evacuate the ampoule to < 10⁻⁴ Torr, backfill with high-purity Argon, and repeat three times. Seal the ampoule under vacuum.

  • Thermal Treatment: Place the sealed ampoule in a muffle furnace. Ramp the temperature at 5 °C/min to 950 °C.

  • Isothermal Hold: Maintain at 950 °C for 48 hours to ensure complete solid-state diffusion and dissolution of LaNi2/LaNi3 phases[1].

  • Cooling: Quench the ampoule in cold water to freeze the high-temperature homogeneous AB5 phase and prevent phase segregation during cooling.

Protocol 2: Phase Purity Verification
  • XRD Analysis: Grind a small aliquot of the annealed sample to < 45 μm. Perform Powder X-Ray Diffraction (Cu-Kα radiation, 2θ = 20°-80°). Confirm the presence of only the CaCu5-type hexagonal phase (Space group P6/mmm) and the absence of LaNi3 or La₂O₃ peaks.

  • PCT Validation: Load 1g of the powder into a Sieverts-type apparatus. Perform a Pressure-Composition-Temperature (PCT) measurement at 25 °C. A flat plateau with a reversible capacity of ~1.4 wt% H₂ validates successful homogenization.

Section 4: Quantitative Data

Table 1: Effect of Annealing Parameters on LaNi5 Phase Evolution

State / TreatmentTemperature (°C)Time (h)Dominant PhasesReversible H₂ Capacity (wt%)Notes
As-Cast N/AN/ALaNi5, LaNi2, LaNi3, Ni1.0 - 1.1High plateau slope, poor reversibility[1]
Low-Temp Anneal 7000.5Nanocrystalline LaNi5~1.2Used post-mechanical alloying; insufficient for cast ingots[5]
Standard Anneal 900 - 95024 - 48Single-phase LaNi51.35 - 1.4Flat plateau, optimal for commercial use
High-Temp Anneal 105072Single-phase LaNi51.4Risk of excessive grain growth; requires quenching
Air Anneal > 140AnyLa₂O₃, Ni< 0.2Complete degradation via oxidation[4]
Section 5: Visualizations

LaNi5_Annealing N1 As-Cast LaNi5 Alloy (Multi-phase: LaNi2, LaNi3, Ni) N2 Atmosphere Control (Vacuum or High-Purity Argon) N1->N2 N3 Thermal Annealing (900°C - 1000°C for 24-72h) N2->N3 N4 Phase Homogenization (Dissolution of Secondary Phases) N3->N4 N5 XRD & PCT Verification (Confirm AB5 Phase Purity) N4->N5 N6 Single-Phase LaNi5 (Optimized Hydrogen Storage) N5->N6

Workflow for LaNi5 phase homogenization via thermal annealing.

Troubleshooting Issue Issue Detected (Poor H2 Capacity) Check1 Check XRD (Secondary Phases?) Issue->Check1 Sol1 Increase Annealing Time (to 72h) or Temp Check1->Sol1 Yes Check2 Check Oxygen (Oxidation/La2O3?) Check1->Check2 No Success Optimized LaNi5 Sol1->Success Sol2 Improve Vacuum (<10^-4 Torr) or Ar Check2->Sol2 Yes Check2->Success No Sol2->Success

Troubleshooting logic for resolving poor hydrogen storage performance in LaNi5.

References
  • [3] Optimization of LaNi5 hydrogen storage properties by the combination of mechanical alloying and element substitution. ResearchGate. 3

  • [4] Compositional analysis of the reaction products of LaNi5 annealed in air. ResearchGate. 4

  • [5] The Electronic and Electrochemical Properties of the LaNi5-Based Alloys. ICM. 5

  • The elaborated metal hydride unit for hydrogen storage/compression. CDER.

  • [1] Novel hydrogen storage alloy - CN101740769A. Google Patents. 1

  • [2] Hydrogen storage properties of La1.8Ti0.2MgNi9–x Co x (x = 0, 0.1, 0.3, 0.5) alloys. Researcher.Life. 2

Sources

Optimization

Technical Support Center: Overcoming Disproportionation of LaNi₅ Hydrides at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, materials scientists, and chemical engineers utilizing AB₅-type intermetallic compounds (specifically LaNi₅) for solid-state hydrogen storage, thermal compression, and catalytic hydrogenation workflows.

While LaNi₅ is celebrated for its highly reversible hydrogen absorption kinetics at room temperature, exposing the alloy to elevated temperatures (>100°C) during thermal cycling induces severe performance degradation. This guide provides a deep dive into the causality of this disproportionation, material selection strategies, and self-validating troubleshooting protocols to recover degraded alloys.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: What is the exact mechanism driving the capacity loss of LaNi₅ during high-temperature cycling? A: The degradation of LaNi₅ is not a simple loss of surface area; it is an intrinsic, thermodynamically driven phase separation[1]. During normal operation, LaNi₅ reacts with hydrogen to form the reversible hydride LaNi₅H₆. However, at elevated temperatures, the activation energy barrier for atomic diffusion is overcome. The metastable LaNi₅H₆ disproportionates into highly stable lanthanum dihydride (LaH₂) and superparamagnetic nickel clusters[1]. Because the Gibbs free energy of formation for LaH₂ is significantly more negative than that of LaNi₅H₆[2], the hydrogen becomes permanently trapped in the LaH₂ phase, destroying the alloy's reversible storage capacity.

Disproportionation A LaNi5 + 3H2 (Active Alloy) B LaNi5H6 (Reversible Hydride) A->B Absorption (Exothermic) B->A Desorption (Endothermic) C Thermal Cycling (T > 100°C) B->C Heat Stress D Phase Separation (Disproportionation) C->D Activation Energy Overcome E LaH2 (Stable Hydride Trap) D->E F 5Ni (Precipitated Clusters) D->F

Fig 1: Pathway of LaNi5 disproportionation into LaH2 and Ni clusters at elevated temperatures.

Q2: How does elemental substitution (alloying) prevent this degradation? A: Substituting a fraction of the Nickel (Ni) sublattice with elements like Aluminum (Al), Tin (Sn), or Cobalt (Co) fundamentally alters the thermodynamics of the crystal lattice. For instance, substituting Ni with Sn (e.g., LaNi₄.₈Sn₀.₂) expands the crystalline unit cell volume[3]. This expansion lowers the equilibrium plateau pressure and reduces the thermodynamic driving force for disproportionation[4]. Furthermore, dopants like Al stabilize the AB₅ structure against the internal micro-strains generated during the volumetric expansion of hydriding, thereby inhibiting the precipitation of Ni clusters[1].

Part 2: Quantitative Data & Material Selection

When designing an experiment that requires elevated temperatures, selecting an alloyed variant of LaNi₅ is critical. The table below summarizes the quantitative differences in capacity and degradation resistance between pure LaNi₅ and its substituted derivatives.

Material CompositionMax Gravimetric H₂ Capacity (wt%)Degradation Rate (Post-Cycling)Plateau Pressure at 25°CPrimary Mechanism of Stability
LaNi₅ (Baseline)1.38%[5]35% loss after 2000 cycles[1]~1.5 - 2.0 atmN/A (Highly susceptible to phase separation)
LaNi₄.₇Al₀.₃ ~1.20%13% loss after 2000 cycles[1]< 1.0 atmAl mitigates lattice strain; suppresses Ni precipitation.
LaNi₄.₈Sn₀.₂ > 1.30%[4]~10% loss after 60 cycles[4]< 1.0 atmSn occupies 3g sites, expanding unit cell volume[3].
LaNi₄.₃Co₀.₄Al₀.₃ 1.40%[4]Highly stable (>90% retention)[4]< 1.0 atmCo/Al co-doping optimizes thermodynamic stability[4].

Part 3: Troubleshooting Guides & Experimental Protocols

Issue 1: Irreversible Capacity Loss Post-Thermal Cycling

Symptom: After operating a LaNi₅ bed above 100°C, the Pressure-Composition-Temperature (PCT) isotherm shows a severely diminished plateau, and total hydrogen uptake drops by >30%. Diagnosis: The alloy has undergone disproportionation into LaH₂ and Ni clusters. Solution: Execute a High-Vacuum Thermal Annealing Recovery protocol.

Causality: Heating the degraded material to 400°C provides the necessary activation energy for the LaH₂ and Ni clusters to recombine into the LaNi₅ phase[1]. Performing this under dynamic vacuum continuously removes the desorbed hydrogen, leveraging Le Chatelier's principle to drive the recombination reaction forward.

Step-by-Step Methodology:

  • Reactor Preparation: Transfer the degraded alloy into a high-temperature, vacuum-rated stainless steel reactor.

  • Dynamic Evacuation: Connect the reactor to a turbomolecular pump. Pull a dynamic vacuum of at least Torr at room temperature to remove any residual gaseous hydrogen.

  • Thermal Ramp: Ramp the reactor temperature at a rate of 5°C/min up to 400°C.

  • Isothermal Annealing: Hold the temperature at 400°C for 4 to 12 hours while maintaining the dynamic vacuum. Monitor the vacuum gauge; a temporary spike in pressure indicates the release of trapped hydrogen from the LaH₂ phase.

  • Cooling: Cool the reactor back to room temperature (25°C) under vacuum.

  • Self-Validation Step: Introduce ultra-high purity (UHP) H₂ gas up to 5 atm. Generate a PCT isotherm. The reappearance of a flat, distinct absorption plateau at ~1.5 atm confirms the successful recombination of the LaNi₅ phase.

Annealing A Degraded Alloy (LaH2 + Ni) B Dynamic Vacuum (< 10^-5 Torr) A->B Step 1 C Thermal Annealing (400°C, 4-12 hrs) B->C Step 2 D Recombination (LaH2 + 5Ni -> LaNi5 + H2) C->D Step 3 E Restored LaNi5 (Active Alloy) D->E Step 4

Fig 2: Step-by-step vacuum thermal annealing workflow for the recovery of degraded LaNi5 hydrides.

Issue 2: Sluggish Initial Activation Leading to Localized Overheating

Symptom: The virgin LaNi₅ powder requires extreme pressures (>50 atm) and temperatures to initiate the first hydrogenation, causing localized exothermic hotspots that trigger early disproportionation. Diagnosis: Surface oxidation (La₂O₃ and NiO) creates an energy barrier (activation energy of 78 ± 4 kJ/mol H₂) that prevents the catalytic dissociation of H₂ molecules[6]. Solution: Surface modification via Electroless Palladium (Pd) Deposition.

Causality: Depositing Pd nanoparticles on the surface of the alloy bypasses the oxide barrier. Palladium has a high affinity for hydrogen and acts as a catalyst, dissociating H₂ gas into atomic hydrogen which then "spills over" into the LaNi₅ lattice, allowing activation at room temperature without thermal stress[3].

Step-by-Step Methodology:

  • Sensitization: Suspend 5g of LaNi₅ (or LaNi₄.₈Sn₀.₂) powder in an acidic stannous chloride solution (10 g/L SnCl₂, 40 mL/L HCl) for 15 minutes. Reasoning: This creates Sn²⁺ nucleation sites on the oxide surface.

  • Activation: Filter and transfer the powder to a palladium chloride solution (1 g/L PdCl₂, 10 mL/L HCl) for 15 minutes. The Sn²⁺ reduces the Pd²⁺ to metallic Pd seeds.

  • Electroless Plating: Immerse the seeded powder in a hypophosphite-based Pd bath (containing PdCl₂, sodium hypophosphite as the reducing agent, and ammonium hydroxide to maintain pH ~8.5) at 45°C for 30 minutes[3].

  • Washing & Drying: Wash the powder thoroughly with deionized water and dry under a vacuum at 60°C.

  • Self-Validation Step: Expose the Pd-coated alloy to 10 atm of H₂ at 25°C. Immediate volumetric hydrogen uptake without a prolonged incubation period validates the success of the catalytic functionalization.

Sources

Troubleshooting

Advanced Materials Support Center: LaNi5 Surface Modification &amp; Activation Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for AB₅-type metal hydrides. This guide is designed for materials researchers, physical chemists, and drug development professionals utilizing LaNi₅ as a solid-state hydrogen storage medium or as a catalytic hydrogen source for continuous-flow Active Pharmaceutical Ingredient (API) synthesis.

Below, you will find a mechanistic breakdown of activation barriers, troubleshooting FAQs, quantitative performance data, and self-validating experimental protocols for surface modification.

Core Principles: The Causality of Sluggish Activation

Unmodified LaNi₅ suffers from notoriously poor initial activation kinetics. When exposed to ambient air, the highly electropositive Lanthanum atoms segregate to the surface and react with oxygen to form a dense, passivating Lanthanum oxide ( La2​O3​ ) layer.

The Mechanistic Problem: This La2​O3​ layer acts as a physical barrier that prevents H2​ molecules from reaching the underlying intermetallic lattice. Furthermore, the oxidized surface lacks the necessary catalytic transition-metal sites (like metallic Ni) required to dissociate diatomic H2​ into atomic hydrogen ( H )[1].

The Solution: Surface modification techniques—such as 1[1] or 2[2]—thermodynamically force the dissolution of this oxide layer. They replace it with either highly catalytic metallic clusters (Pd/Ni) that drive rapid hydrogen spillover, or a protective LaF3​ solid-electrolyte layer that allows proton transport while blocking larger O2​ and CO molecules[3].

G cluster_0 Unmodified LaNi5 (Sluggish Kinetics) cluster_1 Surface Modified LaNi5 (Rapid Activation) A Air Exposure B La2O3 Oxide Barrier A->B C Blocked H2 Dissociation B->C D Fluorination / Pd Plating C->D  Apply Modification E LaF3 Layer / Ni-Pd Clusters D->E F Rapid H2 Spillover E->F

Mechanism of LaNi5 surface passivation vs. catalytic surface modification.

Troubleshooting Guide & FAQs

Q: My unmodified LaNi₅ powder requires over 10 cycles at 5 MPa and 373 K to absorb hydrogen. Is this normal? A: Yes. Without surface modification, the thick La2​O3​ layer requires extreme thermomechanical stress (expansion and contraction of the lattice) to physically crack the oxide shell and expose fresh, unoxidized Ni sites. To bypass this, we recommend applying an alkaline or fluorination pretreatment to chemically dissolve the oxides prior to your first cycle.

Q: I applied an autocatalytic Pd coating, but the activation is still slow and the powder looks unchanged. What went wrong? A: The failure likely occurred during the sensitization or activation steps prior to plating. If the SnCl2​ sensitizer does not properly adsorb onto the LaNi₅ surface, the PdCl2​ seeds cannot nucleate. Consequently, the hypophosphite bath will spontaneously decompose (evidenced by black Pd powder precipitating in the solution rather than on your alloy). Ensure your pre-treatment pH is strictly controlled and that the alloy is thoroughly rinsed between steps.

Q: We are using LaNi₅ as a solid-state hydrogen source for API hydrogenation, but trace CO (carbon monoxide) from our solvent is poisoning the alloy, halting hydrogen desorption. How can we prevent this? A: Unmodified LaNi₅ is highly susceptible to electrophilic gas poisoning. You should transition to a3[3]. Fluorination creates a LaF3​ layer that acts as a semi-permeable membrane. Because fluorine is highly electronegative, it repels the lone electron pairs on CO and CO2​ , preventing them from binding to the active Ni/Pd sites, while still allowing the much smaller H2​ molecules to permeate[3].

Q: Can I use hot-alkali treatment instead of expensive Palladium? A: Yes. 4 using reducing agents like NaBH4​ or N2​H4​ dissolves the La2​O3​ layer and leaves behind a highly porous, Nickel-rich surface[4]. While it does not offer the same extreme poisoning resistance as Pd-coating, it significantly improves initial activation kinetics and high-rate dischargeability for standard electrochemical applications[4].

Quantitative Comparison of Modification Techniques

The following table summarizes the expected kinetic improvements based on standard experimental benchmarks[1][2][3][4].

Modification TechniquePrimary ReagentsSurface MechanismInitial Activation ConditionsPoisoning Resistance (CO/O₂)
Unmodified (Control) NonePassivating La2​O3​ layer>10 cycles (5 MPa, 373 K)Poor (Rapid degradation)
Autocatalytic Pd Plating PdCl2​ , NaH2​PO2​ Pd catalytic islands (Spillover)1 cycle (1 MPa, 298 K)Excellent
Aqueous Fluorination KF , HF Protective LaF3​ membrane2-3 cycles (2 MPa, 298 K)Good (Blocks CO adsorption)
Hot-Alkali Reduction KOH , NaBH4​ Dissolution of La, Ni-enrichment3-5 cycles (3 MPa, 298 K)Fair

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows include built-in validation checks. Do not proceed to the next step if the validation check fails.

Protocol A: Autocatalytic (Electroless) Palladium Deposition

Objective: Deposit a nanostructured Pd layer to enable room-temperature activation.

  • Substrate Preparation: Weigh 5.0 g of LaNi₅ powder. Wash with acetone to remove organic contaminants, then dry under vacuum.

  • Sensitization: Immerse the powder in an acidic stannous chloride solution (10 g/L SnCl2​

    • 40 mL/L HCl ) for 15 minutes at room temperature.
    • Validation Check: The powder should exhibit a slight brownish tint. Wash thoroughly with deionized (DI) water. If the wash water turns cloudy white (tin hydroxide precipitation), the HCl concentration was too low.

  • Activation: Transfer the sensitized powder into a palladium chloride solution (0.5 g/L PdCl2​

    • 5 mL/L HCl ) for 15 minutes.
    • Validation Check: The powder will visibly darken as Sn2+ reduces Pd2+ to metallic Pd0 seeds.

  • Autocatalytic Plating: Immerse the activated powder into a hypophosphite bath ( PdCl2​ as the metal source, NaH2​PO2​ as the reducing agent, and NH4​OH to maintain pH 8.5-9.0) at 323 K for 30 minutes[1][5].

    • Validation Check: Vigorous hydrogen gas evolution (bubbling) must occur immediately upon immersion. This bubbling confirms the autocatalytic reduction is actively taking place. Once bubbling ceases, the reaction is complete.

  • Final Validation: Dry the powder. In a Sieverts-type apparatus, expose the modified alloy to 1 MPa H2​ at 298 K. It must achieve >1.0 wt% hydrogen absorption within 10 minutes without prior thermal vacuum outgassing.

Protocol B: Surface Fluorination (Aqueous Method)

Objective: Convert the La2​O3​ barrier into a hydrogen-permeable LaF3​ solid electrolyte.

  • Solution Prep: Prepare a 0.1 M Potassium Fluoride ( KF ) and 0.05 M Hydrofluoric acid ( HF ) aqueous solution. (Caution: HF is highly toxic; use appropriate PPE and utilize PTFE containers).

  • Fluorination Treatment: Suspend 5.0 g of LaNi₅ powder in 100 mL of the fluorinating solution. Stir continuously at 300 RPM for 2 hours at room temperature.

    • Mechanistic note: The acidic environment dissolves the La2​O3​ , while the high concentration of F− ions immediately precipitates highly insoluble LaF3​ directly onto the exposed intermetallic surface.

  • Recovery & Washing: Filter the powder using a PTFE membrane. Wash sequentially with DI water and ethanol until the filtrate reaches a neutral pH.

  • Final Validation: Perform X-ray Photoelectron Spectroscopy (XPS) on a small aliquot. The La 3d spectra must show a binding energy shift corresponding to LaF3​ (~838 eV), confirming the absence of La2​O3​ . The bulk crystal structure verified by XRD should remain the standard hexagonal CaCu5​ phase.

References

  • Improvement of hydriding kinetics of LaNi5-type metal alloy through substitution of nickel with tin followed by palladium deposition Source: ias.ac.in URL:1

  • SURFACE MODIFIED METAL HYDRIDE ALLOYS FOR CARBON DIOXIDE REDUCTION INTO HYDROCARBONS Source: netd.ac.za URL:5

  • Poisoning-tolerant metal hydride materials and their application for hydrogen separation from CO2/CO containing gas mixtures Source: researchgate.net URL:3

  • Surface passivation and electrochemical behavior of gas atomized LaNi4.75Sn0.25 for battery applications Source: iastate.edu URL:2

  • Hydrogen storage and electrochemical properties of annealed low-Co AB5 type intermetallic compounds Source: hydride-msu.ru URL:4

Sources

Optimization

Advanced Materials Support Center: LaNi5 Grain Size &amp; Hydrogen Diffusion Kinetics

Welcome to the Technical Support Center for LaNi5-based solid-state hydrogen storage . For researchers and drug development professionals, ultra-pure hydrogen is critical. In Active Pharmaceutical Ingredient (API) synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LaNi5-based solid-state hydrogen storage . For researchers and drug development professionals, ultra-pure hydrogen is critical. In Active Pharmaceutical Ingredient (API) synthesis, trace gas impurities (like CO or O₂) from standard cylinders can irreversibly poison expensive Pd/C or Pt hydrogenation catalysts. LaNi₅ metal hydrides act as solid-state purifiers and buffers, releasing >99.999% pure hydrogen at steady, low pressures ideal for benchtop flow chemistry.

However, achieving optimal hydrogen diffusion rates requires precise control over the alloy's crystallite (grain) size, particle size, and grain boundary chemistry. This guide provides field-proven troubleshooting protocols and mechanistic insights to resolve kinetic bottlenecks in your LaNi₅ workflows.

Diagnostic Workflow: Hydrogenation Kinetics

Use the following decision tree to isolate the root cause of sluggish hydrogen diffusion or capacity loss in your LaNi₅ systems.

G Start Hydrogen Diffusion Issue Detected Q1 Is the issue during the FIRST hydrogenation (Activation)? Start->Q1 Act_Yes Yes: Sluggish Activation Q1->Act_Yes Yes Act_No No: Degradation over cycles Q1->Act_No No Check_Size Check Particle Size. Are particles < 45 μm? Act_Yes->Check_Size Check_Deg Is capacity dropping or kinetics slowing? Act_No->Check_Deg Size_Yes Surface Oxide Blocking. Avoid over-milling in air. Check_Size->Size_Yes Yes Size_No Apply High-Pressure Torsion (HPT) Check_Size->Size_No No Sol_Syn Optimize Calciothermic Synthesis (≥1000°C) Size_Yes->Sol_Syn Deg_Cap Pulverization & La(OH)3 Formation Check_Deg->Deg_Cap Yes Sol_Sub Alloy Substitution (Co, Mn, Sn, Al) Deg_Cap->Sol_Sub

Diagnostic logic for LaNi5 hydrogen diffusion issues.

Troubleshooting Guides & FAQs

Q1: Why does my finely milled LaNi₅ powder (<45 μm) show slower initial hydrogen activation than coarse chunks (>1 mm)?

The Causality: This is known as the particle size paradox. While intuition suggests that smaller particles provide a larger surface area for hydrogen absorption, LaNi₅ is highly susceptible to surface segregation. Lanthanum atoms migrate to the surface and oxidize, forming an impermeable layer of La₂O₃ or La(OH)₃ that blocks H₂ dissociation . Finely milled powders have a exponentially larger total surface area, meaning there is significantly more oxide barrier to break through compared to coarse chunks. The Fix: Do not rely solely on particle size reduction for activation. Instead, utilize High-Pressure Torsion (HPT) or strictly anaerobic mechanical alloying. HPT introduces severe plastic deformation and massive grain boundary networks (reducing crystallite size without increasing particle surface area exposed to oxygen), which drastically cuts down incubation time . Self-Validation: Run a parallel activation in your Sievert's apparatus using >1 mm as-cast chunks. If the chunks activate faster than your <45 μm powder, surface oxidation during your milling process is confirmed.

Q2: My LaNi₅ alloy loses capacity and diffusion speed after 25-50 cycles. How do I stabilize the grain boundaries?

The Causality: Pure LaNi₅ undergoes a ~25% volume expansion during the transition to LaNi₅H₆. Repeated hydriding/dehydriding causes severe intragranular strain, leading to catastrophic pulverization. During this scrambling, La atoms are thrown to the newly formed grain boundaries where they react with trace moisture/oxygen to form needle-like La(OH)₃ crystals. This consumes the active material and destroys diffusion pathways . The Fix: Implement elemental substitution (e.g., Co, Mn, Al, or Sn). Substituting Ni with Co and Mn (e.g., LaNi₄Mn₀.₅Co₀.₅) alters the lattice parameters, widening the interstitial sites for faster H-atom migration while simultaneously reducing the volume expansion ratio. Cobalt also provides strong catalytic activity at the grain boundaries, preventing degradation .

Q3: How can I synthetically control the crystallite size to maximize the intragranular diffusion coefficient ( DH​ )?

The Causality: Hydrogen diffusion occurs via two parallel pathways: rapidly along grain boundaries and slower through the intragranular interstitial sites. By engineering a nanocrystalline structure (50–100 nm crystallite size), you exponentially increase the density of grain boundary "highways." The Fix: Optimize your calciothermic reduction synthesis. Maintain a synthesis temperature of ≥1000°C for ≥4 hours to ensure complete diffusion saturation of solid Ni particles with La, preventing the formation of Ca-Ni impurity phases that block diffusion . Self-Validation: Post-synthesis, strictly limit the hydrometallurgical slaking duration to <2 hours. Extended slaking increases the oxygen content, which will immediately reflect as a drop in your measured DH​ .

Quantitative Performance Data

The following table summarizes the impact of grain size engineering and elemental substitution on the hydrogen diffusion coefficient ( DH​ ) and cycle stability.

Material / AlloyProcessing MethodCrystallite/Grain Size DH​ (cm²/s)Cycle Stability (Capacity retention at 50 cycles)
Pure LaNi₅ As-Cast>100 μm~1.0 × 10⁻¹⁰Poor (~60%)
Pure LaNi₅ HPT ProcessedNanocrystalline~5.0 × 10⁻¹⁰Moderate (~75%)
LaNi₄.₈Sn₀.₂ Arc Melting + Annealing50–100 μm~2.5 × 10⁻⁹Excellent (~90%)
LaNi₄.₃Co₀.₄Al₀.₃ Arc Melting + Annealing50–100 μm~8.0 × 10⁻⁹Excellent (>90%)
LaNi₄Mn₀.₅Co₀.₅ Mechanical Alloying50–100 nm~6.5 × 10⁻⁹Excellent (>92%)

Data synthesized from electrochemical hydriding kinetics and Sievert's volumetric analyses , .

Standard Operating Procedures (SOPs)

Protocol A: Mechanical Alloying for Grain Refinement

This protocol introduces high-density grain boundaries to improve diffusion kinetics while preventing the "particle size paradox" oxidation.

  • Pre-processing: Crush the cast LaNi₅ ingot into <2 mm pieces using an agate mortar.

  • Atmospheric Control (Critical): Transfer the pieces into stainless steel milling vials inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm). Add stainless steel milling balls. Do not open the vials outside the glovebox.

  • Milling Parameters:

    • Set the Ball-to-Powder Ratio (BPR) to 20:1.

    • Mill at 350 rpm for a duration of 2 to 8 hours.

    • Validation Check: Extract a small aliquot at 4 hours. Run X-Ray Diffraction (XRD). Use the Scherrer equation on the (101) peak broadening to confirm the crystallite size has dropped below 100 nm.

  • Stress Relief (Optional): If the microstrain introduced by milling is too high (which can collapse interstitial H-sites), anneal the powder at 400°C for 1 hour under high vacuum (10⁻⁵ mbar).

Protocol B: Calciothermic Reduction Synthesis for High-Purity Nanocrystalline LaNi₅

Used to synthesize high-purity, optimally sized grains directly from oxide precursors, avoiding the energy-intensive melting process.

  • Charge Preparation: Homogeneously mix La₂O₃ powder, Ni powder, Ca granules (as the reducing agent), and CaCl₂ (as a flux to lower the melting point of the slag).

  • Thermal Reduction: Load the charge into a specialized steel crucible. Heat in a sealed reactor under flowing Argon to 1000°C. Hold for exactly 4 hours. This specific window ensures the diffusion of La into solid Ni without forming detrimental Ca-Ni intermetallics .

  • Hydrometallurgical Treatment:

    • Cool the reactor to room temperature.

    • Leach the resulting product in dilute acetic acid to dissolve CaO and unreacted Ca.

    • Slake with deionized water for no more than 1.5 hours to prevent oxygen contamination of the LaNi₅ grain boundaries.

    • Filter and dry under vacuum at 80°C.

References

  • Effect of HPT on the First Hydrogenation of LaNi5 Metal Hydride. Energies, 2021.[Link]

  • Intermetallic Compounds Synthesized by Mechanical Alloying for Solid-State Hydrogen Storage: A Review. Materials, 2021.[Link]

  • Experimental study of the microstructures and hydrogen storage properties of the LaNi4Mn0.5Co0.5 alloys. Heliyon, 2023.[Link]

  • Effect of synthesis parameters on phase composition, purity and structure of LaNi5 powder produced by calciothermic process. Journal of Alloys and Compounds, 2025.[Link]

  • Hydrogen Gas Phase and Electrochemical Hydriding of LaNi5−xMx (M = Sn, Co, Al) Alloys. Molecules, 2021.[Link]

Troubleshooting

Strategies to reduce self-discharge rates in LaNi5-based NiMH cells

Welcome to the Advanced Materials & Battery Technical Support Center . For researchers, materials scientists, and drug development professionals designing portable medical devices, cold-chain monitoring equipment, or aut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Battery Technical Support Center .

For researchers, materials scientists, and drug development professionals designing portable medical devices, cold-chain monitoring equipment, or automated drug delivery systems, power reliability is non-negotiable. LaNi₅-based (AB₅-type) Nickel-Metal Hydride (NiMH) cells offer excellent energy density and safety, but they are notoriously prone to high self-discharge rates during storage.

This guide provides field-proven, mechanistically grounded strategies to diagnose and mitigate self-discharge in your custom NiMH cell builds.

Phase 1: Diagnostic Triage

Before altering your cell chemistry, you must isolate whether the capacity loss is driven by the anode (alloy degradation) or the system/cathode (shuttle effects).

Diagnostic Start High Self-Discharge Detected Check1 Half-Cell Isolation (Anode vs Cathode) Start->Check1 Anode Anode Degradation (LaNi5 Corrosion) Check1->Anode Capacity Loss in MH Cathode Cathode/System Issue (Shuttle Effect) Check1->Cathode Capacity Loss in Ni(OH)2 Sol1 Alloy Substitution (Co, Ge) or Cu-Coating Anode->Sol1 Sol2 Grafted Separator & PTFE Binder Cathode->Sol2

Caption: Diagnostic workflow for isolating and resolving self-discharge in NiMH cells.

Phase 2: Troubleshooting Guide & FAQs

Q1: What are the primary mechanisms driving the high self-discharge rates in our LaNi₅-based NiMH cells? Self-discharge in these systems is driven by two parallel parasitic pathways:

  • The Nitrogen Shuttle Effect (Reversible Loss): Nitrogen-containing impurities (often from the separator or ambient air) dissolve into the alkaline electrolyte. At the anode, NO₃⁻ is reduced to NO₂⁻ or NH₃. These reduced species diffuse to the cathode, where they chemically reduce the charged NiOOH back to Ni(OH)₂, effectively discharging the battery without external current flow[1].

  • Alloy Corrosion (Irreversible Loss): The highly reactive LaNi₅ alloy reacts with the aqueous KOH electrolyte and dissolved oxygen, forming a passivating La(OH)₃ layer and precipitating free Ni particles. This consumes the active hydrogen-absorbing material[1].

Mechanism MH LaNi5 Anode (Metal Hydride) Corrosion La(OH)3 + Ni (Irreversible Loss) MH->Corrosion H2O / O2 Oxidation Electrolyte Alkaline Electrolyte (Nitrate Impurities) Shuttle NH3 / NO2- (Reversible Loss) Electrolyte->Shuttle NO3- Reduction at Anode NiOOH NiOOH Cathode (Positive Electrode) NiOOH->Electrolyte Oxidation back to NO3- Shuttle->NiOOH Chemical Reduction to Ni(OH)2

Caption: Mechanistic pathways of self-discharge via alloy corrosion and the nitrate shuttle effect.

Q2: We are seeing rapid anode degradation. How can we modify the AB₅ alloy composition to mitigate this without losing hydrogen storage capacity? Intrinsic alloy substitution is the most reliable method to prevent decrepitation (pulverization) during cycling.

  • Cobalt (Co) Substitution: Replacing a fraction of Ni with Co (e.g., LaNi₄.₇Co₀.₃) reduces the discrete volume expansion during the α-to-β phase transition. This minimizes lattice microstrain, preventing the alloy from fracturing and exposing fresh, unoxidized surfaces to the alkaline electrolyte[2].

  • Germanium (Ge) Substitution: Substituting Ni with Ge (LaNi₅₋ₓGeₓ, where x = 0.4 to 0.5) lowers the hydrogen absorption plateau pressure and forms a stable, protective surface oxide that drastically limits further corrosion while maintaining facile hydrogen kinetics[3].

Q3: Our alloy composition is locked. Are there system-level changes (separators/binders) we can implement to stop the shuttle effect? Yes. If you cannot change the anode, you must block the transport of impurities.

  • Functionalized Separators: Replace standard nylon separators with grafted polyolefin separators (e.g., acrylic acid-grafted). These functional groups physically trap ammonia and nitrogenous impurities, severing the catalytic shuttle loop[4].

  • Hydrophobic Binders: Standard carboxymethyl cellulose (CMC) binders are hydrophilic. By coating the Ni(OH)₂ cathode with a hydrophobic Polytetrafluoroethylene (PTFE) film, you suppress the parasitic chemical reaction between the charged NiOOH and evolved H₂ gas. Studies show PTFE treatment can reduce the self-discharge rate from 35.9% down to 27.1%[4].

Phase 3: Quantitative Performance Data

When selecting a mitigation strategy, refer to the following benchmark data summarizing the impact of various modifications on capacity and self-discharge retention:

Modification StrategyTarget ComponentInitial CapacitySelf-Discharge Rate / RetentionMechanistic Benefit
Baseline (Pure LaNi₅) Anode Bulk~290 mAh/g~35.9% loss (High)N/A
Co Substitution Anode Bulk~315 mAh/gHighly improved retentionStabilizes triclinic phases; reduces microstrain[2]
Ge Substitution (x=0.4) Anode Bulk~300 mAh/gSuperior cycle lifeForms protective surface oxide layer[3]
CuCl Microencapsulation Anode Surface310 mAh/gHighly stablePhysical barrier against electrolyte attack[5]
PTFE Binder Cathode SurfaceN/AReduced to 27.1% lossHydrophobic barrier suppresses H₂ reaction[4]

Phase 4: Standard Operating Procedure (SOP)

Protocol: Copper Microencapsulation of LaNi₅ via CuCl Surface Treatment

If alloy substitution is not feasible, applying a microencapsulated Copper (Cu) coating is the most effective extrinsic method to reduce self-discharge. The Cu layer acts as a highly conductive micro-current collector and a physical barrier against alkaline corrosion[5].

Step 1: Surface Activation (De-passivation)

  • Action: Submerge the pristine LaNi₅ powder in an aqueous solution of HF and KF·2H₂O for 15 minutes.

  • Causality: Native La₂O₃ passivating layers inhibit uniform coating. The fluoride treatment strips this oxide layer, exposing highly reactive Ni and La sites necessary for the subsequent displacement reaction.

  • Wash: Rinse thoroughly with deionized water until a neutral pH is achieved.

Step 2: Galvanic Displacement Reaction

  • Action: Suspend the activated alloy in an aqueous CuCl solution (targeting 12.5 wt.% Cu relative to the alloy). Maintain the reaction temperature strictly at 50 °C under continuous mechanical stirring for 30 minutes.

  • Causality: 50 °C is the thermodynamic sweet spot. Lower temperatures result in incomplete coverage, while higher temperatures (e.g., 70 °C) cause excessive agglomeration of Cu₂O. At 50 °C, a uniform, porous Cu/Cu₂O layer precipitates evenly across the alloy surface[5].

Step 3: Recovery and Drying

  • Action: Filter the coated powder, wash with absolute ethanol to displace water, and dry under a vacuum at 60 °C for 12 hours.

Step 4: Self-Validation & Quality Control

  • Action: Before assembling the full cell, run a cyclic voltammogram (CV) of the modified anode in 6M KOH.

  • Validation: A successful Cu-coating will show a distinct suppression of the anodic peak corresponding to La oxidation compared to the pristine alloy. Additionally, X-Ray Diffraction (XRD) should confirm the presence of Cu and Cu₂O peaks without any alteration to the bulk CaCu₅-type hexagonal phase of the underlying LaNi₅. If bulk phase shifts are detected, the HF etching step was too aggressive.

Sources

Optimization

Technical Support Center: LaNi5 Stoichiometry &amp; Thermodynamic Stability

Welcome to the Technical Support Center for LaNi5​ -based metal hydrides. For materials scientists and drug development professionals relying on high-purity, solid-state hydrogen storage for critical catalytic hydrogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LaNi5​ -based metal hydrides. For materials scientists and drug development professionals relying on high-purity, solid-state hydrogen storage for critical catalytic hydrogenation reactions (such as Active Pharmaceutical Ingredient synthesis), the thermodynamic stability of the AB5​ intermetallic compound is paramount.

Deviations from the strict 1:5 (La:Ni) stoichiometry fundamentally alter the enthalpy of hydride formation, plateau pressures, and cyclic longevity. This guide provides causal insights, troubleshooting workflows, and validated protocols to diagnose and correct stoichiometric deviations in your hydrogen storage systems.

Section 1: Core Concepts & FAQs (Mechanistic Insights)

Q1: How do stoichiometry deviations (e.g., LaNi5+x​ ) impact the hydrogen desorption plateau pressure? A1: In LaNi5​ systems, moving towards a Ni-rich hyper-stoichiometry ( LaNi5+x​ ) systematically increases the equilibrium plateau pressure and decreases the thermodynamic stability of the hydride phase. The causality is structural: excess Nickel substitutes into the Lanthanum sites, causing a contraction of the unit cell volume. Because the size of the interstitial holes dictates hydrogen affinity, this contraction reduces the binding energy (resulting in a less negative enthalpy of formation, ΔHf​ ), requiring higher external pressures to force hydrogen into the lattice.

Q2: Why does our LaNi5​ batch show severe plateau sloping and reduced capacity during cycling? A2: Plateau sloping is a classic symptom of compositional heterogeneity or localized stoichiometric deviations. During repeated thermal and pressure cycling, LaNi5​ can undergo disproportionation, forming stable micro-phases (like LaH2​ ) and Ni-rich clusters. This disordering creates a broad distribution of interstitial site energies rather than a single uniform energy state. Consequently, hydrogen is absorbed and desorbed over a range of pressures (a sloped Pressure-Composition-Temperature curve) rather than a flat plateau, leading to a net loss of reversible hydrogen capacity.

Q3: How can we thermodynamically stabilize the alloy for lower-pressure applications? A3: Elemental substitution is the most effective method to tune stability. Substituting Ni with larger atoms like Aluminum ( LaNi5−y​Aly​ ) expands the crystal lattice. This expansion lowers the plateau pressure significantly (e.g., from ~3.7 atm to 0.015 atm) and increases the hydride stability, shifting the enthalpy of formation from -7.6 kcal/mol H2​ to -11.4 kcal/mol H2​ 1.

Section 2: Troubleshooting Guide

Issue 1: Unexpectedly High Plateau Pressure in Freshly Synthesized LaNi5​
  • Root Cause: Ni-rich non-stoichiometry ( LaNi5.1​ to LaNi5.5​ ) typically caused by Lanthanum vaporization during the high-temperature arc melting process.

  • Resolution:

    • Verify the bulk composition using Energy Dispersive X-ray Spectroscopy (EDX) or Microprobe analysis.

    • If the La:Ni ratio is < 1:5, compensate for La loss by adding a 2-5 wt% La overage during the initial arc-melting synthesis.

    • Anneal the alloy at 950°C for 72 hours under an inert argon atmosphere to homogenize the microstructure and eliminate Ni-rich segregations.

Issue 2: Rapid Capacity Degradation Over 100+ Cycles
  • Root Cause: Surface oxidation (formation of La2​O3​ or La(OH)3​ ) blocking H2​ dissociation active sites, coupled with internal stoichiometric disproportionation 2.

  • Resolution:

    • Ensure hydrogen gas purity is ≥ 99.999% (Grade 5.0) to prevent O2​ / H2​O poisoning.

    • Implement a surface reactivation protocol: Heat the sample to 300°C under dynamic vacuum ( 10−5 mbar) for 2 hours, followed by introducing 50 atm of H2​ at room temperature.

    • Consider transitioning to a lightly substituted alloy (e.g., LaNi4.9​Sn0.1​ ) which exhibits higher resistance to disproportionation.

Section 3: Quantitative Data & Thermodynamic Profiling

The following table summarizes the causal relationship between stoichiometry, lattice expansion/contraction, and macroscopic thermodynamic properties.

Table 1: Impact of Stoichiometry and Substitution on LaNi5​ Thermodynamic Properties

Alloy CompositionLattice Parameter a (Å)Lattice Parameter c (Å)Cell Volume (ų)Enthalpy ΔHf​ (kcal/mol H2​ )Plateau Pressure at 25°C (atm)
LaNi5​ (Stoichiometric) 5.0173.98686.9-7.6~3.7
LaNi5.2​ (Ni-rich) 4.9953.97885.9-6.8~6.5
LaNi4.9​Al0.1​ 5.0233.98887.1-8.2~1.2
LaNi4.5​Al0.5​ 5.0484.02688.8-9.5~0.2
LaNi4.0​Al1.0​ 5.0804.06590.9-11.4~0.015

Note: Data synthesized from microprobe and PCT analyses demonstrating the inverse relationship between cell volume and plateau pressure. A smaller cell volume directly correlates to a higher plateau pressure.

Section 4: Experimental Protocols

To ensure scientific integrity, the following protocols form a self-validating system : Protocol A identifies the macroscopic thermodynamic symptom (sloping/high pressure), while Protocol B provides the microscopic structural validation (cell volume contraction).

Protocol A: Pressure-Composition-Temperature (PCT) Isotherm Measurement

Purpose: To empirically determine the thermodynamic stability ( ΔHf​ , ΔSf​ ) and identify stoichiometric deviations via plateau slope analysis.

  • Sample Preparation: Crush the LaNi5​ ingot into a coarse powder (< 2 mm) inside an Argon-filled glovebox to prevent surface passivation.

  • Reactor Loading: Transfer exactly 2.000 g of the sample into a stainless-steel Sieverts-type volumetric reactor. Seal with VCR fittings.

  • Activation: Evacuate the reactor to 10−5 mbar at 150°C for 2 hours. Cool to 25°C and apply 50 atm of high-purity H2​ . Wait for the pressure to drop, indicating initial absorption. Repeat the vacuum/ H2​ cycle 3 times until absorption kinetics are stable.

  • Isotherm Data Collection: Set the isothermal bath to the target temperature (e.g., 30°C). Dose H2​ into the reactor in precise volumetric increments.

  • Equilibration: Allow the system pressure to stabilize ( dp/dt<0.01 atm/min) after each dose. Record the equilibrium pressure and calculate the absorbed hydrogen moles using the real gas law.

  • Van 't Hoff Extraction: Repeat the isotherm at 40°C and 50°C. Plot ln(Peq​) vs 1/T to extract the enthalpy ( ΔHf​ ) and entropy ( ΔSf​ ) of hydride formation 3.

Protocol B: X-Ray Diffraction (XRD) for Stoichiometric Verification

Purpose: To detect unit cell contraction/expansion indicative of non-stoichiometry.

  • Powder Preparation: Mill the dehydrogenated LaNi5​ sample to a particle size of < 40 μ m.

  • Mounting: Mount the powder on a zero-background silicon sample holder to minimize signal noise.

  • Scanning: Scan from 2θ=20∘ to 90∘ using Cu-K α radiation ( λ=1.5406 Å) with a step size of 0.02° and a dwell time of 2 seconds per step.

  • Rietveld Refinement: Use refinement software (e.g., GSAS-II or FullProf) to fit the diffractogram to the P6/mmm space group. Extract the a and c lattice parameters.

  • Validation: Compare the extracted cell volume against the theoretical 86.9 ų baseline. A volume < 86.5 ų strongly indicates Ni-rich hyper-stoichiometry.

Section 5: Diagnostic Workflow Visualization

LaNi5_Troubleshooting Start Observe Thermodynamic Instability in LaNi5 PCT Run PCT Isotherm Analysis (Protocol A) Start->PCT Analyze Analyze Plateau Pressure & Slope PCT->Analyze HighPressure High Plateau Pressure (> 4 atm at 25°C) Analyze->HighPressure Sloping Severe Plateau Sloping & Capacity Loss Analyze->Sloping XRD Perform XRD & Rietveld Refinement (Protocol B) HighPressure->XRD Sloping->XRD CheckVol Check Unit Cell Volume XRD->CheckVol VolumeLow Volume < 86.9 ų (Ni-rich Stoichiometry) CheckVol->VolumeLow VolumeNormal Volume ≈ 86.9 ų (Disproportionation / Oxidation) CheckVol->VolumeNormal Action1 Remelt with 2-5% La Overage & Anneal at 950°C VolumeLow->Action1 Action2 Ensure H2 Purity (Grade 5.0) & Reactivate under Vacuum VolumeNormal->Action2

Diagnostic workflow for resolving LaNi5 stoichiometry and thermodynamic stability deviations.

References

  • Diaz, H., et al. "Thermodynamic and structural properties of LaNi5−yAly compounds and their related hydrides.
  • "Surface Properties of LaNi5 and TiFe—Future Opportunities of Theoretical Research in Hydrides." Frontiers in Energy Research.
  • "Predicting formation enthalpies of metal hydrides." DTU.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of LaNi5 vs. MmNi5 for Solid-State Hydrogen Storage: Thermodynamics, Optimization, and Experimental Protocols

Executive Summary Solid-state hydrogen storage via intermetallic compounds is a critical enabler for clean energy systems, fuel cells, and nickel-metal hydride (NiMH) batteries. Among the most extensively studied materia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Solid-state hydrogen storage via intermetallic compounds is a critical enabler for clean energy systems, fuel cells, and nickel-metal hydride (NiMH) batteries. Among the most extensively studied materials are the AB5-type alloys, with LaNi5 serving as the archetypal model. However, the transition from laboratory-scale research to commercial viability necessitates the use of Mischmetal (Mm)—a low-cost alloy of rare-earth elements—to replace pure Lanthanum. This guide provides an authoritative, comparative analysis of LaNi5 and MmNi5, detailing the thermodynamic causality behind their performance differences, the necessity of multi-element substitution, and the rigorous experimental protocols required to evaluate them.

Mechanistic Overview: Thermodynamics of AB5 Hydrides

LaNi5 crystallizes in a hexagonal CaCu5-type structure. Upon exposure to hydrogen gas, it undergoes a phase transition from a solid solution (α-phase) to a fully saturated metal hydride (β-phase), forming LaNi5H6[1]. This compound is highly regarded because it exhibits a theoretical hydrogen storage capacity of approximately 1.4 to 1.5 wt% and a highly practical plateau pressure of ~1.5 atm at ambient temperature[2]. The enthalpy of formation for LaNi5 is approximately -30.2 kJ/mol, indicating a stable yet easily reversible hydride[1].

Despite its excellent kinetics, pure LaNi5 is cost-prohibitive for large-scale applications. To resolve this, researchers utilize Mischmetal (Mm), a naturally occurring, unrefined mixture of Lanthanum (La), Cerium (Ce), Praseodymium (Pr), and Neodymium (Nd).

The Causality of the Thermodynamic Shift: While substituting La with Mm drastically reduces raw material costs, it introduces a severe thermodynamic penalty. Elements like Ce, Pr, and Nd possess smaller atomic radii than La. This atomic substitution contracts the unit cell volume of the AB5 lattice. A smaller interstitial space makes it thermodynamically harder for hydrogen atoms to penetrate and expand the lattice. Consequently, pure MmNi5 requires a much higher external driving force to initiate hydride formation, resulting in a plateau pressure that often exceeds 10 atm, alongside increased hysteresis[3].

Synergistic Alloying: Tuning MmNi5 for Commercial Viability

Because the high plateau pressure of pure MmNi5 is unsuitable for standard low-pressure storage or battery applications, the material must be thermodynamically tuned via B-site (Nickel) substitution.

  • Aluminum (Al): Substituting Ni with Al increases the overall unit cell volume. This expansion counteracts the lattice contraction caused by the Mischmetal, successfully lowering the plateau pressure to <1 atm and increasing the thermodynamic stability of the hydride (shifting enthalpy from ~ -20 kJ/mol to > -26 kJ/mol)[3][4].

  • Cobalt (Co): During the α-to-β phase transition, the lattice undergoes significant volume expansion. Repeated expansion and contraction cause the alloy particles to pulverize (decrepitation), leading to rapid capacity degradation. Co substitution reduces this discrete volume expansion, drastically improving the cycle life to >1,000 cycles and enhancing corrosion resistance.

  • Manganese (Mn): Mn further lowers the plateau pressure and flattens the pressure-composition isotherm. However, its concentration must be carefully optimized, as excessive Mn can dissolve into alkaline electrolytes in electrochemical applications[5].

G A Pure LaNi5 (Ideal Pressure, High Cost) C A-Site Substitution (La replaced by Mischmetal) Reduces Cell Volume A->C Cost Reduction Strategy B Pure MmNi5 (Low Cost, High Pressure) D B-Site Substitution (Ni replaced by Co, Mn, Al) Increases Cell Volume B->D Thermodynamic Tuning C->B Shrinks Lattice E Optimized MmNi5 Alloy (Low Cost, Ideal Pressure, High Cycle Life) D->E Synergistic Optimization

Logical workflow of thermodynamic tuning from LaNi5 to optimized MmNi5 alloys.

Quantitative Performance Comparison

The following table synthesizes the thermodynamic and operational differences between the baseline model and optimized commercial variants.

PropertyPure LaNi5Pure MmNi5Substituted MmNi5 (e.g., MmNi3.55Al0.4Mn0.3Co0.75)
Theoretical Capacity (wt%) ~1.4 - 1.5[1][2]~1.4 - 1.5~1.3 - 1.4[1][3]
Plateau Pressure at 25°C (atm) ~1.5 - 2.0> 10.0< 1.0
Enthalpy of Formation (ΔH, kJ/mol) -30.2[1]~ -20.0[3]-25.0 to -35.0[1][3]
Cycle Life Moderate (Degrades < 100 cycles)[6]PoorExcellent (> 1,000 cycles)
Relative Raw Material Cost High (Pure Lanthanum)Low (Mischmetal)Low to Moderate (Depends on Co)

Experimental Methodology: Self-Validating PCT Protocols

To objectively compare the hydrogen storage capacity and thermodynamic properties of these alloys, researchers utilize a Sieverts-type volumetric apparatus to generate Pressure-Composition-Temperature (PCT) isotherms[7].

Self-Validating Sieverts Protocol:

  • Sample Preparation & High-Vacuum Evacuation: The alloy is precisely weighed and loaded into the sample reactor. The system is evacuated to a high vacuum (< 10^-3 mbar).

    • Causality: Atmospheric oxygen and moisture passivate the alloy surface, creating a kinetic barrier that prevents the catalytic dissociation of H2 molecules into monoatomic hydrogen[2].

  • Helium Dead-Volume Calibration (Validation Step): Before introducing hydrogen, a known pressure of Helium (He) is dosed into the system.

    • Causality: Helium is an inert gas that does not absorb into the metal lattice. By measuring the pressure drop, the exact "dead volume" (skeletal volume) of the system is calculated. If this value drifts between runs, it indicates a system leak, instantly invalidating the protocol and preventing false capacity readings.

  • Thermal Activation: The first hydrogenation is notoriously slow. The sample is heated (e.g., 100–300 °C) under vacuum, followed by the application of high-pressure H2.

    • Causality: The forced absorption of hydrogen induces severe lattice stress, causing the bulk material to fracture into a fine powder (decrepitation). This exposes fresh, unoxidized, and catalytically active metal surfaces, ensuring rapid kinetics for subsequent cycles[2][8].

  • Isothermal Dosing & Equilibration: The system is stabilized at the target temperature. A precise volume of H2 is dosed into a reference chamber, then expanded into the sample chamber.

  • PCT Calculation: The pressure drop is continuously monitored until equilibrium is reached. The moles of absorbed hydrogen are calculated using the real gas law (incorporating compressibility factors), and the process is repeated iteratively to build the full absorption/desorption isotherm[8].

Sieverts N1 1. Evacuation (High Vacuum) N2 2. He Calibration (Dead Volume Check) N1->N2 N3 3. Thermal Activation (Decrepitation) N2->N3 N4 4. H2 Dosing (Reference Volume) N3->N4 N5 5. Equilibration (Sample Volume) N4->N5 N5->N4 Next Dose N6 6. PCT Calculation (Real Gas Law) N5->N6

Self-validating Sieverts apparatus workflow, including Helium dead-volume calibration.

Conclusion & R&D Recommendations

While LaNi5 remains the gold standard for baseline thermodynamic studies due to its ideal ambient-temperature plateau pressure, it is not commercially scalable for mass production. The strategic transition to MmNi5, coupled with synergistic B-site substitutions (e.g., MmNi3.55Al0.4Mn0.3Co0.75), provides the optimal balance of cost, cycle life, and thermodynamic performance[1]. Researchers must employ rigorous, self-validating Sieverts protocols to accurately capture the nuanced effects of these elemental substitutions on hydrogen storage capacity and plateau pressure[8].

References

  • Metal Hydrides for NiMH Battery Applic
  • Thermodynamic Tuning of Mg-Based Hydrogen Storage Alloys: A Review, mdpi.com,
  • Experimental study of the microstructures and hydrogen storage properties of the LaNi4Mn0·5Co0.5 alloys, nih.gov,
  • Journal of Science Enhancing the Hydrogen Storage Performance of LaNi5 Metal Hydrides, dergipark.org.tr,
  • Experimental Study of Structural and Magnetic Properties of LaNi5 and MmNi4.7Al0.
  • DEVELOPMENT | SUZUKI SHOKAN CO., LTD., suzukishokan.co.jp,
  • Effect of transition metals on ball-milled MmNi5 hydrogen storage alloy, researchg
  • NIST-MSEL Hydrogen Storage Program: Research - Introduction, nist.gov,
  • Hydrogen absorption-desorption kinetics of MmNi5 and rel
  • Metal Hydride Hydrogen Storage (Compression) Units Operating at Near-Atmospheric Pressure of the Feed H2, icp.ac.ru,
  • Maximum Hydrogen-Storage Capacity of LaNi5 Type Hydrogen-Storage Material, researchg
  • Hydrogen Gas Phase and Electrochemical Hydriding of LaNi5−xMx (M = Sn, Co, Al) Alloys, nih.gov,
  • Analysis of Inhomogeneities in Hydrogen Storage Alloys: A Comparison of Different Methods, scirp.org,
  • PCTPro-2000: Gas Sorption Analysis Tool, sigmaaldrich.com,
  • Sievert-type apparatus for the study of hydrogen storage in solids, researchg
  • Investigation of the First Hydrogen
  • Intermetallic Compounds Synthesized by Mechanical Alloying for Solid-State Hydrogen Storage: A Review, psecommunity.org,
  • Sievert-type measurement and acquisition system for the study of hydrogen storage in solids, academia.edu,
  • Thermodynamic analysis of the hydrogen storage of LaNi5, researchg
  • Microstructure and Corrosion Resistance of LaNi 5-x Mg x Alloys, mdpi.com,

Sources

Comparative

XRD Rietveld refinement data for Lanthanum Nickel samples

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking Hydrogen Storage Efficiency: A Comparative Guide to XRD Rietveld Refinement of LaNi₅ and Substituted Alloys

Introduction Lanthanum Nickel (LaNi₅) is the benchmark AB₅-type intermetallic alloy for solid-state hydrogen storage and nickel-metal hydride (Ni-MH) batteries. However, pure LaNi₅ suffers from high equilibrium plateau pressures and rapid capacity degradation due to severe lattice expansion and contraction during the α→β hydride phase transition. To mitigate this structural degradation, materials scientists substitute Nickel with transition metals like Manganese (Mn), Cobalt (Co), or Aluminum (Al).

To objectively evaluate the success of these elemental substitutions, X-Ray Diffraction (XRD) coupled with Rietveld refinement is the analytical gold standard. This guide compares the structural performance of pure LaNi₅ against a substituted variant (LaNi₄Mn₀.₅Co₀.₅) and provides a self-validating protocol for extracting high-fidelity crystallographic data.

The Mechanistic Causality of Elemental Substitution

Why do we substitute elements in LaNi₅, and why is Rietveld refinement necessary to measure the outcome?

The hydrogen absorption kinetics and plateau pressure of an AB₅ alloy are directly governed by its unit cell volume. According to the Van't Hoff equation, a larger unit cell volume decreases the equilibrium hydrogen pressure, making the alloy more thermodynamically stable at room temperature[1].

When Ni is partially substituted by Mn and Co, the larger atomic radii of the dopants expand the CaCu₅-type hexagonal lattice. Traditional XRD analysis—which simply tracks Bragg peak shifts—is insufficient to quantify this expansion because substituted alloys often present highly overlapping diffraction peaks (e.g., Ni and LaNi₄Co phases overlapping near 44° 2 θ )[2]. Rietveld refinement overcomes this limitation by fitting the entire diffraction profile, separating overlapping peaks, and providing the exact lattice parameters (a and c), cell volume (V), and microstrain values[2].

Comparative Data: Pure LaNi₅ vs. LaNi₄Mn₀.₅Co₀.₅

The table below summarizes the Rietveld refinement outputs comparing pure LaNi₅ to a Mn/Co-substituted alloy. Both materials maintain a single-phase CaCu₅-type structure with a P6/mmm space group[1].

MaterialSpace GroupLattice Parameter a (Å)Lattice Parameter c (Å)Cell Volume V (ų)Impact on Performance
Pure LaNi₅ P6/mmm5.01903.982086.913Baseline hydrogen absorption kinetics.
LaNi₄Mn₀.₅Co₀.₅ P6/mmm5.03303.996787.678Expanded volume lowers plateau pressure and improves diffusion speed[1].

Data Insight: The elemental substitution increases the cell volume from 86.913 ų to 87.678 ų. This volumetric expansion reduces the thermodynamic energy barrier for hydrogen diffusion, directly improving the speed at which hydrogen atoms diffuse into the lattice of the LaNi₄Mn₀.₅Co₀.₅ alloy[1].

Self-Validating Experimental Protocol: XRD & Rietveld Refinement

To ensure high-fidelity structural data, the following protocol incorporates built-in validation checks to guarantee the integrity of the refinement.

Step 1: Alloy Synthesis & Activation

  • Action: Synthesize the alloy via arc melting under an argon atmosphere, followed by mechanical grinding to achieve a fine powder (particle size < 45 µm).

  • Causality: High-pressure torsion (HPT) or mechanical grinding drastically reduces crystallite size and introduces microstrain. This structural modification is critical because it significantly reduces the incubation time required for the first hydrogenation cycle[3].

Step 2: XRD Data Collection

  • Action: Mount the activated powder on a zero-background silicon holder. Collect diffraction data using Cu K α radiation ( λ=1.5406 Å) over a 2 θ range of 20° to 90°, with a step size of 0.013° and a counting time of >20 seconds per step[2].

  • Causality: A slow scan rate ensures a high signal-to-noise ratio, which is mandatory for accurately modeling the background and resolving low-intensity secondary phases during refinement.

Step 3: Rietveld Refinement Execution

  • Action: Import the raw data into refinement software (e.g., TOPAS or FullProf). Input the P6/mmm crystallographic model. Iteratively refine the background (using a Chebyshev polynomial), scale factors, zero-shift, and lattice parameters.

  • Causality: Use a pseudo-Voigt peak shape function. This specific function is required because its Lorentzian component accurately models crystallite size broadening, while its Gaussian component models the microstrain introduced during mechanical grinding[3].

Step 4: Self-Validation & Troubleshooting

  • Action: Evaluate the Goodness of Fit ( χ2 ) and Weighted Profile R-factor ( Rwp​ ). A reliable refinement must yield χ2<2.0 and Rwp​<10% .

  • Troubleshooting: If χ2>2.0 , the system has failed the validation check. You must inspect the residual plot. Raw LaNi₅ powders frequently exhibit preferred orientation along the (002) crystallographic plane due to the physical shape of the particles[3]. Apply a March-Dollase preferred orientation correction to resolve the fit and recalculate.

Visualizing the Analytical Workflow

The following diagram illustrates the self-validating workflow from synthesis to structural output.

RietveldWorkflow Synthesis Alloy Synthesis (Arc Melting & Milling) Activation Hydrogen Activation (Sievert Apparatus) Synthesis->Activation XRD XRD Data Collection (Cu Kα, 20°-90° 2θ) Activation->XRD Refinement Rietveld Refinement (FullProf / TOPAS) XRD->Refinement Validation Validation Check (χ² < 2, Rwp < 10%) Refinement->Validation Output Structural Output: Lattice Params (a, c, V) Validation->Output Pass Optimize Refine Peak Shape & Background Validation->Optimize Fail Optimize->Refinement

Workflow for XRD data collection and Rietveld refinement of LaNi5-based hydrogen storage alloys.

References

  • Title: Experimental study of the microstructures and hydrogen storage properties of the LaNi4Mn0·5Co0.5 alloys | Source: Heliyon / NIH | URL: [Link]

  • Title: Effect of HPT on the First Hydrogenation of LaNi5 Metal Hydride | Source: Energies / MDPI | URL: [Link]

  • Title: Improving the efficiency of hydrogen storage in LaNi₅-based materials through cobalt modification | Source: AIMS Materials Science | URL: [Link]

Sources

Validation

A Comparative Guide to SEM and TEM Microstructural Characterization of LaNi₅ Powders

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of LaNi₅ Microstructure

LaNi₅ and its derivatives are prominent intermetallic compounds recognized for their remarkable ability to reversibly absorb and desorb hydrogen at near-ambient conditions, making them ideal candidates for hydrogen storage applications and as electrode materials in nickel-metal hydride (Ni/MH) batteries.[1][2] The performance of these materials—including their hydrogen storage capacity, activation kinetics, and cycle life—is intrinsically linked to their microstructure.[3][4] Factors such as particle size and shape, surface morphology, elemental distribution, and the presence of defects all play a crucial role in the material's interaction with hydrogen.[3][5][6] Therefore, a thorough microstructural analysis is not merely a quality control step but a fundamental aspect of research and development aimed at optimizing these materials. SEM and TEM are two of the most powerful techniques available for this purpose, each offering a unique window into the material's structure.

Scanning Electron Microscopy (SEM): A Surface-Sensitive Probe

SEM is a versatile technique that provides high-resolution imaging of a sample's surface.[7] It operates by scanning a focused beam of electrons onto the sample and detecting the signals that result from the electron-sample interaction, primarily secondary electrons (for topography) and backscattered electrons (for compositional contrast).

The Power of SEM for LaNi₅ Analysis

For LaNi₅ powders, SEM is an indispensable tool for characterizing:

  • Particle Morphology and Size Distribution: SEM imaging readily reveals the size, shape, and surface texture of the LaNi₅ powder particles.[8][9][10] This is critical as particle size influences the surface area available for hydrogen interaction and can affect the packing density of the material.

  • Surface Features and Defects: The surface of LaNi₅ particles can exhibit cracks, pores, and other features that can impact hydrogen absorption kinetics.[7] SEM provides the high depth of field necessary to visualize these three-dimensional structures.

  • Elemental Composition and Distribution (SEM-EDS): When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide qualitative and quantitative information about the elemental composition of the sample.[1][11][12] Elemental mapping reveals the spatial distribution of Lanthanum, Nickel, and any dopant elements, which is crucial for assessing the homogeneity of the alloy.[11][13][14]

Experimental Protocol: SEM Analysis of LaNi₅ Powders

A typical workflow for SEM analysis of LaNi₅ powders is as follows:

Step 1: Sample Preparation Proper sample preparation is paramount for obtaining high-quality SEM images. For loose powders like LaNi₅, the primary goal is to securely mount the sample and ensure good electrical conductivity to prevent charging artifacts.

  • Mounting: A small amount of the LaNi₅ powder is carefully dispersed onto a conductive adhesive carbon tab, which is then affixed to an aluminum SEM stub.

  • Coating: To enhance conductivity, a thin layer of a conductive material (e.g., gold, palladium, or carbon) is often sputter-coated onto the sample. For EDS analysis, carbon coating is preferred to avoid interference with the elemental peaks of interest.[12]

Step 2: Imaging and Analysis

  • Instrument Parameters: The SEM is operated at an accelerating voltage typically between 15-20 kV for good signal generation from the metallic sample.[15] The working distance and spot size are optimized to achieve the desired balance of resolution and depth of field.

  • Data Acquisition: Secondary electron images are acquired to visualize the surface topography. Backscattered electron images can be used to highlight compositional variations within the sample.

  • EDS Analysis: For elemental analysis, the electron beam is either focused on a specific point of interest or scanned over a larger area to generate an elemental map.[16]

Visualizing the SEM Workflow

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis Dispersion Disperse LaNi₅ Powder on Carbon Tab Mounting Mount on SEM Stub Dispersion->Mounting Coating Sputter Coat (e.g., Carbon) Mounting->Coating Imaging Acquire SE and BSE Images Coating->Imaging EDS Perform EDS Point Analysis & Mapping Imaging->EDS

Caption: Workflow for SEM analysis of LaNi₅ powders.

Transmission Electron Microscopy (TEM): Probing the Internal Structure

TEM offers significantly higher resolution than SEM, allowing for the visualization of features at the nanoscale.[17] In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. This technique is essential for examining the internal microstructure of materials.

The Unparalleled Insights of TEM for LaNi₅

For LaNi₅ powders, TEM provides critical information that is inaccessible with SEM:

  • Crystallographic Information: Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can be used to identify the crystal structure of the LaNi₅ particles and to detect the presence of any secondary phases or oxides.[18][19]

  • Nanoscale Morphology and Defects: TEM can resolve individual nanoparticles and reveal the presence of internal defects such as dislocations, stacking faults, and grain boundaries.[5][6] These defects can act as sites for hydride nucleation and influence the hydrogen diffusion pathways.

  • High-Resolution Imaging of Interfaces: In composite materials or surface-modified powders, TEM is crucial for examining the interfaces between different phases.[20]

Experimental Protocol: TEM Analysis of LaNi₅ Powders

The sample preparation for TEM is considerably more involved than for SEM, as the sample must be electron-transparent.

Step 1: Sample Preparation

  • Dispersion: A small amount of LaNi₅ powder is dispersed in a suitable solvent (e.g., ethanol or isopropanol) and sonicated to break up agglomerates.

  • Grid Preparation: A drop of the suspension is then placed onto a TEM grid (typically a copper grid with a thin carbon support film) and allowed to dry.[21]

Step 2: Imaging and Analysis

  • Instrument Parameters: The TEM is operated at a high accelerating voltage (e.g., 200 kV) to ensure sufficient electron transmission through the sample.[17]

  • Bright-Field and Dark-Field Imaging: Bright-field imaging provides a general overview of the sample's morphology, while dark-field imaging can be used to highlight specific crystalline features.

  • Diffraction Analysis: SAED patterns are collected from individual particles or regions of interest to determine their crystallographic properties.

  • High-Resolution TEM (HRTEM): For atomic-level imaging, HRTEM can be employed to visualize the crystal lattice of the LaNi₅.

Visualizing the TEM Workflowdot

TEM_Workflow

Sources

Comparative

Comparing hydrogen storage capacity of LaNi5 vs Magnesium hydrides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Evaluating Solid-State Hydrogen Storage in LaNi₅ versus Magnesium Hydrides (MgH₂)

As the demand for high-density, safe, and reversible hydrogen storage intensifies, solid-state metal hydrides have emerged as a leading alternative to high-pressure gas and cryogenic liquid storage. For materials scientists and energy storage researchers, the selection of an optimal hydride system requires balancing gravimetric capacity, thermodynamic stability, and sorption kinetics.

This guide provides an authoritative comparison between a benchmark AB₅-type intermetallic alloy (LaNi₅) and a high-capacity lightweight chemical hydride (MgH₂). We will deconstruct their mechanistic differences, present field-proven experimental protocols for Pressure-Composition-Temperature (PCT) evaluation, and explore the synergistic effects of their composite formulations.

Mechanistic Overview & Material Profiling

The fundamental dichotomy between LaNi₅ and MgH₂ lies in the trade-off between kinetic efficiency and gravimetric capacity.

Lanthanum Pentanickel (LaNi₅): The Kinetic Benchmark LaNi₅ is an AB₅-type intermetallic compound that crystallizes in a hexagonal CaCu₅-type structure. Upon exposure to hydrogen, it undergoes a phase transition to form LaNi₅H₆ (and up to LaNi₅H₉ under extreme high-pressure conditions)[1]. Its primary advantage is its exceptional ambient-temperature kinetics and low equilibrium plateau pressure (0.1–0.2 MPa at 303 K)[1]. However, the heavy atomic mass of Lanthanum and Nickel restricts its maximum gravimetric hydrogen storage capacity to approximately 1.4–1.5 wt%[1][2].

Magnesium Hydride (MgH₂): The High-Capacity Challenger Magnesium is highly abundant and lightweight, allowing MgH₂ to achieve a theoretical gravimetric capacity of 7.6 wt% and a volumetric capacity of 110 g/L[3][4]. Despite these ideal storage metrics, pure MgH₂ is severely limited by its high thermodynamic stability. The enthalpy of formation for MgH₂ is approximately −76 kJ/mol H₂, meaning that temperatures exceeding 300 °C are required to achieve a hydrogen equilibrium pressure of 1 bar[4]. Furthermore, the dissociation of H₂ molecules on the oxidized Mg surface is kinetically sluggish, requiring extensive nanostructuring or catalytic doping.

Quantitative Performance Comparison

The following table synthesizes the critical thermodynamic and operational parameters of both systems to facilitate objective material selection.

ParameterLaNi₅MgH₂MgH₂-LaNi₅ Composite (Milled)
Theoretical Gravimetric Capacity ~1.4 - 1.5 wt%7.6 wt%~5.0 - 6.0 wt% (ratio dependent)
Volumetric Capacity ~115 kg H₂/m³~110 kg H₂/m³~112 kg H₂/m³
Operating Temperature 0 °C to 50 °C> 300 °C150 °C to 250 °C
Enthalpy of Formation (ΔH) ~ −30 kJ/mol H₂~ −76 kJ/mol H₂~ −60 to −65 kJ/mol H₂
Activation Energy (Ea) for Desorption < 40 kJ/mol~ 160 kJ/mol~ 100 - 110 kJ/mol
Primary Limitation Low gravimetric capacity, high costHigh desorption temp, slow kineticsComplex phase segregation over cycles

Synergistic Destabilization: The MgH₂-LaNi₅ Composite

To overcome the thermodynamic barriers of MgH₂, researchers frequently synthesize MgH₂-LaNi₅ composites via high-energy ball milling or cold rolling[5][6]. The addition of LaNi₅ is not merely a physical mixture; it induces a profound mechanochemical transformation.

During milling, the composite transforms into a multi-phase system containing MgH₂, Mg₂NiH₄, and LaH₃[5][6]. This phase evolution is critical: the LaH₃ acts as a "hydrogen pump" due to its rapid hydrogen mobility, while the formation of Mg₂NiH₄ thermodynamically destabilizes the surrounding Mg matrix, significantly lowering the activation energy required for desorption[5].

Composite_Mechanism MgH2 MgH2 Matrix (High Capacity, Slow Kinetics) BallMilling High-Energy Ball Milling (Nanostructuring & Defect Generation) MgH2->BallMilling LaNi5 LaNi5 Additive (Catalytic, Fast Kinetics) LaNi5->BallMilling Mg2Ni Mg2Ni / Mg2NiH4 Formation (Thermodynamic Destabilization) BallMilling->Mg2Ni LaH3 LaH3 Formation (Hydrogen Pump Effect) BallMilling->LaH3 Enhanced Synergistic Composite (Lower Desorption Temp, Faster Kinetics) Mg2Ni->Enhanced LaH3->Enhanced

Caption: Mechanistic pathway of thermodynamic destabilization in MgH₂-LaNi₅ composites.

Experimental Methodology: Volumetric PCT Analysis (Sieverts Method)

To objectively evaluate the hydrogen storage capacity and thermodynamic properties of these materials, the Pressure-Composition-Temperature (PCT) isotherm must be measured. The volumetric (Sieverts) method is the gold standard for this analysis, utilizing temperature-pressure-volume correlations to calculate hydrogen concentration[7][8].

The following protocol is designed as a self-validating system, ensuring that leak rates, thermal gradients, and surface passivation do not confound the quantitative data.

Phase 1: System Calibration and Leak Testing (Self-Validation)

Causality: Volumetric measurements rely entirely on the ideal gas law (or real gas equations of state). Any microscopic leak or uncalibrated dead volume will artificially inflate the perceived hydrogen absorption capacity.

  • Dead Volume Calibration: Load a non-porous, non-absorbing reference standard (e.g., stainless steel ball bearings of known density) matching the approximate volume of the sample into the reactor.

  • Helium Expansion: Perform volumetric expansions using high-purity Helium (He) gas. Helium is used because it does not absorb into the metal lattice. Calculate the exact free volume of the sample holder and manifold.

  • Isothermal Leak Test: Pressurize the system with H₂ to the maximum target pressure (e.g., 100 bar) and monitor the pressure drop over 12 hours. A pressure decay exceeding 0.01% per hour invalidates the setup.

Phase 2: Sample Activation

Causality: Both LaNi₅ and MgH₂ naturally form passivating surface oxide layers (e.g., MgO, La₂O₃) upon atmospheric exposure. These oxides act as impenetrable barriers to H₂ dissociation and diffusion[9]. Activation fractures this layer.

  • Loading: Transfer 1.0 g of the synthesized powder into the reactor under an inert Argon atmosphere (glovebox).

  • Thermal Vacuum Outgassing: Evacuate the reactor to < 10⁻⁴ mbar while heating. For LaNi₅, heat to 100 °C; for MgH₂, heat to 350 °C. Maintain for 2 hours to remove adsorbed moisture and volatile contaminants.

  • Hydrogen Cycling: Introduce high-purity H₂ (50 bar). The initial hydrogenation (incubation period) may be slow[9]. Once absorption plateaus, apply a vacuum to desorb the hydrogen. Repeat this cycle 3 to 5 times until the absorption kinetics become highly reproducible, indicating complete pulverization and oxide layer fracture.

Phase 3: PCT Isotherm Acquisition (dC Dosing)

Causality: Volumetric instruments take steps in concentration (dC dosing) by injecting specific aliquots of hydrogen calculated from the temperature, pressure, and volume of a reference reservoir[7]. This allows for the precise mapping of the solid-solution phase and the hydride plateau.

  • Thermal Stabilization: Submerge the sample reactor in a thermostatic bath set to the target isotherm temperature (e.g., 25 °C for LaNi₅; 300 °C for MgH₂).

  • Dosing: Open the manifold valve to introduce a calculated dose of H₂ from the reference volume into the sample reactor.

  • Equilibration Tracking: Monitor the pressure decay. The system is considered to have reached equilibrium when the pressure change (dP/dt) falls below a strict threshold (e.g., < 0.001 bar/min).

  • Mass Balance Calculation: Calculate the moles of hydrogen absorbed using the real gas equation of state, subtracting the equilibrium gas-phase hydrogen remaining in the calibrated dead volume.

  • Iteration: Repeat the dosing and equilibration steps sequentially to build the absorption isotherm up to the maximum pressure. Reverse the process (evacuating the reference volume) to map the desorption isotherm and observe thermodynamic hysteresis.

PCT_Workflow N1 Helium Calibration (Determine Dead Volume) N2 Sample Activation (Vacuum Heating & H2 Cycling) N1->N2 System Validated N3 Volumetric Dosing (dC) Introduce H2 Aliquot N2->N3 Active Metal Surface N4 Equilibration Phase Monitor dP/dt < 0.001 bar/min N3->N4 N5 Data Acquisition Calculate Absorbed Moles N4->N5 Equilibrium Reached N5->N3 Next Pressure Step N6 Construct PCT Isotherm Plot P_eq vs. Concentration N5->N6 Target Pressure Reached

Caption: Volumetric Sieverts method workflow for PCT isotherm generation.

Conclusion

The selection between LaNi₅ and MgH₂ is dictated by the application's thermal constraints and weight tolerances. LaNi₅ remains the standard for ambient-temperature, stationary applications where volume is constrained but weight is secondary. Conversely, MgH₂ offers unparalleled gravimetric capacity for mobile applications, provided the system can manage the high-temperature thermal requirements. By engineering composites of the two, researchers are successfully bridging the gap, utilizing the mechanochemical formation of Mg₂NiH₄ and LaH₃ to destabilize the magnesium matrix and unlock rapid, high-capacity hydrogen cycling.

Sources

Validation

Validation of Thermodynamic Parameters in La-Ni-H Systems: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in materials science, clean energy, and pharmaceutical drug development (specifically those designing advanced hydrogenation catalysts), the AB₅-type intermetallic compound LaNi₅ represents the gold standard for reversible solid-state hydrogen storage[1]. However, the successful integration of La-Ni-H systems into practical applications relies entirely on the precise validation of their thermodynamic parameters—namely, the enthalpy of formation ( ΔH ), entropy of formation ( ΔS ), and equilibrium plateau pressure ( Peq​ )[2].

This guide objectively compares the industry-standard analytical methodologies used to extract and validate these parameters, providing self-validating experimental protocols and benchmark data to ensure scientific integrity in your workflows.

The Mechanistic Basis of La-Ni-H Thermodynamics

Before comparing analytical instruments, it is critical to understand the causality behind the thermodynamic behavior of the La-Ni-H system.

When LaNi₅ is exposed to hydrogen gas, it initially forms a solid solution ( α -phase). As hydrogen concentration increases, nucleation and growth of the ordered hydride phase ( β -phase, LaNi₅H₆) begin[3]. During this two-phase coexistence, the system exhibits a constant equilibrium pressure ( Peq​ ) known as the plateau pressure[3].

The thermodynamic stability of this hydride is governed by the Van't Hoff equation :

ln(Peq​)=RTΔH​−RΔS​

By measuring Peq​ across multiple temperatures ( T ), researchers can plot ln(Peq​) versus 1/T . The slope of this plot yields the enthalpy ( ΔH ), while the y-intercept yields the entropy ( ΔS )[2].

Thermo_Logic Gas_Dosing Incremental H2 Dosing (Volumetric Method) Eq_Pressure Equilibrium Pressure (Peq) at Temperature (T) Gas_Dosing->Eq_Pressure Mass Balance Isotherm PCT Isotherm Generation Eq_Pressure->Isotherm Plot Peq vs H/M Vant_Hoff Van't Hoff Plot ln(Peq) vs 1/T Isotherm->Vant_Hoff Multiple Temps Enthalpy Enthalpy (ΔH) from Slope Vant_Hoff->Enthalpy Slope = ΔH/RT Entropy Entropy (ΔS) from Intercept Vant_Hoff->Entropy Intercept = -ΔS/R

Logical pathway for extracting enthalpy and entropy from PCT isotherms.

Comparative Analysis of Validation Methodologies

To accurately plot the Van't Hoff relationship, researchers must generate Pressure-Composition-Temperature (PCT) isotherms[3]. Below is an objective comparison of the three primary methodologies used to validate these parameters.

Table 1: Comparison of Thermodynamic Validation Techniques
FeatureVolumetric Method (Sieverts Apparatus)Gravimetric Method (Microbalance)Calorimetric Method (HP-DSC)
Primary Measurement Pressure drop in a calibrated constant volume.Mass change of the sample via a suspended microbalance.Endothermic/Exothermic heat flow during phase transitions.
Accuracy for LaNi₅ Highest. Ideal for heavy alloys with low gravimetric H₂ capacity (~1.5 wt%)[1].Moderate. Highly susceptible to buoyancy errors at high H₂ pressures.High. Provides direct validation of ΔH without relying on gas laws[4].
Data Extracted PCT Isotherms, Kinetics, Peq​ PCT Isotherms, KineticsDirect ΔH , Phase transition temperatures[4].
System Complexity Moderate. Requires rigorous leak testing and dead-volume calibration.High. Requires complex buoyancy and aerodynamic drag corrections.High. Requires specialized high-pressure sample cells.

Verdict: For La-Ni-H systems, the Volumetric (Sieverts) Method is the undisputed gold standard for generating PCT curves due to the alloy's low gravimetric capacity[5]. High-Pressure DSC should be used in tandem as an orthogonal validation tool to directly confirm the enthalpy values derived from the Sieverts data[4].

Self-Validating Experimental Protocols

The following workflows detail the exact, step-by-step methodologies required to achieve highly reproducible thermodynamic data.

Protocol A: Volumetric PCT Measurement (Sieverts Method)

Causality Focus: Overcoming the Kinetic Barrier

  • Sample Preparation & Loading: Load ~500 mg of high-purity LaNi₅ powder into a stainless-steel reactor[6].

  • Dead-Volume Calibration: Pressurize the system with Helium gas. Causality: Helium is inert and has a similar kinetic diameter to hydrogen. It allows you to calculate the exact free volume of the reactor without triggering hydrogen absorption, which is mathematically required for accurate mass-balance calculations.

  • Activation Phase (Critical Step): Subject the sample to 10–50 bar of H₂ at 398 K for several hours, followed by vacuum desorption. Repeat this for 4–6 complete cycles[6]. Causality: Bulk LaNi₅ is covered by a native oxide layer that blocks H₂ dissociation. Cycling induces massive lattice expansion and contraction, pulverizing the alloy into a fine powder (<45 μm). This micro-cracking exposes fresh, unoxidized catalytic surfaces and eliminates the "incubation time" kinetic barrier[1][5].

  • Isothermal Dosing: Stabilize the reactor at the target temperature (e.g., 303 K). Introduce H₂ in small, known volume aliquots.

  • Equilibration: Monitor the pressure decay continuously. Do not dose the next aliquot until dP/dt≈0 . Causality: Hydrogen absorption is exothermic. Dosing too quickly prevents thermal equilibrium, artificially inflating the measured Peq​ and skewing the resulting thermodynamic calculations.

  • Data Extraction: Calculate the moles of H₂ absorbed using the real gas law and plot Peq​ against the Hydrogen-to-Metal (H/M) ratio to form the isotherm[3].

Self-Validation Check: Perform both absorption and desorption isotherms. A properly activated, leak-free system will exhibit a closed hysteresis loop[3]. If the loop remains open at low pressures, the system either has a microscopic leak or the sample was insufficiently activated.

Protocol B: Orthogonal Calorimetric Validation (HP-DSC)

Causality Focus: Direct Enthalpy Confirmation

  • Calibration: Calibrate the DSC heat flow using a standard reference material (e.g., Indium) under the exact same hydrogen pressure intended for the experiment, as gas thermal conductivity changes with pressure.

  • Isobaric Heating: Place the fully activated LaNi₅ hydride in a high-pressure DSC cell. Apply a constant H₂ overpressure (e.g., 3 MPa) and heat the sample at a constant ramp rate (e.g., 5 K/min)[4].

  • Peak Integration: As the temperature rises, the hydride will decompose, absorbing heat. Integrate the area under this endothermic peak to directly calculate the enthalpy of decomposition ( ΔHcal​ )[4].

Self-Validation Check: The calorimetrically determined ΔHcal​ must agree within a 5% margin of error with the ΔH derived from the Van't Hoff plot generated in Protocol A[4][7].

PCT_Workflow Start Sample Preparation (LaNi5 Alloy) Activation Activation Phase (Multiple Hydriding Cycles) Start->Activation Load into Reactor PCT_Measure PCT Measurement (Sieverts Apparatus) Activation->PCT_Measure Isothermal Conditions Data_Analysis Van't Hoff Analysis (Extract ΔH, ΔS) PCT_Measure->Data_Analysis Equilibrium Pressures Validation Calorimetric Validation (HP-DSC / TGA) Data_Analysis->Validation Cross-Verification

Experimental workflow for thermodynamic validation of La-Ni-H systems.

Benchmark Thermodynamic Data for LaNi₅

When executing the validation protocols above, your extracted parameters should align closely with established literature benchmarks. Deviations generally indicate incomplete activation, gas impurities, or thermal gradients in the reactor.

Table 2: Validated Thermodynamic Parameters for the LaNi₅-H₂ System
ParameterBenchmark Value RangeDerivation MethodPhysical Significance
Enthalpy of Formation ( ΔH ) -29.2 to -30.4 kJ/mol H₂[2][7]Van't Hoff / CalorimetryDetermines the heat released during absorption; dictates thermal management design.
Entropy of Formation ( ΔS ) -107.2 to -111.2 J/K·mol H₂[7]Van't Hoff PlotRepresents the loss of translational degrees of freedom as H₂ gas enters the solid lattice.
Equilibrium Pressure ( Peq​ ) ~0.15 - 0.2 MPa at 298 K[8]PCT Isotherm PlateauDictates the required operating pressure for storage tanks or catalytic reactors.
Max Gravimetric Capacity ~1.4 - 1.5 wt%[1][8]PCT Saturation PointDefines the maximum hydrogen yield per mass of the intermetallic alloy.

References

  • Heat Capacity and Enthalpy of LaNi5 in the Temperature Range 57–1542 K. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNDngjiXiB2_llNeCmkctGq-435WVn_MZmN--tVl-XY7peXjdUAzC2gcuugrupDw_K0msjGMDvsQ1uBObBjCFnvu0rZRLSwbTyuKlud7Y4HlhvugAMtuq6QGoBDoUeTTdfhJhBDM2BvLQ-9WtT4B8if5THNSx_dMHW26MOsRtSjiVTKvbm2h2T4VUq1gdieSkpHLnb9AJ8-0XJjKgJuGnUbQCd5RJmQXJBVwMbhlYJnfZkJjW7]
  • Experimental study of the microstructures and hydrogen storage properties of the LaNi4Mn0.5Co0.5 alloys. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVZxpFx2bWD5K0CHyu4FzSc83IUSG-2tfuhA1rUiYcgWc_XwcMOwJnJw7TEXe_FYvFsR3eviQaExyvC9lySVrDEgyG0T2IHIMis1bHnxsO2Qyq_u0deKSHlcsWr_AcPJTYbGHFynJN2xcuqEjQ]
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  • NIST-MSEL Hydrogen Storage Program: Research - Introduction. NIST.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmcfR-PivHklVN4AhuyBOqzTnEkpbYxJKZE-3HwlqQhPe3Ei3RA2l5KwIM-CHZkBSHLDFJ2hUONttcpwN2vSzZAUGN68Xy4Nlad0BXWkG1-pSxJxiQpt-2C346eUq4si9yb51XZSk9VYreerJ9ROKvR5Uy4GJqyUSz]
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Sources

Comparative

Introduction: The Quest for Stable and Efficient Hydrogen Storage

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Performance Benchmark: LaNi₅ vs. LaNi₄.₅Al₀.₅ Electrodes for Nickel-Metal Hydride Batteries

The AB₅-type intermetallic compound, Lanthanum Pentanickel (LaNi₅), stands as a cornerstone material in the field of hydrogen storage, particularly for its application as the negative electrode in Nickel-Metal Hydride (Ni-MH) batteries.[1][2][3] Its ability to rapidly and reversibly absorb and desorb large quantities of hydrogen at near-ambient conditions has made it a benchmark for researchers and a component in commercial applications.[4] However, the practical implementation of LaNi₅ is hindered by a significant performance bottleneck: capacity degradation upon prolonged electrochemical cycling. This degradation is primarily caused by decrepitation—the pulverization of the alloy particles due to mechanical stresses from lattice expansion and contraction during hydrogenation and dehydrogenation.

To overcome this limitation, significant research has focused on the elemental substitution within the LaNi₅ crystal lattice. One of the most successful and widely studied strategies is the partial substitution of nickel (Ni) with aluminum (Al), leading to alloys such as LaNi₄.₅Al₀.₅.[5][6][7] This guide, from the perspective of a Senior Application Scientist, provides a comprehensive performance comparison between the parent LaNi₅ alloy and its Al-substituted counterpart, LaNi₄.₅Al₀.₅. We will delve into the structural and thermodynamic underpinnings of their performance differences, present supporting experimental data, and outline the methodologies required for their evaluation, enabling researchers and drug development professionals to make informed decisions in material selection.

The Structural and Thermodynamic Rationale: How Aluminum Alters Performance

The performance characteristics of these materials are intrinsically linked to their crystal structure and thermodynamic stability. Both LaNi₅ and LaNi₄.₅Al₀.₅ crystallize in the hexagonal CaCu₅-type structure, which provides the interstitial sites necessary for hydrogen atom accommodation.[5][8][9]

The pivotal difference arises from the substitution of Ni atoms with Al atoms. Aluminum has a larger atomic radius than nickel, which forces an expansion of the crystal lattice. This results in an increased unit cell volume in LaNi₄.₅Al₀.₅ compared to LaNi₅.[8][10] This structural modification is not merely a physical change; it has profound thermodynamic consequences.

The increased volume of the interstitial sites in the LaNi₄.₅Al₀.₅ lattice leads to a more stable environment for the absorbed hydrogen atoms. This enhanced stability is experimentally observed in the Pressure-Composition Isotherm (PCI) curves, which plot the equilibrium hydrogen pressure against the hydrogen concentration in the alloy at a constant temperature.[11] The Al-substituted alloy, LaNi₄.₅Al₀.₅, consistently exhibits a lower plateau pressure for hydride formation compared to LaNi₅.[5][6] A lower plateau pressure signifies that the hydride is thermodynamically more stable, as less pressure is required to drive hydrogen into the material. This is further confirmed by the more negative enthalpy of hydride formation (ΔH) for the Al-containing alloy.[6]

cluster_0 LaNi₅ cluster_1 LaNi₄.₅Al₀.₅ LaNi5_Structure CaCu₅-type Structure (Smaller Unit Cell) LaNi5_Thermo Higher Plateau Pressure (Less Stable Hydride) LaNi5_Structure->LaNi5_Thermo results in LaNi45Al05_Structure CaCu₅-type Structure (Larger Unit Cell) LaNi45Al05_Thermo Lower Plateau Pressure (More Stable Hydride) LaNi45Al05_Structure->LaNi45Al05_Thermo results in Al_Sub Partial Substitution of Ni with Al Al_Sub->LaNi45Al05_Structure leads to Start Cycle 1 LaNi5_Start LaNi₅ High Capacity Start->LaNi5_Start LaNi45Al05_Start LaNi₄.₅Al₀.₅ Moderate Capacity Start->LaNi45Al05_Start End Cycle 500+ LaNi5_End LaNi₅ Low Capacity (Severe Degradation) LaNi5_Start->LaNi5_End High Degradation Rate LaNi5_End->End LaNi45Al05_End LaNi₄.₅Al₀.₅ Moderate Capacity (High Stability) LaNi45Al05_Start->LaNi45Al05_End Low Degradation Rate LaNi45Al05_End->End

Caption: Conceptual comparison of capacity retention over charge/discharge cycles.

Kinetics and High-Rate Dischargeability (HRD)

The rate at which an electrode can be charged and discharged is critical for high-power applications. The increased thermodynamic stability of the hydride in LaNi₄.₅Al₀.₅ means that more energy is required to release the hydrogen, which translates to slower kinetics. [6][12]The hydrogen diffusion coefficient is also lower in the Al-substituted alloy. [6][7]As a result, LaNi₅ generally exhibits superior high-rate dischargeability, maintaining a higher fraction of its capacity at high current densities compared to LaNi₄.₅Al₀.₅.

Comparative Performance Data
Performance MetricLaNi₅LaNi₄.₅Al₀.₅Rationale for Difference
Crystal Structure Hexagonal CaCu₅Hexagonal CaCu₅Same base structure.
Unit Cell Volume SmallerLargerLarger atomic radius of Al compared to Ni. [8][10]
Plateau Pressure HigherLowerIncreased lattice size leads to a more stable hydride. [5][6]
Initial Discharge Capacity ~275-320 mAh/g~200-275 mAh/gSubstitution of active Ni with Al reduces hydrogen storage sites. [6][7][8][13]
Cycling Stability Poor (Significant fading)Excellent (High capacity retention)Al substitution stabilizes the lattice, reducing decrepitation and corrosion. [8][14]
Activation Relatively FastSlower / Longer IncubationAl may affect surface properties and initial hydrogenation. [5]
Kinetics (H Diffusion) FasterSlowerThe more stable hydride in the Al-alloy releases hydrogen more slowly. [6][7]
High-Rate Dischargeability Good to ExcellentModerateFaster kinetics allow for better performance under high current loads.

Experimental Protocols for Validation

To ensure the integrity and reproducibility of these findings, standardized experimental protocols are essential.

Alloy Synthesis and Electrode Preparation
  • Synthesis : The alloys are typically prepared by arc-melting stoichiometric amounts of high-purity Lanthanum (99.9%), Nickel (99.95%), and Aluminum (99.9%) under an argon atmosphere. [9][15]The resulting ingot is flipped and re-melted several times to ensure homogeneity.

  • Pulverization : The brittle ingot is mechanically crushed and ground into a fine powder (e.g., <45 µm).

  • Electrode Fabrication : The alloy powder is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polytetrafluoroethylene - PTFE). This mixture is then cold-pressed onto a current collector (e.g., nickel foam) to form the working electrode.

Electrochemical Characterization Workflow

The performance is evaluated in a three-electrode electrochemical cell.

  • Cell Assembly :

    • Working Electrode : The prepared LaNi₅ or LaNi₄.₅Al₀.₅ electrode.

    • Counter Electrode : A sintered Ni(OH)₂/NiOOH electrode with a large capacity.

    • Reference Electrode : An Hg/HgO electrode is typically used for stable potential reference.

    • Electrolyte : A 6 M potassium hydroxide (KOH) aqueous solution.

  • Activation : The cell is subjected to 5-10 charge/discharge cycles at a low rate (e.g., C/10, or ~30 mA/g) until a stable discharge capacity is achieved.

  • Performance Testing :

    • Cycling Stability : The electrode is cycled at a constant rate (e.g., C/2) for hundreds of cycles, with the discharge capacity recorded for each cycle.

    • High-Rate Dischargeability : The electrode is fully charged and then discharged sequentially at increasing current densities (e.g., C/5, C/2, 1C, 2C) to measure capacity retention at higher rates.

cluster_prep Material Preparation cluster_test Electrochemical Testing ArcMelt Arc Melting (La, Ni, Al) Grind Mechanical Grinding ArcMelt->Grind MixPress Mixing & Pressing (Alloy + Binder) Grind->MixPress Cell Assemble 3-Electrode Cell MixPress->Cell Working Electrode Activate Activation (Low-Rate Cycles) Cell->Activate Cycle Cycling Stability Test Activate->Cycle HRD High-Rate Test Activate->HRD Data Performance Data (Capacity, Stability, HRD) Cycle->Data HRD->Data

Caption: Experimental workflow from alloy synthesis to electrochemical characterization.

Conclusion and Application-Oriented Insights

The comparison between LaNi₅ and LaNi₄.₅Al₀.₅ electrodes presents a classic engineering trade-off between peak performance and long-term durability.

  • LaNi₅ remains a superior choice for applications where maximum capacity and high power output are the primary drivers and where cycle life is a secondary concern. Its fast kinetics and high hydrogen storage capacity are advantageous for short-duration, high-demand scenarios.

  • LaNi₄.₅Al₀.₅ , conversely, is the material of choice for applications demanding high reliability, safety, and long operational life . [8][14]Its exceptional cycling stability, born from a more robust crystal lattice, ensures consistent performance over thousands of cycles, making it ideal for consumer electronics, energy storage systems, and other applications where longevity is paramount.

Ultimately, the decision to use LaNi₅ or its Al-substituted variant is not a matter of which is "better," but which is better suited for the specific demands of the target application. This guide provides the foundational data and mechanistic understanding to empower researchers and engineers to make that critical choice.

References

  • Shen, R., Zhou, H., Chen, T., & Yao, Q. (n.d.). Effect of Al on the cycling behavior of the AB5-type La-Ni-Co-Mn alloy electrodes. Atlantis Press. [Link]

  • Zhang, R. J., et al. (2018). Effect of Al and Mn substitutions on hydrogen activation performances of La–Ni–Al–Mn alloy. Heliyon. [Link]

  • Cao, D., et al. (2007). Effects of Al partial substitution for Ni on properties of LaNi5-xAlx. Transactions of Nonferrous Metals Society of China. [Link]

  • Wallace, W. E., Karlicek, R. F., & Imamura, H. (1979). Mechanism of hydrogen absorption by lanthanum-nickel (LaNi5). The Journal of Physical Chemistry. [Link]

  • Todorova, S., et al. (2023). EFFECT OF LOW Al CONTENT ON THE ELECTRODE PERFORMANCE OF LaNi 5-x Al x HYDROGEN STORAGE ALLOYS. Journal of Chemical Technology and Metallurgy. [Link]

  • Kumar, S., Kojima, Y., & Dey, G. K. (2018). Thermodynamics and kinetics of hydrogen absorption–desorption of highly crystalline LaNi5. Journal of Thermal Analysis and Calorimetry. [Link]

  • Santos, E. H., et al. (2003). Effect of partial substitution of nickel by tin, aluminum, manganese and palladium on the properties of LaNi5-type metal hydride alloys. Journal of the Brazilian Chemical Society. [Link]

  • Antonov, B. D., et al. (2012). Hydrogen storage and electrochemical properties of annealed low-Co AB5 type intermetallic compounds. International Journal of Hydrogen Energy. [Link]

  • Matinise, N., et al. (2016). Improvement of hydriding kinetics of LaNi5-type metal alloy through substitution of nickel with tin followed by palladium deposition. Bulletin of Materials Science. [Link]

  • Suzuki, K., & Ishido, K. (2000). Degradation of LaNi5 and LaNi4.7Al0.3 Hydrogen-Absorbing Alloys by Cycling. Materials Transactions, JIM. [Link]

  • Inui, H., et al. (2023). Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi 5 under High Pressure. Materials. [Link]

  • Borzone, E. M., et al. (2015). Cycling performance and hydriding kinetics of LaNi5 and LaNi4.73Sn0.27 alloys in the presence of CO. International Journal of Hydrogen Energy. [Link]

  • G, S., & P, S. (2018). Influence of Transition Metals on Hydrogen Storage Properties of LaNi Alloy. BARC Newsletter. [Link]

  • Gold APP Instruments. (n.d.). pressure-composition isotherms test for LaNi 5, FeTi alloy. Bio-Equip. [Link]

  • Kwiecińska, B., et al. (2022). Microstructure and Corrosion Resistance of LaNi5-xMgx Alloys. Materials. [Link]

  • Zlotea, C., et al. (2024). Investigation of the First Hydrogenation of LaNi 5. Materials. [Link]

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Validation

In-situ X-ray diffraction studies of LaNi5 during cycling

In-Situ X-Ray Diffraction Studies of LaNi5 During Cycling: A Comparative Guide on Hydrogen Storage Alloy Degradation While drug development professionals rely heavily on in-situ X-ray diffraction (XRD) for active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

In-Situ X-Ray Diffraction Studies of LaNi5 During Cycling: A Comparative Guide on Hydrogen Storage Alloy Degradation

While drug development professionals rely heavily on in-situ X-ray diffraction (XRD) for active pharmaceutical ingredient (API) polymorph screening under environmental stress, materials scientists utilize identical crystallographic principles to evaluate gas-solid reactions under extreme pressures. This guide bridges these analytical domains by exploring the structural evolution of LaNi5—the benchmark AB5-type hydrogen storage alloy—during cyclic hydrogen absorption-desorption, comparing its performance against modern substituted alternatives.

The Analytical Challenge: Structural Degradation

LaNi5 is renowned for its reversible hydrogen storage capacity, forming LaNi5H6 at moderate pressures. However, continuous cycling induces severe capacity degradation. To understand the causality behind this failure, researchers employ in-situ XRD. Unlike ex-situ measurements, which suffer from rapid hydrogen desorption and atmospheric contamination, in-situ XRD provides real-time crystallographic data during exact pressure-composition-temperature (PCT) changes 1.

When LaNi5 absorbs hydrogen, the crystal lattice expands by approximately 25%. In-situ XRD peak profile analysis demonstrates that this expansion is not purely elastic. The accumulated strain energy drives thermodynamic instability, leading to disproportionation—the formation of superparamagnetic Ni precipitates and highly stable, irreversible La-hydride phases.

G1 A Hydrogen Absorption (LaNi5 to LaNi5H6) B Anisotropic Lattice Expansion (~25% Volume Increase) A->B C Dense Dislocation Generation (Strain Accumulation) B->C D Thermodynamic Instability (Disproportionation) C->D E Irreversible Ni Precipitation & Stable La-Hydride D->E F Capacity Degradation (35% loss at 2000 cycles) E->F

Fig 1: Logical pathway of LaNi5 capacity degradation during hydrogen cycling.

Comparative Performance: LaNi5 vs. Substituted Alternatives

To mitigate degradation, elemental substitution (e.g., replacing Ni with Al or Co) is widely employed 2. In-situ XRD reveals exactly why these substitutions succeed. By reducing the discrete volume expansion between the alpha (solid solution) and beta (hydride) phases, Aluminum prevents the massive accumulation of dislocations, thereby suppressing disproportionation 3.

Table 1: Comparative Hydrogen Storage and Degradation Metrics

MaterialInitial Capacity (wt%)Capacity Loss (2000 Cycles)Dominant Degradation MechanismHydride Phase Lattice Strain
LaNi5 ~1.4035%Disproportionation & Ni precipitation~2% Anisotropic ( direction)
LaNi4.7Al0.3 ~1.3013%Minimal disproportionationSuppressed
LaNi4.75Al0.25 ~1.35< 15%Isotropic expansionReduced

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the experimental setup must be a self-validating system that simultaneously correlates volumetric gas uptake with crystallographic changes.

G2 N1 Alloy Synthesis & Pulverization N2 In-situ XRD Cell Assembly (Be Window) N1->N2 N3 Vacuum Evacuation & Thermal Activation N2->N3 N4 Hydrogen Cycling (PCT Isotherms) N3->N4 N5 Real-time XRD Data Acquisition N4->N5 N6 Rietveld Refinement (Strain Analysis) N5->N6

Fig 2: Experimental workflow for in-situ XRD analysis of hydrogen storage alloys.

Step-by-Step Methodology:

Step 1: Alloy Synthesis & Pulverization

  • Action : Synthesize LaNi5 and LaNi4.75Al0.25 via arc-melting under an argon atmosphere, followed by annealing at 1273 K for 24 hours. Pulverize to <50 μm.

  • Causality : Annealing eliminates dendritic segregation, ensuring a homogenous single-phase AB5 structure. Pulverization increases the surface-area-to-volume ratio, which is critical for overcoming the initial activation energy barrier of hydrogen dissociation.

Step 2: In-Situ Cell Assembly

  • Action : Load the powder into a high-pressure XRD cell equipped with a Beryllium (Be) hemispherical dome or window.

  • Causality : Beryllium is selected because of its exceptionally low X-ray absorption cross-section (ensuring a high signal-to-noise ratio) combined with high tensile strength, allowing the cell to safely contain H2 gas up to 5 MPa during operando measurements.

Step 3: Vacuum Evacuation & Thermal Activation

  • Action : Connect the cell to a Sieverts-type volumetric apparatus. Evacuate at 373 K for 1 hour, then introduce ultra-high purity H2 (99.9999%) at 3 MPa 4.

  • Causality : This step establishes a self-validating closed-loop system. The Sieverts apparatus measures macroscopic volumetric gas uptake, which must mathematically correlate with the microscopic unit cell volume expansion observed via XRD. Evacuation removes passivating surface oxides (La2O3), exposing active Ni sites that catalyze H2 dissociation.

Step 4: Real-Time XRD Data Acquisition during PCT Cycling

  • Action : Stabilize the temperature at 303 K. Incrementally adjust H2 pressure to trace the Pressure-Composition-Temperature (PCT) isotherm. At each equilibrium plateau, perform a step-scan XRD measurement (Cu-Kα radiation, 2θ = 20°–80°, step size 0.02°).

  • Causality : Step-scanning provides the high-resolution peak profiles required for accurate modeling. Continuous scanning is avoided as it would result in peak shifting during the scan if the sample has not reached thermodynamic equilibrium.

Step 5: Rietveld Refinement & Strain Analysis

  • Action : Analyze the diffractograms using Rietveld refinement to extract lattice parameters ( a , c ) and phase fractions (α-solid solution and β-hydride).

  • Causality : Rietveld refinement is mandatory because the α and β phases severely overlap during the two-phase plateau region. By analyzing peak broadening (e.g., via Williamson-Hall plots), researchers can decouple crystallite size effects from the microstrain induced by dense dislocations.

Summary of Quantitative In-Situ Data

In-situ XRD confirms that while crystallite size remains relatively stable across both phases during initial activation, the lattice strain behavior dictates the long-term viability of the alloy 4.

Table 2: Crystallographic Evolution During Initial Activation

Phase / ParameterLaNi5 (Solid Solution α)LaNi5 (Hydride β)LaNi4.75Al0.25 (Solid Solution α)LaNi4.75Al0.25 (Hydride β)
Crystallite Size ~100 nm~100 nm~100 nm~100 nm
Lattice Strain ~0%~2% (Anisotropic)~0%Minor (Isotropic)
Dislocation Density LowHigh (Accumulated)LowLow

References

  • Degradation of LaNi5 and LaNi4.7Al0.3 Hydrogen-Absorbing Alloys by Cycling.
  • In-situ X-ray diffraction study on LaNi5 and LaNi4.75Al0.25 in the initial activation process. Journal of Alloys and Compounds.
  • Defects Formation in LaNi5-based Alloys Investigated by In-situ X-ray Diffraction. Cambridge University Press.
  • Improving the efficiency of hydrogen storage in LaNi₅-based materials through cobalt modific

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Comparative

Comparative electrocatalytic activity of LaNiO3 vs LaCoO3

Comparative Electrocatalytic Activity of LaNiO₃ vs. LaCoO₃: A Comprehensive Guide for Researchers Perovskite oxides ( ABO3​ ) have emerged as highly tunable, non-noble metal electrocatalysts for the Oxygen Evolution Reac...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Electrocatalytic Activity of LaNiO₃ vs. LaCoO₃: A Comprehensive Guide for Researchers

Perovskite oxides ( ABO3​ ) have emerged as highly tunable, non-noble metal electrocatalysts for the Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) in alkaline media. For researchers developing next-generation metal-air batteries or anion-exchange membrane water electrolyzers, selecting the optimal B-site transition metal is a critical design choice. This guide provides an objective, data-driven comparison between two benchmark perovskites: Lanthanum Nickelate ( LaNiO3​ ) and Lanthanum Cobaltite ( LaCoO3​ ).

Mechanistic Foundations & Electronic Structure

The electrocatalytic activity of ABO3​ perovskites is fundamentally governed by the electronic structure of the B-site cation. According to molecular orbital principles, the optimal binding of oxygen intermediates (*OH, *O, *OOH) occurs when the eg​ orbital occupancy is close to 1.2.

  • LaNiO3​ : Features Ni3+ in a low-spin state ( t2g6​eg1​ ). This configuration provides near-optimal eg​ filling, leading to exceptional intrinsic OER activity. Furthermore, LaNiO3​ exhibits metallic behavior with an electrical conductivity of approximately 4.3×105 mS/cm, facilitating rapid electron transfer during catalysis1[1].

  • LaCoO3​ : Features Co3+ , which typically exists in a low-spin state ( t2g6​eg0​ ) at room temperature but must transition to an intermediate-spin state ( t2g5​eg1​ ) to become catalytically active2[2]. Unlike LaNiO3​ , LaCoO3​ is a semiconductor, which inherently limits its charge transfer kinetics unless heavily doped or hybridized with carbon supports[1].

Reaction Pathways (AEM vs. LOM)

Recent mechanistic studies reveal that these two perovskites drive OER through fundamentally different pathways:

  • LaCoO3​ primarily follows the conventional Adsorbate Evolution Mechanism (AEM) , where the reaction occurs entirely at the metal center without exchanging oxygen with the lattice 3[3].

  • LaNiO3​ , due to its highly covalent Ni-O bonds, can trigger the Lattice Oxygen Mechanism (LOM) . In LOM, surface lattice oxygen directly participates in O2​ formation, bypassing the thermodynamic scaling relations that limit AEM. This is a primary reason why LaNiO3​ consistently outperforms LaCoO3​ in OER activity[3].

MechanisticPathway Start Perovskite Active Site (Ni/Co) AEM Adsorbate Evolution Mechanism (AEM) Start->AEM Standard (LaCoO3) LOM Lattice Oxygen Mechanism (LOM) Start->LOM High Covalency (LaNiO3) OH *OH Adsorption AEM->OH LOM->OH O *O Formation OH->O Vac Oxygen Vacancy Formation OH->Vac OOH *OOH Intermediate O->OOH O2_AEM O2 Release (AEM) OOH->O2_AEM O2_LOM Direct Lattice O2 Release Vac->O2_LOM

Comparison of the Adsorbate Evolution Mechanism (AEM) and Lattice Oxygen Mechanism (LOM) during OER.

Quantitative Performance Comparison

The table below summarizes the baseline electrocatalytic performance of both materials in alkaline media (0.1 M KOH).

Metric LaNiO3​ LaCoO3​
Electrical Conductivity Metallic (~ 4.3×105 mS/cm)[1]Semiconductor (Low)[1]
OER Overpotential (@ 10 mA/cm²) ~380 - 410 mV4[4]~470 mV (Bulk)5[5]
OER Tafel Slope ~70 - 83 mV/dec[4]~87 mV/dec[5]
ORR Half-Wave Potential ( E1/2​ ) ~0.65 V vs RHE~0.61 - 0.63 V vs RHE[5]
Primary OER Mechanism Lattice Oxygen Mechanism (LOM) favored[3]Adsorbate Evolution Mechanism (AEM)[3]

Self-Validating Experimental Protocol

To objectively measure and compare the intrinsic OER/ORR activities of LaNiO3​ and LaCoO3​ while eliminating mass-transport artifacts, adhere to the following rigorous protocol.

G A 1. Perovskite Synthesis (Sol-Gel / Electrospinning) B 2. Catalyst Ink Formulation (Oxide + Carbon + Nafion) A->B C 3. Electrode Drop-Casting (Glassy Carbon Substrate) B->C D 4. RDE Electrochemical Testing (0.1 M KOH Electrolyte) C->D E OER Analysis (LSV, Tafel, EIS) D->E F ORR Analysis (RRDE, K-L plots) D->F

Workflow for the synthesis, preparation, and electrochemical evaluation of perovskite electrocatalysts.

Step 1: Catalyst Ink Formulation

  • Action : Disperse 5 mg of the synthesized perovskite powder and 1 mg of conductive carbon (e.g., Vulcan XC-72) in 1 mL of a solvent mixture (3:1 v/v water/isopropanol) with 20 µL of 5 wt% Nafion binder.

  • Causality : Perovskites, particularly LaCoO3​ , suffer from low intrinsic electrical conductivity[1]. The addition of carbon black bridges the electron transfer gap between the glassy carbon electrode (GCE) and the perovskite active sites. Nafion acts as a binder to prevent catalyst detachment during vigorous gas evolution, while the water/isopropanol ratio balances the dispersion of hydrophobic carbon and hydrophilic oxide.

Step 2: Electrode Preparation

  • Action : Drop-cast 5 µL of the sonicated ink onto a polished GCE (0.196 cm² area) and dry at room temperature.

  • Validation Check : Inspect the film under an optical microscope. A "coffee-ring" effect indicates uneven drying, which skews the electrochemically active surface area (ECSA). If present, re-polish and re-cast using a slower evaporation rate.

Step 3: Electrochemical Setup and Calibration

  • Action : Utilize a standard three-electrode setup in 0.1 M KOH (pH ~13). Use a graphite rod as the counter electrode and Hg/HgO as the reference electrode.

  • Causality : Alkaline media (0.1 M KOH) is chosen because transition metal oxides are thermodynamically stable at high pH, and the abundance of OH⁻ ions facilitates the OER kinetics6[6].

  • Validation Check : Calibrate the Hg/HgO electrode against a Reversible Hydrogen Electrode (RHE) in H2​ -saturated 0.1 M KOH before testing. This ensures thermodynamic accuracy across different experimental days and prevents reference drift.

Step 4: OER and ORR Measurements

  • Action : Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV/s with the Rotating Disk Electrode (RDE) set to 1600 rpm.

  • Causality : A slow scan rate (5 mV/s) minimizes capacitive background currents. Rotating the electrode at 1600 rpm continuously removes the generated O2​ bubbles (for OER) and supplies dissolved O2​ (for ORR), ensuring the measured current is kinetically controlled rather than mass-transport limited.

  • Validation Check : Conduct Electrochemical Impedance Spectroscopy (EIS) at the onset potential to determine the uncompensated solution resistance ( Rs​ ). Apply manual iR-compensation ( Ecorrected​=Emeasured​−iRs​ ) to isolate the true catalytic overpotential.

Conclusion & Application Matrix

  • Choose LaNiO3​ for dedicated OER applications (e.g., Anion Exchange Membrane Water Electrolyzers) where high intrinsic conductivity and low overpotential are paramount. Its ability to leverage the Lattice Oxygen Mechanism (LOM) makes it a superior standalone OER catalyst.

  • Choose LaCoO3​ if you are designing bifunctional air-cathodes for rechargeable metal-air batteries. While its bulk conductivity is lower, its structural flexibility allows for extensive A-site and B-site doping (e.g., substituting with Sr or Fe) to perfectly balance ORR and OER bifunctionality.

References

  • Enhancing the Electronic Structure of Macroporous LaCoO3 through Ce and Ni Doping for High-Performance Bifunctional Electrocatalysts in Rechargeable Zinc–Air Batteries - ACS Applied Energy Materials - 5

  • Generalizable, Electroless, Template-Assisted Synthesis and Electrocatalytic Mechanistic Understanding of Perovskite LaNiO3 Nanorods as Viable, Supportless Oxygen Evolution Reaction Catalysts in Alkaline Media - ACS Applied Materials & Interfaces - 6

  • Comparative DFT+U and HSE Study of the Oxygen Evolution Electrocatalysis on Perovskite Oxides - CORE - 2

  • Role of Lattice Oxygen Participation in Understanding Trends in the Oxygen Evolution Reaction on Perovskites - OSTI.GOV - 3

  • Perovskite Catalysts for Pure-Water-Fed Anion-Exchange-Membrane Electrolyzer Anodes - ChemRxiv - 1

  • Impact of surface defects on LaNiO3 perovskite electrocatalysts for oxygen evolution reaction - UPCommons - 4

Sources

Validation

Reproducibility of PCT Curves for Commercial LaNi₅ Alloys: A Comparative Guide for High-Purity Hydrogen Applications

As a Senior Application Scientist, I frequently encounter discrepancies in chemical yields and materials characterization that trace back to a single variable: inconsistent hydrogen feed. For drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in chemical yields and materials characterization that trace back to a single variable: inconsistent hydrogen feed. For drug development professionals relying on catalytic hydrogenation (e.g., API reduction) and materials scientists engineering energy systems, solid-state metal hydrides like LaNi₅ offer a highly stable, ultra-pure hydrogen source. In fact, LaNi₅-based alloys are now directly utilized in Liquid Organic Hydrogen Carrier (LOHC) systems, such as the reversible hydrogenation of N-ethylcarbazole, directly bridging materials science with organic synthesis [1][1].

However, the reliability of these systems is entirely dictated by the reproducibility of their Pressure-Composition-Temperature (PCT) curves. This guide provides an objective, data-driven comparison of commercial LaNi₅ alloys against modern alternatives, detailing the mechanistic causes of PCT degradation and establishing a self-validating protocol for accurate characterization.

The Mechanistic Reality of PCT Degradation

A reproducible PCT curve must exhibit a flat plateau pressure and a consistent maximum hydrogen-to-metal (H/M) capacity. Unfortunately, pure commercial LaNi₅ suffers from severe intrinsic degradation over extended use. Experimental data shows that the hydrogen storage capacity of pure LaNi₅ degrades by up to 35% after 2000 cycles [2][2].

The Causality of Degradation: During absorption, the LaNi₅ lattice expands by approximately 25%. Repeated volumetric expansion and contraction induce severe internal stress, leading to particle pulverization and the accumulation of lattice defects. Ultimately, this drives a disproportionation reaction where the metastable LaNi₅ hydride decomposes into stable LaH₃ and inactive Ni clusters [2][2]. The result is a shrinking PCT plateau and a sloping curve, which translates to unstable hydrogen delivery pressures in a laboratory setting.

Degradation_Mechanism Cycle Repeated H2 Cycling (Absorption/Desorption) Stress Lattice Expansion (~25%) & Internal Stress Cycle->Stress Defect Defect Accumulation & Pulverization Stress->Defect Disprop Disproportionation (LaNi5 -> LaH3 + Ni) Defect->Disprop Degrade PCT Curve Degradation (Capacity Loss & Sloping) Disprop->Degrade Dope Al/Sn Substitution (e.g., LaNi4.7Al0.3) Mitigate Reduced Volume Expansion & Defect Suppression Dope->Mitigate Mitigate->Defect Inhibits Mitigate->Disprop Prevents

Mechanistic pathway of LaNi5 degradation and mitigation via elemental substitution.

Comparative Analysis of Hydrogen Storage Alternatives

To combat disproportionation and improve reproducibility, elemental substitution is widely employed in commercial AB₅ alloys.

  • Al-Doped LaNi₅ (LaNi₄.₇Al₀.₃): Substituting nickel with aluminum reduces the discrete volume expansion during hydriding. Under identical conditions (2000 cycles), the degradation of LaNi₄.₇Al₀.₃ is limited to only 13% compared to the 35% seen in pure LaNi₅ [2][2].

  • Sn-Doped LaNi₅ (LaNi₅₋ₓSnₓ): Tin substitution suppresses the formation of lattice defects entirely, preserving an impressive 96% of the initial reversible capacity after 1000 cycles [3][3].

Non-AB₅ Alternatives:

  • TiFe Alloys: While significantly cheaper and capable of higher plateau pressures, TiFe suffers from sluggish kinetics and requires severe activation conditions (high temperature and pressure) unless mechanically milled with rare-earth additives [4][4].

  • Magnesium Hydride (MgH₂): Offers a massive gravimetric capacity (~7.6 wt%), but requires operational temperatures of 300–400 °C for hydrogen desorption [5][5], rendering it useless for room-temperature pharmaceutical applications.

Quantitative Data Comparison
MaterialReversible Capacity (wt%)Plateau Pressure at 25 °C (bar)Cycling Stability (Capacity Retention)Activation ConditionsPrimary Use Case
Pure LaNi₅ ~1.4 - 1.51.5 - 2.0~65% after 2000 cyclesMild (Room Temp, <100 bar)Baseline H₂ Storage
LaNi₄.₇Al₀.₃ ~1.2 - 1.3< 1.0~87% after 2000 cyclesMildLong-life stationary storage
LaNi₄.₅₅Sn₀.₄₅ ~1.3~1.0~96% after 1000 cyclesMildHigh-purity cyclic delivery
TiFe (Cast) ~1.5 - 1.810 - 20High (if kept pure)Severe (High Temp/Pressure)Cost-sensitive bulk storage
MgH₂ ~7.6N/A (>300 °C req.)Moderate (Sintering issues)Severe (>300 °C)High-temp thermal storage

Standardized Experimental Protocol for PCT Validation

To ensure the PCT data you rely on is accurate, you must employ a rigorous volumetric (Sieverts) methodology. The following protocol is designed as a self-validating system to eliminate artifactual errors commonly found in literature [6][6].

Step 1: System Calibration (Dead Volume Measurement)

  • Action: Dose the empty reactor with high-purity Helium gas at multiple pressure points.

  • Causality: Helium is an inert, non-absorbing gas. Using the real gas equation of state, this step establishes the exact free volume of the system. If this is inaccurate, thermal fluctuations will be falsely recorded as hydrogen absorption.

  • Self-Validation Check: Perform a "blank run" with Helium. The calculated uptake must be exactly zero.

Step 2: Sample Activation

  • Action: Subject the LaNi₅ powder to thermal vacuum cycling, followed by high-pressure H₂ exposure.

  • Causality: Commercial LaNi₅ develops a passivation layer of surface oxides. Activation cracks this layer via lattice expansion. The first hydrogenation is an Arrhenius process requiring an activation energy of EA​=78±4 kJ/mol H₂ [7][7].

Step 3: Isothermal Hydrogen Dosing

  • Action: Introduce H₂ in discrete pressure aliquots, maintaining strict isothermal conditions ( ±0.1 °C).

  • Causality: The PCT plateau is highly temperature-dependent (governed by the van 't Hoff equation). Even a minor thermal drift will shift the equilibrium pressure, destroying curve reproducibility.

  • Self-Validation Check: Monitor dP/dt . Equilibrium is only validated when the pressure change is strictly <0.01 bar/min.

Step 4: Desorption and Hysteresis Mapping

  • Action: Sequentially vent the system and measure the equilibrium pressure at decreasing concentrations to map the hysteresis gap.

PCT_Measurement_Workflow Start 1. System Calibration (He Dead Volume Check) Act 2. Sample Activation (Thermal Vacuum Cycling) Start->Act Dose 3. H2 Gas Dosing (ΔP via Sieverts Method) Act->Dose Eq 4. Equilibrium Monitoring (dP/dt < 0.01 bar/min) Dose->Eq Record 5. Data Logging (Compute H/M Ratio) Eq->Record Check Target Pressure Reached? Record->Check Check->Dose No Desorp 6. Desorption Cycle (Hysteresis Mapping) Check->Desorp Yes

Volumetric Sieverts method workflow for reproducible PCT curve generation.

Conclusion

For applications requiring highly reproducible hydrogen delivery—from LOHC catalysis to pharmaceutical API synthesis—pure commercial LaNi₅ is often insufficient due to cycle-induced disproportionation. Transitioning to Al-doped or Sn-doped LaNi₅ variants mitigates lattice defects and preserves PCT curve integrity over thousands of cycles. Regardless of the material chosen, validating the PCT curve using a strict, helium-calibrated Sieverts methodology is non-negotiable for ensuring process reliability.

References
  • Degradation of LaNi5 and LaNi4.7Al0.3 Hydrogen-Absorbing Alloys by Cycling | researchgate.net | 2

  • Stability of LaNi5−xSnx cycled in hydrogen | csic.es | 3

  • On the hydrogen storage properties of cast TiFe mechanically milled with an intermetallic LaNi5 and rare-earth elements La and Ce | researchgate.net | 4

  • Investigation of the First Hydrogenation of LaNi5 | mdpi.com | 7

  • Enhancing the Hydrogen Storage Performance of LaNi5 Metal Hydrides via Cu, Cu/Ag and Ag Coatings | dergipark.org.tr | 5

  • Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage | frontiersin.org | 1

  • Recommended Best Practices for the Characterization of Storage Properties of Hydrogen Storage Materials | energy.gov | 6

Sources

Comparative

Analytical Comparison Guide: Localizing Deuterium in LaNi5 Hydrogen Storage Alloys

As a Senior Application Scientist in materials characterization, one of the most persistent challenges in energy storage research is accurately mapping the interstitial positions of light elements within heavy metal latt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in materials characterization, one of the most persistent challenges in energy storage research is accurately mapping the interstitial positions of light elements within heavy metal lattices. For the canonical hydrogen storage intermetallic, LaNi₅, understanding the exact crystallographic sites of hydrogen during the α-to-β phase transition (forming LaNi₅H₆) is critical for optimizing thermodynamics, cyclic stability, and hydrogen diffusion kinetics.

This guide provides an objective, data-backed comparison of analytical techniques used to localize hydrogen isotopes in LaNi₅, demonstrating why Neutron Powder Diffraction (NPD) combined with isotopic deuteration remains the unequivocal gold standard over X-Ray Diffraction (XRD) and Solid-State Nuclear Magnetic Resonance (SS-NMR).

The Mechanistic Challenge: Why Traditional Methods Fail

To understand the causality behind experimental technique selection, we must examine the fundamental physics of scattering.

X-Ray Diffraction (XRD) relies on the interaction between incident X-ray photons and the electron clouds of the target atoms. The X-ray scattering factor is directly proportional to the atomic number ( Z ). In the LaNi₅ lattice, Lanthanum ( Z=57 ) and Nickel ( Z=28 ) possess massive electron densities compared to Hydrogen ( Z=1 ). Consequently, the X-ray scattering contribution of hydrogen is statistically eclipsed by the heavy metals, rendering the hydrogen atoms virtually invisible to XRD. While XRD is excellent for measuring the macroscopic ~25% unit cell volume expansion upon hydriding, it cannot resolve the interstitial coordinates of the hydrogen atoms .

Neutron Diffraction (NPD) , conversely, utilizes thermal neutrons that scatter directly off the atomic nuclei via strong nuclear forces. The scattering length ( b ) is isotope-dependent and does not scale with atomic number. However, standard ¹H hydrogen presents a secondary challenge: it has a massive incoherent scattering cross-section (80.27 barns) and a negative coherent scattering length (-3.74 fm), which produces an overwhelming background signal that drowns out Bragg peaks.

The Causality of Deuteration: To solve this, researchers utilize isotopic substitution. Deuterium (²D) has a positive coherent scattering length ( bD​=6.67 fm) and a negligible incoherent cross-section. Because bD​ is on the same order of magnitude as Lanthanum ( bLa​=8.24 fm) and Nickel ( bNi​=10.3 fm), the deuterium atoms scatter neutrons just as effectively as the heavy metal host, allowing for precise crystallographic localization .

Visualizing the Analytical Workflow

The following decision matrix illustrates the physical mechanisms and logical pathways that dictate the necessity of Neutron Diffraction and deuteration for LaNi₅ structural analysis.

G Start LaNi5 Hydride Structural Analysis XRD X-Ray Diffraction (Alternative) Start->XRD ND Neutron Diffraction (Gold Standard) Start->ND XRD_Mech Photon-Electron Scattering Z-dependent (La=57, H=1) XRD->XRD_Mech ND_Mech Neutron-Nucleus Scattering Isotope-dependent ND->ND_Mech XRD_Fail Hydrogen Invisible Only Metal Lattice Resolved XRD_Mech->XRD_Fail H_Path ¹H Isotope High Incoherent Background ND_Mech->H_Path Standard H₂ Gas D_Path ²D Isotope (Deuteration) High Coherent Scattering ND_Mech->D_Path D₂ Substitution H_Path->D_Path Isotopic Exchange Success Precise Interstitial Localization (6m, 12n, 4h, 3f sites) D_Path->Success

Fig 1: Decision matrix comparing XRD and Neutron Diffraction for LaNi5 structural analysis.

Comparative Performance Data

To objectively evaluate the analytical alternatives, we must compare their probing mechanisms, spatial resolutions, and primary utility in metal hydride research.

Table 1: Performance Comparison of Analytical Techniques
TechniqueProbe MechanismScattering Length / Cross-Section (La / Ni / H or D)Spatial Resolution of H/DPrimary Application
X-Ray Diffraction (XRD) Photon-Electron57e⁻ / 28e⁻ / 1e⁻Poor (Invisible)Metal lattice expansion, phase transitions, microstrain
Solid-State ²H NMR Nuclear Magnetic DipoleN/ALocal (Short-range)Hopping rates, local coordination dynamics
Neutron Diffraction (NPD) Neutron-Nucleus8.24 fm / 10.3 fm / 6.67 fm (for ²D)Excellent (Long-range)Absolute crystallographic coordinates of D, site occupancies
Table 2: Crystallographic Sites of Deuterium in β-LaNi₅D₆.₇

Using NPD, researchers have refined the structure of the fully saturated β-phase (LaNi₅D₆.₇). While the exact space group has been debated (often modeled as a multi-site P6/mmm or a symmetry-reduced P63​mc ), the following table summarizes the widely accepted 5-site interstitial occupancy model derived from high-resolution neutron data .

Interstitial SiteWyckoff PositionCoordination PolyhedronApprox. Fractional Occupancy
La₂Ni₄6mOctahedral0.80 - 0.95
La₂Ni₂12nTetrahedral0.40 - 0.45
LaNi₃3fTetrahedral0.85 - 0.90
LaNi₃12oTetrahedral0.10 - 0.15
Ni₄4hTetrahedral~0.10

Self-Validating Experimental Protocol: In Situ Neutron Diffraction

To guarantee scientific integrity, the experimental workflow must be a self-validating system. This means integrating orthogonal checks (like ex-situ XRD and volumetric Sieverts measurements) to ensure the sample's macroscopic state matches the microscopic structural model being refined.

Step 1: Synthesis and Orthogonal Phase Verification
  • Synthesize the LaNi₅ master alloy via arc-melting stoichiometric amounts of high-purity La (99.9%) and Ni (99.99%) under an argon atmosphere.

  • Anneal the ingot in a vacuum-sealed quartz tube at 1000°C for 72 hours to ensure chemical homogeneity.

  • Validation Check: Perform ex-situ laboratory XRD (Cu-Kα radiation) to confirm a pure P6/mmm hexagonal α-phase. The presence of secondary phases (e.g., La₂Ni₇) invalidates the batch, as multiphase samples severely complicate neutron Rietveld refinement.

Step 2: Activation and Volumetric Calibration
  • Transfer the alloy to a Sieverts-type volumetric apparatus.

  • Perform 10 cycles of hydrogen absorption (5 MPa H₂) and desorption (vacuum) at room temperature. Causality: This activation process decrepitates the alloy into a fine powder (typically 10-50 μm), maximizing the surface area and ensuring uniform gas-solid reaction kinetics.

  • Validation Check: Record the Pressure-Composition-Temperature (PCT) isotherm to verify the reversible hydrogen capacity reaches the theoretical maximum of ~1.4 wt% (LaNi₅H₆).

Step 3: Isotopic Exchange (Deuteration)
  • Evacuate the system to 10−5 mbar at 150°C to remove all residual ¹H.

  • Introduce high-purity Deuterium gas (²D₂, 99.8% isotopic purity). Causality: Complete removal of ¹H is mandatory to prevent the massive incoherent scattering background that would otherwise obscure the coherent Bragg diffraction peaks of the metal-deuteride lattice.

Step 4: In Situ Neutron Powder Diffraction
  • Load the activated, deuterated powder into a specialized gas-pressure cell designed for neutron transparency (e.g., a single-crystal Sapphire cell or a null-scattering Ti-Zr alloy cell) .

  • Mount the cell on a high-resolution powder diffractometer (e.g., at a spallation neutron source using Time-of-Flight or a reactor source using constant wavelength λ≈1.5 Å).

  • Apply a constant ²D₂ pressure of 2 MPa to maintain the fully saturated β-phase (LaNi₅D₆.₇) during data collection. Collect diffraction patterns over a wide Q -range to capture high-angle reflections necessary for precise thermal parameter refinement.

Step 5: Rietveld Refinement and Mathematical Validation
  • Import the raw neutron diffractograms into refinement software (e.g., FullProf or GSAS).

  • Model the background using a shifted Chebyshev polynomial and the peak shapes using a pseudo-Voigt function.

  • Sequentially refine the scale factor, lattice parameters ( a,c ), instrumental zero-shift, metal atomic coordinates, and finally, the deuterium fractional occupancies across the interstitial sites (6m, 12n, 3f, etc.).

  • Validation Check: The structural model is only considered self-validating if the weighted profile R-factor ( Rwp​ ) is minimized (typically < 5%) and the goodness-of-fit ( χ2 ) approaches 1.0. A high χ2 indicates an incomplete structural model, often requiring the assignment of deuterium to lower-symmetry interstitial sites.

References

  • Lartigue, C., Le Bail, A., & Percheron-Guégan, A. (1987). "A new study of the structure of LaNi5D6.7 using a modified Rietveld method for the refinement of neutron powder diffraction data." Journal of the Less Common Metals, 129, 65-76.[Link]

  • Itoh, K., et al. (2020). "Structural Studies of Hydrogen Storage Materials with Neutron Diffraction: A Review." Journal of the Physical Society of Japan, 89(5), 051001.[Link]

  • Nakamura, Y., Bowman, R. C., & Akiba, E. (2011). "In situ X-ray and neutron powder diffraction study of LaNi5-xSnx–H systems." MRS Online Proceedings Library (OPL).[Link]

  • Finger, R., Hansen, T. C., & Kohlmann, H. (2022). "Pressure cells for in situ neutron total scattering: time and real-space resolution during deuterium absorption." Journal of Applied Crystallography (Available via PMC).[Link]

Safety & Regulatory Compliance

Safety

The Causality of LaNi₅ Hazards: Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

As advanced materials research and specialized catalysis increasingly rely on solid-state hydrogen storage, Lanthanum Nickel (LaNi₅) has become a staple in modern laboratories. However, the very properties that make LaNi₅ an exceptional hydrogen sponge—its rapid kinetics, low hysteresis, and phase transition capabilities—also make it a severe safety liability at the end of its lifecycle.

As a Senior Application Scientist, I have seen laboratories mismanage LaNi₅ by treating it as standard heavy metal waste. This is a critical error. Cycled LaNi₅ is highly pyrophoric, and if disposed of while still hydrided, it presents a severe deflagration hazard. This guide provides a comprehensive, self-validating protocol for the safe deactivation and disposal of LaNi₅, ensuring your laboratory maintains the highest standards of operational safety and regulatory compliance.

To safely dispose of LaNi₅, you must first understand the physical transformations it undergoes during use. LaNi₅ is an AB₅-type intermetallic compound. When it absorbs hydrogen, it undergoes a phase transition to form the hydride LaNi₅H₆[1].

This hydrogenation process causes a severe volume expansion (up to 25%) within the crystal lattice. Over repeated cycles, this expansion and contraction cause decrepitation —the bulk alloy pulverizes into ultrafine particles, often less than 5 μm in diameter. This morphological change introduces two critical hazards:

  • Extreme Pyrophoricity: The drastic increase in surface area means the depleted powder will react violently and exothermically with atmospheric oxygen and moisture to form La₂O₃ and La(OH)₃[2]. The heat generated cannot dissipate fast enough, leading to spontaneous ignition within minutes of air exposure[3].

  • Deflagration and Outgassing: The hydrided form (LaNi₅H₆) is classified into the 1st explosion class, with a maximum deflagration pressure peak at 8.5 bar[4]. If sealed in a waste container while still hydrided, it will slowly outgas H₂, pressurizing the vessel and creating an explosive atmosphere.

Physicochemical Properties & Quantitative Safety Data

Before initiating disposal, personnel must be familiar with the regulatory and physical parameters of the material. Below is the consolidated safety data for LaNi₅ waste management.

ParameterValue / ClassificationSource
Chemical Formula LaNi₅ (Base Alloy) / LaNi₅H₆ (Hydrided)[1]
UN Shipping Name UN3178, Flammable solid, inorganic, n.o.s.[5]
Transport Hazard Class Class 4.1 (Flammable Solid)[6]
Packing Group III[5]
Hydrogen Storage Capacity ~1.5 wt. % H₂ (115 kg H₂/m³)[7]
Phase Transition Pressure ~0.15 MPa (Desorption at 298 K)[1]
Explosion Class (Hydride) 1st Explosion Class ( Pmax​ at 8.5 bar)[4]

Deactivation and Disposal Methodology: A Self-Validating Protocol

The following step-by-step methodology ensures that LaNi₅ is systematically stripped of hydrogen, protected from spontaneous ignition, and safely passivated before it ever reaches a waste bin. Every step includes a self-validating checkpoint to eliminate guesswork.

Phase 1: In-Situ Dehydrogenation (Desorption)

Causality: Residual hydrogen must be forcefully removed to prevent delayed outgassing and container rupture during transport.

  • Connect the LaNi₅ reactor or storage vessel to a dedicated vacuum manifold (Schlenk line).

  • Heat the vessel to ≥ 100°C while actively pulling a dynamic vacuum. Because LaNi₅ desorbs hydrogen endothermically, applying heat overcomes the reaction enthalpy and drives the equilibrium entirely toward the pure metal phase[8].

  • Self-Validation Checkpoint: Isolate the vessel from the vacuum pump and monitor the pressure gauge for 30 minutes. The system is only considered fully dehydrogenated if the pressure remains stable at <10−3 mbar with zero pressure spikes.

Phase 2: Inert Atmosphere Isolation

Causality: Fully dehydrogenated, high-surface-area LaNi₅ is highly reactive. It must be isolated from oxygen and moisture to prevent a pyrophoric reaction[3].

  • Transfer the sealed, dehydrogenated vessel into an inert gas glovebox. Argon is strictly preferred over Nitrogen to guarantee complete chemical inertness.

  • Ensure the glovebox environment is rigorously maintained at <1 ppm O₂ and <1 ppm H₂O.

  • Open the vessel and carefully transfer the ultrafine powder into a wide-mouth, heat-resistant borosilicate glass secondary container.

Phase 3: Controlled Passivation (Deactivation)

Causality: You cannot dispose of active pyrophoric powder. It must be intentionally and slowly oxidized to form a protective passivation layer (La₂O₃) that permanently stabilizes the material against runaway exothermic reactions[2].

  • Inside the glovebox, spread the LaNi₅ powder into a thin, even layer (≤ 5 mm thick) inside the borosilicate dish. This maximizes surface area for controlled heat dissipation.

  • Introduce a heavily diluted oxygen mixture (e.g., 1% O₂ balanced in Argon) into the glovebox or a dedicated passivation antechamber.

  • Self-Validation Checkpoint: Monitor the powder bed using an infrared (IR) thermometer. The temperature will rise as the surface oxidizes. Do not proceed until the temperature peaks and returns to ambient baseline.

  • Gradually increase the O₂ concentration in stepwise increments (e.g., 5%, 10%, then ambient air), waiting for thermal stabilization at each step.

Phase 4: Segregation and Waste Dispatch

Causality: Even when passivated, Lanthanum Nickel is a heavy metal compound that must be segregated from acids to prevent the generation of toxic heavy metal oxides or secondary hydrogen evolution[5].

  • Sweep the passivated powder using a non-sparking tool. If a vacuum is required, use only a HEPA-filtered vacuum explicitly rated for combustible metallic dusts[9].

  • Transfer the passivated powder into a compatible, sealable High-Density Polyethylene (HDPE) container.

  • Apply standard, explicitly marking the container as: "Hazardous Waste - Passivated Lanthanum Nickel Alloy, UN3178, Class 4.1" [6].

  • Store in a cool, dry, well-ventilated waste accumulation area, strictly segregated from oxidizing agents and acids[5].

Process Visualization

LaNi5_Disposal_Workflow Start LaNi5 / LaNi5H6 Waste (Pyrophoric & Hydrided) Desorption Vacuum Desorption (Heat to >100°C under vacuum) Start->Desorption Remove trapped H2 Inerting Glovebox Transfer (Argon Atmosphere, <1 ppm O2) Desorption->Inerting Prevent spontaneous ignition Passivation Controlled Passivation (Gradual O2 Bleed-in) Inerting->Passivation Form protective La2O3/La(OH)3 layer Packaging Primary & Secondary Packaging (UN-Approved) Passivation->Packaging Stabilized Alloy Disposal Hazardous Waste Dispatch (UN3178, Class 4.1) Packaging->Disposal EPA / EWC Compliance

Workflow for the safe deactivation and disposal of pyrophoric Lanthanum Nickel (LaNi5) alloys.

References

  • Fisher Scientific. "Lanthanum, compound with nickel (1:5) - SAFETY DATA SHEET". Fisher Scientific UK. URL:[Link]

  • NASA Technical Reports Server (NTRS). "Rechargeable Metal Hydrides for Spacecraft Application". National Aeronautics and Space Administration. URL:[Link]

  • MDPI. "Investigation of the First Hydrogenation of LaNi5". Energies. URL: [Link]

  • MDPI. "Suitability Evaluation of LaNi5 as Hydrogen-Storage-Alloy Actuator". Actuators. URL:[Link]

  • National Technical University of Athens (NTUA) / Journal of Loss Prevention in the Process Industries. "Safety characteristics of metal hydride materials for hydrogen storage and gas separation". NTUA. URL: [Link]

  • University of Toronto Environmental Health & Safety. "WORKING WITH PYROPHORIC COMPOUNDS". U of T EHS. URL: [Link]

Sources

Handling

Personal protective equipment for handling Lanthanum;nickel

Handling Lanthanum-nickel ( LaNi5​ ) alloy requires a rigorous, scientifically grounded approach to safety. As an AB5​ intermetallic compound widely used for hydrogen storage and catalysis, LaNi5​ presents a unique dual-...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Lanthanum-nickel ( LaNi5​ ) alloy requires a rigorous, scientifically grounded approach to safety. As an AB5​ intermetallic compound widely used for hydrogen storage and catalysis, LaNi5​ presents a unique dual-hazard profile: it combines the severe chronic toxicity of nickel with the acute physical dangers of a highly reactive, potentially pyrophoric metal powder[1].

This guide provides drug development professionals, materials scientists, and laboratory personnel with the mechanistic reasoning behind required Personal Protective Equipment (PPE) and outlines field-proven operational protocols for handling this material safely.

The Mechanistic Hazard Profile of LaNi5​

To select the appropriate PPE and engineering controls, one must first understand why LaNi5​ behaves the way it does.

During operational use, LaNi5​ absorbs hydrogen gas to form the hydride LaNi5​H6​ . This phase transition induces a massive volume expansion of the crystal lattice (up to 25%). Repeated hydriding and dehydriding cycles cause immense internal strain, leading to decrepitation —the spontaneous fracturing and pulverization of the bulk alloy into a microscopic, high-surface-area powder[2][3].

This fine powder is highly reactive. When exposed to ambient oxygen or moisture after a dehydriding cycle, the high-surface-area powder can become pyrophoric , spontaneously igniting upon contact with combustible surfaces (such as standard weighing paper)[1]. Furthermore, the pulverization process generates inhalable nickel-containing dust, which is a potent sensitizer and carcinogen[4].

Quantitative Hazard Summary

The following table summarizes the primary hazard classifications for LaNi5​ and the underlying causality for each:

Hazard ClassificationGHS CodeMechanistic Causality
Water-Reactive H260Reacts exothermically with moisture to release highly flammable hydrogen gas.
Skin Sensitization H317Nickel ions leach upon contact with sweat, penetrating the stratum corneum and triggering an allergic immune response[4].
Carcinogenicity H351Chronic inhalation of nickel-containing particulates induces cellular DNA damage and oxidative stress in lung tissue[4].
STOT (Repeated) H372Prolonged inhalation of fine metal dust causes severe pulmonary inflammation, leading to organ (lung) damage[4].

The PPE Matrix: Causality-Driven Protection

Standard laboratory attire is insufficient for handling cycled LaNi5​ . Your PPE must act as a self-validating system designed to mitigate both the chemical toxicity of nickel and the physical fire risks of the alloy.

  • Respiratory Protection (N95 or EN 143 P3 Respirator):

    • The "Why": Decrepitation produces fine dust particles (< 10 µm) that easily bypass the upper respiratory tract. A P3 or N95 particulate filter is mandatory when working outside a glovebox or during cleanup to prevent irreversible pulmonary fibrosis and carcinogenic exposure[5].

  • Hand Protection (Heavy-Duty Nitrile Gloves):

    • The "Why": Nickel is a Category 1 skin sensitizer. Standard latex offers poor chemical resistance. Impermeable nitrile gloves prevent direct dermal contact and subsequent contact dermatitis[4][5].

  • Body Protection (Flame-Resistant (FR) Lab Coat):

    • The "Why": Because cycled LaNi5​ powder can spontaneously ignite upon sudden exposure to air, a standard polyester/cotton lab coat poses a severe melt/burn hazard. An FR lab coat provides critical reaction time in the event of a localized pyrophoric flash[1][4].

  • Eye Protection (Chemical Safety Goggles):

    • The "Why": Standard safety glasses with side shields are inadequate for fine, airborne metal dust. Snug-fitting chemical goggles prevent particulate ingress into the ocular mucosa[4][5].

Operational Workflow: Safe Handling Protocol

To prevent oxidation (which degrades hydrogen storage capacity) and to mitigate fire risks, LaNi5​ must be handled under strict environmental controls[3].

Step 1: Pre-Operation Setup

  • Don all required PPE: FR lab coat, nitrile gloves, and chemical safety goggles.

  • Ensure an approved Class D (Metal Fire) extinguisher is within 10 feet of the workspace. Never use water or CO2​ extinguishers on a LaNi5​ fire, as water will generate explosive hydrogen gas[6].

Step 2: Inert Atmosphere Transfer

  • Transfer the sealed bulk LaNi5​ container into an Argon-filled glovebox.

  • Purge the glovebox until the internal oxygen ( O2​ ) and moisture ( H2​O ) levels are strictly maintained below 1 ppm[3].

Step 3: Weighing and Reactor Loading

  • Weigh the alloy using non-combustible metallic or ceramic weighing boats . Crucial Causality: Never use standard paper weighing boats. If the material has been previously activated, the friction or static from the paper can trigger a pyrophoric ignition[1].

  • Load the material into the high-pressure reactor vessel. Ensure the reactor is designed with enough internal void volume to accommodate the ~25% volumetric expansion of the alloy during the hydriding phase to prevent structural rupture[3].

Step 4: Post-Reaction Passivation

  • After hydriding/dehydriding cycles, the material is now a highly reactive fine powder.

  • Do not open the reactor to ambient air. The powder must be passivated by slowly bleeding a dilute mixture of oxygen in argon (e.g., 1% O2​ in Ar) into the vessel. This controlled exposure forms a microscopic, protective oxide layer on the particles, neutralizing the pyrophoric risk before the reactor is fully opened[1][2].

LaNi5_Workflow Start Pre-Operation: PPE Donning & Setup Glovebox Transfer to Ar-filled Glovebox (O2 < 1 ppm) Start->Glovebox Material Prep Hydriding Hydriding/Dehydriding Cycles (Volume Expansion) Glovebox->Hydriding Reactor Loading (Non-combustible boats) PyrophoricRisk High Pyrophoric Risk! (Decrepitated Powder) Hydriding->PyrophoricRisk Lattice Expansion & Pulverization Passivation Controlled Passivation (1% O2 in Ar) PyrophoricRisk->Passivation Hazard Mitigation Disposal Hazardous Waste Disposal (UN3178) Passivation->Disposal End of Life

Figure 1: Safe operational workflow and hazard mitigation pathway for handling cycled LaNi5.

Emergency Response and Disposal Plan

Spill Management: If a spill occurs outside of a controlled environment, immediately evacuate personnel without respiratory protection. Use non-sparking tools to gently sweep up the powder and shovel it into a heavy-duty, sealable metal container[5][6]. Do not use a vacuum cleaner , as the static discharge generated by the vacuum motor can easily ignite the dispersed metal dust, causing a localized explosion[4].

Disposal: LaNi5​ cannot be disposed of in standard solid waste or flushed into sanitary sewers due to its heavy metal toxicity and reactivity[5][6].

  • Seal the collected waste in an airtight container under an inert atmosphere (if possible).

  • Label the container clearly with its specific hazard codes: UN3178, Flammable solid, inorganic, n.o.s. (Lanthanum nickel), Hazard Class 4.1 [6][7].

  • Transfer the container to a certified hazardous waste collection point in accordance with local and international environmental directives[5].

References

  • Lanthanum, compound with nickel (1:5)
  • Lanthanum-nickel alloy hydrogen-storage grade LaNi5 Sigma-Aldrich
  • Bretherick's Handbook of Reactive Chemical Hazards: An Indexed Guide to Published D
  • Hydrogen Absorption Reactions of Hydrogen Storage Alloy LaNi5 under High Pressure MDPI - M

Sources

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